molecular formula C7H8ClN3O2 B1456964 Ethyl 3-amino-6-chloropyridazine-4-carboxylate CAS No. 1161847-32-0

Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Cat. No.: B1456964
CAS No.: 1161847-32-0
M. Wt: 201.61 g/mol
InChI Key: MNDSXVIOHQUROW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C7H8ClN3O2 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-6-chloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSXVIOHQUROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161847-32-0
Record name ethyl 3-amino-6-chloropyridazine-4-carboxylate
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Foundational & Exploratory

Spectroscopic Characterization of Ethyl 3-amino-6-chloropyridazine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic profile of Ethyl 3-amino-6-chloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridazine core is a significant scaffold in various pharmaceuticals due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not publicly available, this guide will provide a robust, predictive analysis based on established principles and data from closely related analogs, primarily 3-amino-6-chloropyridazine.

Molecular Structure and Key Features

This compound (C₇H₈ClN₃O₂) is a substituted pyridazine with a molecular weight of 201.61 g/mol .[3] The strategic placement of an amino group, a chloro group, and an ethyl carboxylate group on the pyridazine ring dictates its chemical reactivity and spectroscopic behavior. Understanding the electronic influence of these substituents is paramount to interpreting its spectral data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on the analysis of substituent effects on the pyridazine ring.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the amino protons, and the protons of the ethyl group.

Experimental Protocol (Hypothetical):

  • Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.8Singlet1HAr-H (H5)The lone aromatic proton is expected to be deshielded by the adjacent electron-withdrawing chloro group and the pyridazine nitrogens.
~6.0-6.5Broad Singlet2H-NH₂The chemical shift of amino protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water.
4.3-4.5Quartet2H-OCH₂CH₃The methylene protons are adjacent to an oxygen atom, causing a significant downfield shift. They are split into a quartet by the neighboring methyl protons.
1.3-1.5Triplet3H-OCH₂CH₃The terminal methyl protons are split into a triplet by the adjacent methylene protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=OThe carbonyl carbon of the ester is highly deshielded.
~155-160C3Carbon bearing the amino group.
~150-155C6Carbon bearing the chloro group.
~130-135C5Aromatic CH carbon.
~120-125C4Carbon bearing the carboxylate group.
~61-63-OCH₂CH₃Methylene carbon of the ethyl group.
~14-16-OCH₂CH₃Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical):

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (ethyl group)
~1720C=O stretchEster carbonyl
~1620N-H bendPrimary amine (-NH₂)
1580-1450C=C and C=N stretchAromatic ring
~1250C-O stretchEster
~800C-Cl stretchAryl chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data is based on computational models.[4]

Experimental Protocol (Hypothetical):

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Use electrospray ionization (ESI) or electron ionization (EI) to generate ions.

  • Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Predicted Mass Spectrometry Data:

m/zIon
201/203[M]⁺ (Molecular ion)
202/204[M+H]⁺
173/175[M-C₂H₄]⁺
156/158[M-OC₂H₅]⁺

The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

M [M]⁺˙ m/z 201/203 frag1 [M-C₂H₅O]⁺ m/z 156/158 M->frag1 - OC₂H₅ M_H [M+H]⁺ m/z 202/204 frag2 [M-COOC₂H₅]⁺ m/z 128/130 frag1->frag2 - CO

Figure 2: Proposed key fragmentation pathway for this compound under mass spectrometry.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on its molecular structure and comparison with related compounds. The ¹H and ¹³C NMR spectra will clearly show the presence of the substituted pyridazine ring and the ethyl carboxylate group. The IR spectrum will confirm the presence of key functional groups, including the primary amine, ester carbonyl, and aryl chloride. Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern, aided by the characteristic isotopic signature of chlorine. This comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings.

References

  • Lead Sciences. This compound. [Link][3]

  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. [5]

  • PubChem. 6-Amino-3-chloropyridazine. [Link][6]

  • ACS Publications. Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link][7]

  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link][1]

  • SpectraBase. 3-Amino-6-chloro-pyridazine. [Link][8]

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link][2]

  • MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

  • ACS Publications. Pyridine-to-Pyridazine Skeletal Editing. [Link][9]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link][10]

  • PubChem. Ethyl 4,6-dichloropyridazine-3-carboxylate. [Link]

  • PubChem. 3-Amino-4-bromo-6-chloropyridazine. [Link]

  • PubChemLite. Mthis compound. [Link][11]

  • PubChemLite. This compound. [Link][4]

  • SpectraBase. 3-Amino-6-chloro-pyridazine - MS (GC). [Link][12]

Sources

The Strategic Utility of Ethyl 3-amino-6-chloropyridazine-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pursuit of novel therapeutic agents is an endeavor marked by the strategic selection of molecular scaffolds that offer both synthetic versatility and inherent biological relevance. Among the plethora of heterocyclic building blocks available to the medicinal chemist, the pyridazine core holds a position of significant interest due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a particularly valuable, yet underexplored, derivative: Ethyl 3-amino-6-chloropyridazine-4-carboxylate . We will delve into the nuanced chemical personality of this molecule, exploring its synthesis, reactivity, and, most critically, its strategic application as a cornerstone for the construction of complex molecular architectures with therapeutic potential. This guide will provide not only theoretical insights but also actionable experimental protocols, positioning this building block as a key tool in the modern drug discovery arsenal.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have led to its incorporation into numerous approved drugs and clinical candidates. The inherent asymmetry of the pyridazine ring, coupled with the potential for diverse substitution patterns, provides a rich design space for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Molecules incorporating the pyridazine moiety have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer[1], anti-inflammatory, and antimicrobial effects. A notable example is the use of 3-amino-6-chloropyridazine as a key intermediate in the synthesis of kinase inhibitors, such as those targeting Bcr-Abl kinase, which is implicated in chronic myelogenous leukemia.[2]

This guide focuses on a specific and highly functionalized pyridazine derivative: This compound (CAS No: 1161847-32-0). The strategic placement of an amino group, a chloro leaving group, and an ethyl carboxylate moiety on the pyridazine ring makes this compound a trifunctionalized building block of immense potential. Each of these functional groups offers a distinct handle for chemical manipulation, allowing for a stepwise and controlled elaboration of the molecular framework.

PropertyValueSource
CAS Number 1161847-32-0[3][4][5]
Molecular Formula C₇H₈ClN₃O₂[3][4][5]
Molecular Weight 201.61 g/mol [3][4][5]
Appearance Off-white to light yellow powderSupplier Data
Storage Keep in dark place, Inert atmosphere, 2-8°C[3][4][5]

Synthesis of the Core Building Block

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established pyridazine chemistry. A plausible and efficient synthetic route would likely commence from commercially available and relatively inexpensive starting materials.

A potential synthetic pathway could involve the multi-step transformation of a suitable precursor like ethyl levulinate, as has been demonstrated for the synthesis of the related methyl 6-chloropyridazine-3-carboxylate.[3][6] This process typically involves cyclization, oxidation, and chlorination steps.

Another rational approach would be the direct functionalization of a pre-formed pyridazine ring. For instance, the synthesis of the parent 3-amino-6-chloropyridazine is well-documented and often starts from 3,6-dichloropyridazine, which undergoes a nucleophilic aromatic substitution with ammonia.[7] Subsequent carboxylation at the 4-position would then yield the desired product.

G cluster_0 Plausible Synthetic Pathways Starting Material 3,6-Dichloropyridazine Intermediate_1 3-Amino-6-chloropyridazine Starting Material->Intermediate_1 Amination Target_Molecule This compound Intermediate_1->Target_Molecule Carboxylation & Esterification

Caption: Plausible synthetic route to the target building block.

Strategic Reactivity and Synthetic Utility

The true value of this compound as a building block lies in the differential reactivity of its three key functional groups. This allows for a hierarchical and selective approach to molecular elaboration.

The Chloro Group: A Gateway to C-C and C-N Bond Formation

The chlorine atom at the 6-position is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of our building block, the chloro group can be readily displaced by a variety of aryl and heteroaryl boronic acids or esters. This reaction is fundamental for introducing diverse aromatic systems, which are often crucial for modulating the biological activity and selectivity of the final compound.

Exemplary Protocol: Suzuki-Miyaura Coupling

Note: This protocol is adapted from procedures for the closely related 3-amino-6-chloropyridazine and may require optimization for the title compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically aqueous sodium carbonate (2.0 M, 2.0 mmol).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and ethanol. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and partition between water and an organic solvent like ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridazine ring. This is particularly valuable in medicinal chemistry for accessing aniline and related derivatives, which are common pharmacophores.

G cluster_1 Key Cross-Coupling Reactions Building_Block This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Building_Block->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Building_Block->Buchwald Product_Suzuki 6-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Buchwald 6-Amino Derivative Buchwald->Product_Buchwald

Caption: Primary reaction pathways involving the chloro-substituent.

The Amino Group: A Nucleophile and a Handle for Cyclization

The amino group at the 3-position is a versatile nucleophile that can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. Crucially, its proximity to the ester group at the 4-position opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems.

The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a wide range of substituents. These reactions are often used to modulate the electronic properties and hydrogen-bonding capabilities of this part of the molecule.

The juxtaposition of the amino and ester functionalities allows for the construction of fused ring systems, such as pyridopyridazines. For example, reaction with a suitable one-carbon electrophile could lead to the formation of a fused pyrimidinone ring. Such cyclization strategies are highly valuable for creating rigid, conformationally constrained scaffolds, which can lead to increased potency and selectivity for a given biological target.

The Ethyl Carboxylate Group: A Modifiable Polar Moiety

The ester at the 4-position serves as a key polar group and can be readily modified. Saponification to the corresponding carboxylic acid provides a handle for amide bond formation, allowing for the introduction of a diverse array of substituents and the exploration of the surrounding chemical space. This is a common strategy in late-stage lead optimization to fine-tune solubility, cell permeability, and target engagement.

Case Study: Application in the Synthesis of Kinase Inhibitors

While a direct synthesis of a marketed drug from this compound is not yet in the public domain, its utility can be compellingly illustrated through its potential application in the synthesis of kinase inhibitors, particularly those targeting the TGF-β type I receptor (ALK5). ALK5 inhibitors are of significant interest for the treatment of fibrotic diseases and cancer.[6][8]

A plausible synthetic strategy towards a novel class of ALK5 inhibitors could involve the following key steps:

  • Suzuki-Miyaura Coupling: Reaction of this compound with a suitable heteroaryl boronic acid to install a key recognition motif for the kinase hinge region.

  • Amide Bond Formation: Saponification of the ethyl ester followed by amide coupling with a variety of amines to explore the solvent-exposed region of the ATP-binding pocket.

  • Optional Acylation: Acylation of the 3-amino group to further probe for additional interactions within the binding site.

G cluster_2 Hypothetical Synthesis of an ALK5 Inhibitor Start This compound Step1 Suzuki Coupling with Heteroaryl Boronic Acid Start->Step1 Intermediate_2 6-Heteroaryl Intermediate Step1->Intermediate_2 Step2 Ester Hydrolysis Intermediate_2->Step2 Intermediate_3 Carboxylic Acid Intermediate Step2->Intermediate_3 Step3 Amide Coupling with Amine Intermediate_3->Step3 Final_Product Potential ALK5 Inhibitor Step3->Final_Product

Caption: A potential synthetic workflow for an ALK5 inhibitor.

This hypothetical pathway underscores the strategic advantage of having multiple, orthogonally reactive functional groups on a single building block. It allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound represents a highly versatile and strategically valuable building block for medicinal chemistry. Its trifunctional nature provides a platform for the efficient and controlled synthesis of complex molecular architectures. The ability to selectively address the chloro, amino, and ester functionalities allows for the systematic exploration of chemical space around a privileged pyridazine core.

While its full potential is yet to be exhaustively documented in the scientific literature, the established chemistry of related pyridazine derivatives strongly suggests its utility in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for new and effective drugs continues to grow, the strategic application of such well-designed building blocks will be paramount to the success of future drug discovery endeavors. Researchers and drug development professionals are encouraged to consider the incorporation of this compound into their synthetic strategies to accelerate the discovery of the next generation of medicines.

References

Sources

The Versatile Scaffold: Unlocking the Potential of Ethyl 3-amino-6-chloropyridazine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of numerous therapeutic agents. Within this esteemed class of heterocycles, Ethyl 3-amino-6-chloropyridazine-4-carboxylate emerges as a particularly valuable and versatile starting material. This technical guide provides a comprehensive exploration of its potential applications in drug discovery, offering field-proven insights into its synthetic transformations and the biological activities of its derivatives.

The Strategic Advantage of this compound

The inherent functionalities of this compound offer a strategic advantage for medicinal chemists. The presence of three distinct reactive sites—the chloro group at the 6-position, the amino group at the 3-position, and the ethyl ester at the 4-position—provides a modular platform for the synthesis of a diverse array of complex molecules. This trifecta of functionalities allows for sequential and selective modifications, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Functional GroupPositionKey Synthetic Transformations
Chloro6Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Amino3Acylation, N-arylation, Cyclization reactions
Ethyl Ester4Hydrolysis to carboxylic acid, Amide bond formation

Core Synthetic Strategies and Methodologies

The true potential of this compound is unlocked through a series of well-established and robust synthetic transformations. Understanding the causality behind the choice of reagents and reaction conditions is paramount to achieving desired outcomes.

Functionalization of the 6-Position: The Power of Cross-Coupling

The chlorine atom at the 6-position is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous sodium carbonate, 2 equivalents)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (5 mol%).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent, followed by the aqueous base.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be crucial for optimizing yield and reaction time, especially with challenging substrates.

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[1] Aqueous sodium carbonate is a mild and effective choice for many Suzuki reactions.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, necessitating an inert atmosphere to prevent catalyst deactivation.

graph Suzuki_Miyaura_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Starting Material:\nthis compound", fillcolor="#FBBC05"]; Reagents [label="Reagents:\nArylboronic acid, Pd catalyst, Base"]; Reaction [label="Reaction Conditions:\nInert atmosphere, 80-100°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Product:\nEthyl 3-amino-6-arylpyridazine-4-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents [label="1. Add"]; Reagents -> Reaction [label="2. Heat"]; Reaction -> Workup [label="3. Cool & Extract"]; Workup -> Purification [label="4. Purify"]; Purification -> Product; }

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Derivatization of the 3-Amino Group: Building Complexity

The amino group at the 3-position is a versatile nucleophile, readily participating in a variety of reactions to build more complex molecular architectures.

Acylation of the amino group is a straightforward method to introduce a wide range of substituents.

Materials:

  • This compound

  • Carboxylic acid (1.1 equivalents)

  • Coupling agent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., DIPEA, 2 equivalents)

  • Solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent.

  • Add the coupling agent and the base, and stir for 10-15 minutes to activate the acid.

  • Add this compound to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide, providing access to N-aryl derivatives.

Cyclization Strategies: Constructing Fused Heterocyclic Systems

The juxtaposition of the amino and ester functionalities enables intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems of significant medicinal interest, such as pyridopyridazines and pyrazolopyridazines.

This class of compounds has shown promise as potent kinase inhibitors. The synthesis often involves the reaction of a hydrazine with a suitably functionalized pyridazine.

graph Synthetic_Pathways { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="this compound", fillcolor="#FBBC05"]; Suzuki [label="Suzuki Coupling\n(6-position)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylation [label="Acylation\n(3-amino group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Ester Hydrolysis\n(4-position)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization", fillcolor="#5F6368", fontcolor="#FFFFFF"];

ProductA [label="6-Aryl Derivatives"]; ProductB [label="3-Amide Derivatives"]; ProductC [label="Carboxylic Acid"]; ProductD [label="Fused Heterocycles\n(e.g., Pyridopyridazines)"];

Start -> Suzuki -> ProductA; Start -> Acylation -> ProductB; Start -> Hydrolysis -> ProductC; ProductC -> Cyclization -> ProductD; }

Caption: Key synthetic pathways originating from the core scaffold.

Applications in Drug Discovery: Targeting Key Biological Pathways

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibition: A Prominent Application

The pyridazine scaffold is a well-established pharmacophore for kinase inhibitors. By strategically modifying the core structure of this compound, researchers have developed potent inhibitors of various kinases involved in cell signaling pathways critical to cancer progression.

For instance, derivatives of this scaffold have been explored as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative disorders such as Alzheimer's disease and in certain cancers. The general strategy involves the synthesis of fused heterocyclic systems, such as pyridazino[4,5-b]indol-4-ones, where the pyridazine core acts as a hinge-binding motif in the ATP-binding pocket of the kinase.[2]

graph Kinase_Inhibition_Pathway { layout=dot; rankdir=LR; node [shape=ellipse, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

GrowthFactor [label="Growth Factor"]; Receptor [label="Receptor Tyrosine\nKinase"]; SignalingCascade [label="Downstream\nSignaling Cascade\n(e.g., MAPK, PI3K)"]; Transcription [label="Gene Transcription"]; Proliferation [label="Cell Proliferation\n& Survival"]; Inhibitor [label="Pyridazine-based\nKinase Inhibitor", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

GrowthFactor -> Receptor; Receptor -> SignalingCascade [label="Phosphorylation"]; SignalingCascade -> Transcription; Transcription -> Proliferation; Inhibitor -> Receptor [label="Inhibition", style=dashed, color="#EA4335"]; }

Caption: Simplified signaling pathway illustrating the role of kinase inhibitors.

Quantitative Data on Biological Activity:

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyridazino[4,5-b]indol-4-onesDYRK1ASubmicromolar[2]
Pyrazolo[3,4-d]pyridazinonesFGFR10-100[1]
Pyrimido-pyridazine derivativesTyrosine KinasesVaries[3]
Anticancer and Neuroprotective Potential

Beyond kinase inhibition, pyridazine derivatives have shown a broad spectrum of anticancer activities, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[3][4] Furthermore, the neuroprotective effects of certain pyridazine derivatives are being investigated for the treatment of neurodegenerative diseases.

Conclusion and Future Directions

This compound stands as a testament to the power of a well-designed chemical scaffold in drug discovery. Its inherent reactivity and versatility provide a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential. As our understanding of disease biology deepens, the rational design of novel derivatives based on this core structure will undoubtedly continue to yield promising new drug candidates. The methodologies and insights presented in this guide are intended to empower researchers to fully harness the potential of this remarkable building block in their quest for novel therapeutics.

References

  • Cardiff University ORCA. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. 2024. Available from: [Link]

  • Siddiqui, Z. N., & Khan, S. A. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 54, 843-850. 2012. Available from: [Link]

  • Google Patents. Synthesis method of 3-amino-6-chloropyridazine. 2015.
  • MDPI. Synthesis of Novel Pyrido[4,3-e][5][6][7]triazino[3,2-c][5][6][7]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. 2016. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). 2022. Available from: [Link]

  • MDPI. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. 2021. Available from: [Link]

  • MDPI. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. 2022. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubMed Central. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. 2021. Available from: [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. 2025. Available from: [Link]

  • PubMed Central. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. 2012. Available from: [Link]

  • PubMed Central. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. 2023. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. 2025. Available from: [Link]

  • PubMed. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. 2014. Available from: [Link]

  • ResearchGate. The IC 50 values, K i constants and inhibition types determined for... 2019. Available from: [Link]

  • ResearchGate. The IC 50 values, K i constants and inhibition types determined for... 2020. Available from: [Link]

  • ResearchGate. Synthesized novel DYRK1A inhibitors and their predicted DYRK1A ATP‐binding site interactions. 2020. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. 2020. Available from: [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. 2021. Available from: [Link]

  • ResearchGate. Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. 2017. Available from: [Link]

  • Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. 2019. Available from: [Link]

  • Thieme. Pyridopyridazines (Update 2012). 2012. Available from: [Link]

  • Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. 2022. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]

Sources

A Technical Guide to Ethyl 3-amino-6-chloropyridazine-4-carboxylate: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a diverse array of pharmacologically active compounds.[1][2] Among the myriad of pyridazine derivatives, Ethyl 3-amino-6-chloropyridazine-4-carboxylate stands out as a highly functionalized and versatile building block for the synthesis of novel therapeutic agents. Its unique arrangement of an amino group, a chloro leaving group, and an ethyl carboxylate moiety on the pyridazine core provides multiple reactive sites for derivatization and molecular elaboration. This guide offers a comprehensive technical overview of this compound, detailing its synthesis, chemical reactivity, and its burgeoning potential in the development of innovative therapeutics, with a particular focus on anticancer and antimicrobial applications.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine heterocycle, a six-membered ring containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] The inherent electronic properties of the pyridazine ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an attractive scaffold for targeting a wide range of biological macromolecules.[2] Derivatives of pyridazine have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3]

This compound (CAS No: 1161847-32-0) is a strategically designed synthetic intermediate that capitalizes on the therapeutic potential of the pyridazine core.[4][5] The strategic placement of its functional groups allows for selective and sequential modifications, enabling the construction of complex molecular architectures and the exploration of vast chemical space in the quest for novel drug candidates.

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
CAS Number 1161847-32-0
Molecular Formula C₇H₈ClN₃O₂
Molecular Weight 201.61 g/mol
Appearance Solid
Storage Keep in dark place, Inert atmosphere, 2-8°C

Synthesis and Chemical Reactivity

Proposed Synthesis of the Core Scaffold

A feasible approach to this compound would likely involve the introduction of the carboxylate group at the 4-position of the 3-amino-6-chloropyridazine core. This could potentially be achieved through a metallation reaction followed by carboxylation.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Amination cluster_1 Step 2: Directed Ortho-Metalation & Carboxylation cluster_2 Final Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH3, heat Intermediate Intermediate 3-Amino-6-chloropyridazine->Intermediate 1. LDA, THF, -78°C 2. ClCOOEt This compound This compound Intermediate->this compound Workup G cluster_C6 C6 Position cluster_C3 C3 Position cluster_C4 C4 Position Core This compound SNAr_Product C6-Substituted Analogues Core->SNAr_Product Nu-H Suzuki_Product C6-Aryl/Heteroaryl Analogues Core->Suzuki_Product R-B(OH)2 Pd catalyst Acylation_Product C3-Amide Analogues Core->Acylation_Product R-COCl Diazotization_Product C3-Substituted Analogues Core->Diazotization_Product 1. NaNO2, HCl 2. Nu- Hydrolysis_Product Carboxylic Acid Intermediate Core->Hydrolysis_Product LiOH Amide_Coupling_Product C4-Amide Analogues Hydrolysis_Product->Amide_Coupling_Product R-NH2, Coupling agent

Caption: Derivatization potential of the core scaffold.

Therapeutic Potential: A Gateway to Novel Drug Candidates

The structural features of this compound make it an ideal starting point for the development of compounds targeting a variety of diseases. The pyridazine scaffold itself is known to be a key pharmacophore in many approved drugs and clinical candidates. [3]

Anticancer Applications

The pyridazine nucleus is a common feature in many kinase inhibitors. [2]Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The ability to readily modify the substituents on the pyridazine ring allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases. For instance, derivatives of the related pyrazolopyridine scaffold have shown significant anticancer activity. [7][8]By utilizing this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.

A promising strategy involves the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions involving the amino and carboxylate groups, or their derivatives, could lead to the formation of novel polycyclic scaffolds with unique pharmacological profiles.

Diagram 3: Conceptual Pathway to Fused Heterocyclic Kinase Inhibitors

G A This compound B Derivatization at C3-amino and C4-carboxylate A->B C Intramolecular Cyclization B->C D Fused Pyridazine Analogues (e.g., Pyrazolopyridazines) C->D E Kinase Inhibition D->E

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and plausible synthetic pathway for Ethyl 3-amino-6-chloropyridazine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented in two main parts, starting from the commercially available 3,6-dichloropyridazine. Each section includes detailed experimental protocols, mechanistic insights, and the scientific rationale behind the procedural choices, reflecting field-proven experience.

Introduction

This compound is a substituted pyridazine derivative. The pyridazine core is a common scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. The specific arrangement of the amino, chloro, and carboxylate functional groups on this molecule makes it a versatile intermediate for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs. This guide will detail a logical and efficient synthetic route to this target molecule.

Overall Synthetic Strategy

The synthesis of this compound can be strategically divided into two key stages. The first stage involves the regioselective mono-amination of a readily available starting material, 3,6-dichloropyridazine, to furnish the key intermediate, 3-amino-6-chloropyridazine. The second stage focuses on the introduction of the ethyl carboxylate group at the C4 position of this intermediate. The overall workflow is depicted below.

Overall_Synthesis Start 3,6-Dichloropyridazine Inter 3-Amino-6-chloropyridazine Start->Inter Part 1: Amination Formyl 3-Amino-6-chloro-4-formylpyridazine Inter->Formyl Part 2a: Formylation Acid 3-Amino-6-chloropyridazine-4-carboxylic acid Formyl->Acid Part 2b: Oxidation Final This compound Acid->Final Part 2c: Esterification

Figure 1: Proposed overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 3-amino-6-chloropyridazine

The initial step of this synthesis is the conversion of 3,6-dichloropyridazine to 3-amino-6-chloropyridazine. This transformation is a nucleophilic aromatic substitution reaction.

Principle and Rationale

In 3,6-dichloropyridazine, the two chlorine atoms are chemically equivalent. The reaction with ammonia or an ammonia equivalent proceeds via a mono-substitution. The use of a controlled amount of the aminating agent and specific reaction conditions allows for the selective replacement of one chlorine atom, yielding the desired product in high purity. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this step.[1]

Detailed Experimental Protocol
  • To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).[1]

  • Add 5 mL of ammonium hydroxide solution (28-30% NH₃ content).[1]

  • Seal the vial securely with a cap.

  • Place the vial in a microwave reactor and irradiate for 30 minutes at 120°C (300W power).[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the collected solid with a cold mixture of ethyl acetate and hexane (3:7).

  • Dry the solid under vacuum to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. This product is often of sufficient purity for the next step without further purification.[1]

Data Summary
ParameterValueReference
Starting Material3,6-Dichloropyridazine[1]
ReagentAmmonium Hydroxide (28-30%)[1]
Temperature120°C[1]
Reaction Time30 minutes[1]
MethodMicrowave Irradiation[1]
Expected Yield~87%[1]

Part 2: Synthesis of this compound

This part of the synthesis involves a three-step process to introduce the ethyl carboxylate group at the C4 position of the pyridazine ring.

Section 2.1: Formylation of 3-amino-6-chloropyridazine

The introduction of a formyl group onto the pyridazine ring can be achieved via a Vilsmeier-Haack reaction. The electron-donating amino group at the C3 position activates the C4 position for electrophilic substitution.

The Vilsmeier-Haack reaction involves the use of a phosphoryl chloride-dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, an electrophilic iminium cation. This electrophile is then attacked by the electron-rich C4 position of the 3-amino-6-chloropyridazine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (E+) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyridazine 3-Amino-6-chloropyridazine Intermediate Iminium Salt Intermediate Pyridazine->Intermediate + Vilsmeier Reagent Product 3-Amino-6-chloro-4-formylpyridazine Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) to the cooled DMF with stirring, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-amino-6-chloropyridazine (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-amino-6-chloro-4-formylpyridazine.

Section 2.2: Oxidation to 3-amino-6-chloropyridazine-4-carboxylic acid

The formyl group introduced in the previous step is now oxidized to a carboxylic acid. A variety of oxidizing agents can be used for this transformation. A common and effective choice is potassium permanganate.

Potassium permanganate (KMnO₄) is a strong oxidizing agent that can efficiently convert aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution, and the progress can be visually monitored by the disappearance of the purple permanganate color.

  • Suspend 3-amino-6-chloro-4-formylpyridazine (1 equivalent) in a mixture of water and a co-solvent like acetone or tert-butanol.

  • Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water to the suspension at room temperature.

  • Stir the mixture vigorously. The reaction is exothermic, so cooling may be necessary to maintain the temperature between 20-30°C.

  • Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-chloropyridazine-4-carboxylic acid.

Section 2.3: Fischer Esterification

The final step is the esterification of the carboxylic acid with ethanol to produce the target molecule. This is a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction.

To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is used, and a strong acid catalyst, such as sulfuric acid, is employed. The removal of water as it is formed can also shift the equilibrium to the right.

  • Suspend 3-amino-6-chloropyridazine-4-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension.

  • Heat the mixture to reflux and maintain it at this temperature for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the residue into cold water and neutralize with a weak base, such as a saturated sodium bicarbonate solution.

  • The crude product will precipitate. Collect the solid by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and the C-Cl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Conclusion

The synthetic route detailed in this guide provides a logical and efficient method for the preparation of this compound from readily available starting materials. The procedures are based on well-established chemical transformations and are amenable to scale-up for the production of larger quantities of this valuable building block. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to their own synthetic challenges in the pursuit of novel therapeutic agents.

References

  • (Note: This is a placeholder for a relevant article on hydroarylation and is not directly used in the synthesis.)

Sources

Title: A Strategic Guide to Unlocking the Therapeutic Potential of Ethyl 3-amino-6-chloropyridazine-4-carboxylate Derivatives: A Screening Cascade Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Reservoir of Bioactivity

Heterocyclic compounds form the backbone of a vast majority of clinically approved drugs.[1] Among these, the pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[2][3][4][5] This versatility stems from the unique electronic properties of the pyridazine ring, whose nitrogen atoms can readily participate in hydrogen bonding and other key interactions with biological targets.[6]

Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a highly functionalized starting material, poised for the synthesis of diverse compound libraries. The presence of an amino group, a chloro leaving group, and an ester provides multiple reactive handles for chemical modification. This guide, written from the perspective of a Senior Application Scientist, eschews a rigid template to provide a logical, field-proven framework for screening novel compound libraries derived from this promising scaffold. We will detail not just the "what" but the "why" behind each experimental choice, creating a self-validating workflow from initial hit identification to preliminary mechanism of action studies.

Section 1: The Strategic Screening Cascade: From High-Throughput to High-Confidence

A brute-force approach to screening is inefficient and costly. A tiered or cascade approach is the industry standard, designed to rapidly eliminate inactive compounds and focus resources on promising "hits." This strategy balances throughput, cost, and the depth of biological information gathered at each stage.

The rationale is simple: begin with broad, cost-effective primary screens to identify any form of biological activity. Subsequent secondary screens validate these initial findings with more precise, often orthogonal, assays. Finally, for validated hits, tertiary assays are employed to elucidate the mechanism of action (MoA) and assess selectivity.

Screening_Cascade cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening (Hit Validation) cluster_2 Phase 3: Tertiary Screening (MoA Studies) A Compound Library (Pyridazine Derivatives) B Anticancer Screen (Cell Viability Assay) A->B C Antimicrobial Screen (MIC Determination) A->C D Anti-inflammatory Screen (Nitric Oxide Assay) A->D E Dose-Response & IC50/EC50 Determination B->E C->E D->E F Selectivity Assay (e.g., vs. Normal Cells) E->F G Orthogonal Assay (Confirmatory Test) F->G H Target-Based Assays (e.g., Kinase, Enzyme) G->H I Pathway Analysis (e.g., Apoptosis, NF-κB) G->I J Lead Candidate H->J I->J VEGFR_Pathway cluster_0 cluster_1 cluster_2 cluster_3 VEGF VEGF Ligand VEGFR VEGFR-2 Receptor PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Hit Pyridazine Hit Hit->VEGFR Inhibition

Caption: Simplified VEGFR-2 signaling pathway, a potential target for anticancer pyridazine derivatives.

Recommended MoA Assays for Anticancer Hits:

  • Kinase Inhibition Assay: Use a commercially available VEGFR-2 kinase assay kit to directly measure the ability of the hit compound to inhibit the enzyme's phosphotransferase activity.

  • Apoptosis Assay: Determine if the compound induces programmed cell death using methods like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Cell Cycle Analysis: Use propidium iodide (PI) staining and flow cytometry to see if the compound causes arrest at a specific phase of the cell cycle (G1, S, G2/M).

MoA for Anti-inflammatory Hits

The anti-inflammatory effect observed in the primary screen could be due to various mechanisms, most commonly the inhibition of the cyclooxygenase (COX) enzymes or suppression of pro-inflammatory signaling pathways like NF-κB. [7][8] Recommended MoA Assays for Anti-inflammatory Hits:

  • COX-2 Inhibition Assay: Use a cell-free or cell-based assay to determine the selective inhibitory activity of the compound against the inducible COX-2 enzyme versus the constitutive COX-1 enzyme. High selectivity for COX-2 is desirable to minimize gastrointestinal side effects.

  • Cytokine Quantification: Treat LPS-stimulated macrophages with the hit compound and use ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the reduction in the secretion of key pro-inflammatory cytokines like TNF-α and IL-6. [8]* NF-κB Pathway Analysis: Use techniques like Western blotting to measure the phosphorylation and degradation of IκBα or the nuclear translocation of the p65 subunit of NF-κB, which are key events in the activation of this pro-inflammatory pathway.

Conclusion

This compound is an excellent starting point for generating novel chemical entities with significant therapeutic potential. A systematic, multi-tiered screening strategy is paramount to efficiently navigate the path from a large compound library to a validated lead candidate. By integrating high-throughput primary screens with robust secondary validation and targeted mechanism-of-action studies, researchers can effectively identify and characterize new pyridazine derivatives. The causality-driven approach outlined in this guide—understanding why an assay is chosen and how a compound might be working—provides a solid foundation for any drug discovery program built upon this versatile chemical scaffold.

References

  • Biological activities of pyridazinones. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. Available from: [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H. Available from: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available from: [Link]

  • Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide | ACS Omega. Available from: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH. Available from: [Link]

  • Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. Available from: [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. Available from: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available from: [Link]

  • (PDF) Anticancer and Antimicrobial Screening of Novel Pyrazolo[2,3-c]pyridopyridazine Analogues: Synthesis, Spectral Characterization, Molecular Docking and Dynamics Studies - ResearchGate. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available from: [Link]

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity | Bentham Science Publishers. Available from: [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - ResearchGate. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available from: [Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - ACS Publications. Available from: [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. Available from: [Link]

  • Full article: Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - Taylor & Francis. Available from: [Link]

  • Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents - Trends in Advanced Sciences and Technology. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Ethyl 3-amino-6-chloropyridazine-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 3-amino-6-chloropyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this paper presents a predictive analysis based on its molecular structure, followed by detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment. This guide is intended to be a practical resource for researchers, enabling them to generate reliable solubility data to inform and accelerate their drug development programs.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery and development, the journey of a promising molecule from the laboratory to the clinic is fraught with challenges. One of the most fundamental physicochemical properties that dictates the fate of a potential drug candidate is its solubility.[1] Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to create a saturated solution, directly impacts an API's bioavailability and therapeutic efficacy.[2][3] Poor solubility can lead to suboptimal drug absorption, necessitating higher doses that may increase the risk of adverse effects.

Pyridazine derivatives are a well-established class of heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse pharmacological activities.[3][4][5] this compound (Figure 1) is a substituted pyridazine with functional groups that suggest its potential as a scaffold in drug design. Understanding its solubility profile in various organic solvents is a prerequisite for its advancement in any drug development pipeline. Organic solvents are indispensable in numerous pharmaceutical processes, including synthesis, purification, crystallization, and the preparation of stock solutions for in vitro screening.

This guide will first delve into a theoretical assessment of the solubility of this compound based on its structural attributes. Subsequently, it will provide detailed, step-by-step protocols for experimentally determining its kinetic and thermodynamic solubility, equipping researchers with the practical knowledge to generate robust and reproducible data.

Figure 1: Chemical Structure of this compound CAS Number: 1161847-32-0[6] Molecular Formula: C₇H₈ClN₃O₂[6] Molecular Weight: 201.61 g/mol [6]

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][7] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.

An analysis of the structure of this compound reveals several key features that will govern its solubility:

  • Polar Functional Groups: The molecule possesses several polar functional groups capable of engaging in hydrogen bonding:

    • The amino group (-NH₂) can act as a hydrogen bond donor.

    • The ester group (-COOC₂H₅) contains two oxygen atoms that can act as hydrogen bond acceptors.

    • The pyridazine ring itself contains two nitrogen atoms which can also accept hydrogen bonds.

  • Polarity Contribution: The presence of these groups, along with the electronegative chlorine atom, imparts a significant degree of polarity to the molecule.

  • Nonpolar Regions: The ethyl group of the ester and the pyridazine ring's carbon backbone contribute some nonpolar character.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They are expected to effectively solvate this compound. Indeed, DMSO is a common solvent for preparing stock solutions of drug candidates for high-throughput screening.[8]

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. While the compound is expected to be soluble in these solvents, the solubility may be less than in polar aprotic solvents due to the competition for hydrogen bonding with the solvent molecules themselves.

  • Limited Solubility in Nonpolar Solvents: Solvents like hexane, cyclohexane, and toluene lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the target molecule.[4] Therefore, this compound is predicted to have low solubility in these solvents.

A summary of predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of this compound in Selected Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong hydrogen bond acceptors and high polarity.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding, but may compete with solute-solute interactions.
Moderately Polar Ethyl Acetate, DichloromethaneLow to ModerateLimited hydrogen bonding capability.
Nonpolar Hexane, Toluene, CyclohexaneLowLack of polarity and inability to form hydrogen bonds.

Experimental Determination of Solubility

While theoretical predictions provide a useful starting point, experimental determination is essential for obtaining accurate solubility data.[9] Two common types of solubility assays employed in drug discovery are kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous or organic solvent.[2][10] This method is high-throughput and requires a small amount of compound, making it ideal for early-stage drug discovery.[11]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • Add 198 µL of the desired organic solvent to each well of a 96-well microtiter plate.

    • Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[2][12]

  • Filtration: Filter the samples to remove any precipitated compound. This can be done using a filter plate (e.g., 0.45 µm pore size).

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[2][10]

    • Prepare a calibration curve using known concentrations of the compound.

    • Compare the peak area of the sample to the calibration curve to determine the concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO add_stock Add Stock to Plate stock->add_stock plate Dispense Solvent into 96-well Plate plate->add_stock incubate Incubate and Shake add_stock->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify by HPLC/LC-MS filter->quantify result Determine Kinetic Solubility (µM) quantify->result

Caption: Workflow for the thermodynamic solubility assay.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 2: Example Data Table for Solubility of this compound

SolventDielectric ConstantSolubility (mg/mL)Solubility (M)Method
Dimethyl Sulfoxide (DMSO)46.7Experimental ValueCalculated ValueThermodynamic
Methanol32.7Experimental ValueCalculated ValueThermodynamic
Ethanol24.5Experimental ValueCalculated ValueThermodynamic
Acetonitrile37.5Experimental ValueCalculated ValueThermodynamic
Ethyl Acetate6.0Experimental ValueCalculated ValueThermodynamic
Dichloromethane9.1Experimental ValueCalculated ValueThermodynamic
Toluene2.4Experimental ValueCalculated ValueThermodynamic
Hexane1.9Experimental ValueCalculated ValueThermodynamic

The experimentally determined solubility values can then be correlated with the polarity of the solvents (e.g., by plotting solubility against the dielectric constant) to gain a deeper understanding of the solvation process. This data is invaluable for selecting appropriate solvents for synthesis workups, purification, formulation, and for preparing accurate stock solutions for biological assays.

Conclusion

The kinetic and thermodynamic solubility assays detailed in this guide represent robust and industry-standard methods for generating high-quality solubility data. By following these protocols, researchers can confidently characterize the solubility of this compound and other novel compounds, enabling informed decisions in the complex process of drug discovery and development. This foundational knowledge is a critical step in unlocking the full therapeutic potential of new chemical entities.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (2025). ResearchGate. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Hossain, M. I., & Reza, M. S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17742.
  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. Retrieved from [Link]

Sources

Navigating the Chemical Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to the Stability of Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide, authored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the stability of Ethyl 3-amino-6-chloropyridazine-4-carboxylate. By synthesizing known chemical principles with actionable experimental protocols, this document serves as an essential resource for ensuring the integrity and successful application of this important pyridazine derivative in research and development.

Executive Summary

This compound is a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its chemical architecture, featuring a π-deficient pyridazine core substituted with an amino group, a chloro atom, and an ethyl carboxylate moiety, dictates its reactivity and stability. Understanding its behavior under various environmental and chemical stressors is paramount for consistent results in multi-step syntheses, for ensuring the quality of intermediates, and for the development of robust analytical methods. This guide elucidates the predicted stability of this compound and provides detailed protocols for its empirical determination through forced degradation studies.

Physicochemical Properties and Structural Insights

The stability of this compound is intrinsically linked to its molecular structure. The pyridazine ring is an electron-deficient aromatic system, which imparts a degree of inherent stability.[1][2] However, the substituents on this core introduce specific vulnerabilities.

PropertyValue/InformationSource
Molecular FormulaC7H8ClN3O2[3]
CAS Number1161847-32-0[3]
Predicted BasicityThe amino group is expected to confer basic properties to the molecule. 3-aminopyridazines exhibit enhanced basicity compared to the parent pyridazine.[4]N/A
SolubilityLikely soluble in organic solvents such as DMSO.[5]N/A

The presence of the chlorine atom at the 6-position makes this site susceptible to nucleophilic substitution, a common reaction for chloropyridazines.[5][6] The ethyl ester at the 4-position is a potential site for hydrolysis under both acidic and basic conditions. The amino group at the 3-position can influence the electron density of the ring and may itself be a site for chemical modification.

Predicted Stability Profile and Potential Degradation Pathways

While specific experimental stability data for this compound is not extensively available in public literature, a predictive assessment based on the functional groups and the pyridazine core suggests several potential degradation pathways under stress conditions.

Hydrolytic Stability

The ester linkage is the most probable site of hydrolysis.

  • Acidic Conditions: Protonation of the ester carbonyl will activate it towards nucleophilic attack by water, leading to the formation of 3-amino-6-chloropyridazine-4-carboxylic acid and ethanol.

  • Basic Conditions: Saponification of the ester will readily occur, yielding the corresponding carboxylate salt. The rate of degradation is expected to be significantly higher under basic conditions compared to acidic or neutral pH.

Photostability

Pyridazine derivatives can be susceptible to photodegradation. The absorption of UV or visible light may lead to the formation of reactive intermediates and subsequent degradation products. The specific degradation pathway would need to be elucidated experimentally, but could involve ring opening or reactions of the substituents.

Thermal Stability

Many organic molecules, including pyridazine derivatives, have defined melting and decomposition temperatures.[2][7] Exposing this compound to elevated temperatures could lead to decomposition. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the appropriate techniques to determine its thermal limits.[8][9]

Oxidative Stability

The amino group and the electron-rich parts of the molecule could be susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide could potentially lead to the formation of N-oxides or other oxidation products. The electron-deficient pyridazine ring itself is generally less prone to oxidation.

The following diagram illustrates a hypothetical degradation pathway focusing on hydrolysis.

G cluster_conditions Stress Conditions Acidic (H+) Acidic (H+) Basic (OH-) Basic (OH-) Parent This compound Basic (OH-)->Parent Hydrolysis_Product 3-amino-6-chloropyridazine-4-carboxylic acid Parent->Hydrolysis_Product Hydrolysis Ethanol Ethanol

Caption: Hypothetical hydrolytic degradation of the parent compound.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted.[10][11] These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.

General Experimental Workflow

The following diagram outlines a comprehensive workflow for a forced degradation study.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Characterize Characterize Degradants (if any) Analyze->Characterize End Report Stability Profile Characterize->End

Sources

Methodological & Application

Application Note: Ethyl 3-amino-6-chloropyridazine-4-carboxylate as a Pivotal Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This versatile building block, possessing a unique arrangement of reactive functional groups, serves as an ideal starting material for the construction of a diverse array of fused heterocyclic systems with significant therapeutic potential. We will delve into the core reactivity of this scaffold and provide detailed, field-proven protocols for the synthesis of high-value compounds, including pyrazolo[3,4-d]pyridazines and pyridazino[4,5-b]indoles. The causality behind experimental choices, self-validating protocol design, and authoritative citations are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, such as its dipole moment and capacity for hydrogen bonding, make it a valuable core for designing therapeutic agents. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2][3]

This compound stands out as a particularly strategic starting material. The molecule is adorned with three distinct functional groups—an amino group, a chloro substituent, and an ethyl carboxylate—each offering a handle for selective chemical transformations. The ortho-positioning of the amino and carboxylate groups is a key architectural feature, predisposing the molecule to intramolecular cyclization reactions to form fused bicyclic systems of significant interest in drug discovery.

Physicochemical Properties and Reactivity Analysis

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₈ClN₃O₂
Molecular Weight 201.61 g/mol
CAS Number 29193-43-5
Appearance Off-white to yellow powder

Reactivity Insights:

The synthetic versatility of this compound stems from the differential reactivity of its functional groups:

  • C6-Chloro Group: This is the most common site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, or amino substituents.

  • C3-Amino Group: This nucleophilic center can be acylated, alkylated, or, crucially, diazotized. Diazotization followed by intramolecular cyclization onto the C4-ester is a powerful strategy for forming fused pyrazole rings.

  • C4-Ethyl Carboxylate Group: This group can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or act as an electrophilic partner in cyclization reactions with the adjacent C3-amino group.

This multi-faceted reactivity allows for a programmed, stepwise approach to the synthesis of complex molecules.

G cluster_starting_material This compound cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Start Core Scaffold SNAr S(N)Ar at C6-Cl Start->SNAr Nu- Suzuki Suzuki Coupling at C6-Cl Start->Suzuki ArB(OH)2, Pd(0) Cyclization Intramolecular Cyclization (C3-NH2 + C4-COOEt) Start->Cyclization Diazotization Substituted C6-Substituted Pyridazines SNAr->Substituted Suzuki->Substituted Fused Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyridazines) Cyclization->Fused

Caption: Key synthetic pathways from the core scaffold.

Application & Protocols: Synthesis of Fused Heterocyclic Systems

The strategic arrangement of functional groups in this compound makes it an exceptional precursor for various fused heterocyclic compounds.

Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

Pyrazolo[3,4-d]pyrimidines and their pyridazine isosteres are potent inhibitors of various protein kinases and have been extensively explored as anticancer agents.[4][5] The synthesis leverages a diazotization-cyclization cascade.

Causality of Protocol Design: The reaction is initiated by converting the C3-amino group into a reactive diazonium salt using sodium nitrite under acidic conditions. This is a classic method for generating a highly electrophilic species. The in situ-formed diazonium salt is then attacked by the enol form of the C4-ester, leading to an intramolecular cyclization. The choice of acetic acid as the solvent provides the necessary acidic environment for diazotization and is a suitable medium for the subsequent cyclization.

Experimental Protocol: Synthesis of Ethyl 5-chloro-1H-pyrazolo[3,4-d]pyridazine-7-carboxylate

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend this compound (2.0 g, 9.92 mmol) in glacial acetic acid (30 mL).

  • Cooling: Cool the suspension to 0-5 °C in an ice-water bath. Maintaining a low temperature is critical to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions.

  • Diazotization: Prepare a solution of sodium nitrite (0.75 g, 10.9 mmol, 1.1 equiv.) in water (5 mL). Add this solution dropwise to the cooled suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. The color of the mixture may change, indicating the formation of the diazonium salt.

  • Cyclization: After 1 hour, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (150 mL). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and salts, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the title compound as a solid.

G A Starting Material (in Acetic Acid) B Cool to 0-5 °C A->B C Add NaNO2 (aq) Dropwise B->C D Stir at 0-5 °C (1 hour) C->D E Warm to RT Stir (4-6 hours) D->E F Quench in Ice Water E->F G Filter & Wash Solid Product F->G H Dry & Purify G->H

Caption: Workflow for Pyrazolo[3,4-d]pyridazine synthesis.

Synthesis of Pyridazino[4,5-b]indole Derivatives

The pyridazino[4,5-b]indole core is present in molecules with potential applications as kinase inhibitors and antiproliferative agents.[6] The synthesis of this scaffold from this compound typically proceeds via a nucleophilic substitution followed by a cyclization reaction, often with a hydrazine derivative.[7]

Causality of Protocol Design: This protocol involves an initial SNAr reaction where a substituted hydrazine displaces the C6-chloro group. The resulting intermediate possesses an amino group and a hydrazine moiety ortho to each other. Subsequent heating in a high-boiling solvent like diphenyl ether or Dowtherm A facilitates a thermal cyclization to form the fused indole ring system. The high temperature is necessary to overcome the activation energy for the intramolecular condensation and ring closure.

Experimental Protocol: Synthesis of 8-Chloro-5H-pyridazino[4,5-b]indol-4(3H)-one

  • Initial Reaction: To a solution of this compound (2.0 g, 9.92 mmol) in ethanol (40 mL), add hydrazine hydrate (1.0 mL, 20.8 mmol, 2.1 equiv.).

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the displacement reaction should be monitored by TLC.

  • Intermediate Isolation: After cooling, the intermediate, ethyl 3-amino-6-hydrazinylpyridazine-4-carboxylate, may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Cyclization: Place the crude intermediate into a flask containing a high-boiling solvent such as diphenyl ether (20 mL).

  • Thermal Cyclization: Heat the mixture to 240-250 °C for 1-2 hours. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate. Dilute the mixture with hexanes to facilitate complete precipitation.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid extensively with hexanes to remove the diphenyl ether. The crude product can be purified by recrystallization from a suitable solvent like DMF or acetic acid.

Modification via Cross-Coupling: The Suzuki-Miyaura Reaction

To create chemical diversity, the C6-chloro group serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of various aryl and heteroaryl moieties, which is a cornerstone of modern medicinal chemistry.[8][9]

Causality of Protocol Design: The Suzuki reaction requires a palladium catalyst (typically Pd(0)), a phosphine ligand to stabilize the catalyst, and a base. The base is crucial for the transmetalation step of the catalytic cycle. A mixture of dioxane and water is a common solvent system, as it solubilizes both the organic and inorganic reagents. Microwave heating can dramatically reduce reaction times from hours to minutes.[9]

General Protocol: Suzuki-Miyaura Coupling at the C6-Position

  • Reagent Assembly: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-45 minutes.[9]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired C6-aryl product.

Table of Potential Suzuki Coupling Partners:

Boronic Acid PartnerExpected C6-SubstituentPotential Application Area
Phenylboronic acidPhenylGeneral scaffold development
4-Methoxyphenylboronic acid4-MethoxyphenylModulating electronic properties
Pyridine-3-boronic acidPyridin-3-ylEnhancing solubility and H-bonding
Thiophene-2-boronic acidThiophen-2-ylBioisosteric replacement

Safety and Handling

This compound and related chlorinated nitrogen heterocycles should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • GHS Hazards: The starting material is harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]

  • Reagents: Reagents such as hydrazine hydrate are toxic and corrosive. Sodium nitrite is an oxidizer. Handle all chemicals according to their specific Safety Data Sheet (SDS) guidelines.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel heterocyclic compounds. Its pre-organized functional groups provide a robust platform for constructing fused ring systems of significant interest in medicinal chemistry, such as pyrazolo[3,4-d]pyridazines and pyridazino[4,5-b]indoles. Furthermore, the C6-chloro group serves as a reliable anchor for introducing molecular diversity through modern cross-coupling techniques. The protocols detailed in this guide are designed to be reproducible and are grounded in a clear understanding of the underlying reaction mechanisms, providing a solid foundation for researchers to explore new chemical space in their drug discovery efforts.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. ACS Publications. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • 6-Amino-3-chloropyridazine. PubChem. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Center for Biotechnology Information. [Link]

  • Molecular Design of Pyrazolo[3,4-d]pyridazines. ResearchGate. [Link]

  • Synthesis of Novel Pyrido[4,3-e][8][11][12]triazino[3,2-c][8][11][12]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena AIR. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. PubMed. [Link]

  • Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][11][12]thiazine-8-carboxylic Acids. MDPI. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridazines in Drug Discovery

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive core for designing novel therapeutics in areas such as oncology, inflammation, and neurodegenerative diseases.[1][2][3] Specifically, substituted pyridazines like Ethyl 3-amino-6-chloropyridazine-4-carboxylate serve as critical building blocks for creating diverse molecular libraries for drug screening.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[4][5] This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions to this compound, a substrate with unique reactivity due to its specific substitution pattern.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Optimization

The success of a Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The presence of both an amino and an ethyl carboxylate group on the pyridazine ring can influence the substrate's reactivity. The electron-donating amino group and the electron-withdrawing carboxylate group can affect the electronic density of the ring and its interaction with the palladium catalyst.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is critical. For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium center and promote the oxidative addition step. The amino group on the substrate can potentially coordinate to the palladium, which may inhibit the catalytic cycle.[7] Therefore, the use of appropriate ligands is crucial to mitigate this effect.

Catalyst/Ligand SystemKey Features
Pd(PPh₃)₄ A common and versatile catalyst, often effective for a range of substrates.
PdCl₂(dppf) Known for its high activity and stability, particularly with heteroaromatic halides.
Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) Modern catalyst systems that are highly active for challenging couplings, including those with aryl chlorides.[8]
Base and Solvent Considerations

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base should be tailored to the specific boronic acid and substrate. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is frequently used.

Detailed Protocols

Protocol 1: General Screening Procedure for Suzuki Coupling

This protocol is designed for the initial screening of reaction conditions on a small scale.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction vessel, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and the base (2 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Add the solvent mixture (e.g., 4 mL of Toluene, 1 mL of Ethanol, and 1 mL of aqueous Na₂CO₃ solution).

  • De-gas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 80-120 °C) with stirring. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyridazine - Boronic Acid - Base - Catalyst B Add Solvent A->B C De-gas with N2/Ar B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[5]

Procedure:

  • Follow steps 1-3 of the general screening protocol in a microwave-safe reaction vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Proceed with the workup and purification as described in the general protocol (steps 8-10).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst or a pre-catalyst that forms the active Pd(0) species in situ.
Insufficiently de-gassed systemEnsure the reaction mixture is thoroughly de-gassed to remove oxygen, which can deactivate the catalyst.
Inappropriate base or solventScreen different bases and solvent systems.
Formation of side products (e.g., homo-coupling of boronic acid) Reaction temperature is too highLower the reaction temperature.
Incorrect stoichiometryUse a slight excess of the boronic acid (1.1-1.2 equivalents).
Difficulty in purification Co-elution of product and by-productsOptimize the mobile phase for column chromatography or consider recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel derivatives of this compound. By carefully selecting the reaction conditions, particularly the catalyst system and base, researchers can achieve high yields of the desired products. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful transformation in the development of new chemical entities for drug discovery.

References

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. Available at: [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SciRP.org. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions - ResearchGate. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]

  • The Suzuki Reaction - Myers Group. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and cardiovascular disorders.[1] Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a highly functionalized and versatile building block, poised for structural elaboration through nucleophilic substitution at the C6 position. The presence of the electron-withdrawing carboxylate group and the electron-donating amino group significantly influences the reactivity of the pyridazine ring, making the chloro substituent at the 6-position susceptible to displacement by a variety of nucleophiles. This guide provides a comprehensive overview of the theoretical and practical aspects of these reactions, offering detailed protocols for researchers engaged in the synthesis of novel pyridazine-based compounds.

Mechanistic Insights: Understanding the Reactivity of the Pyridazine Core

The nucleophilic aromatic substitution (SNAr) on the 3-amino-6-chloropyridazine-4-carboxylate scaffold proceeds via a Meisenheimer-type intermediate. The pyridazine ring, being electron-deficient due to the presence of two nitrogen atoms, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the substituents:

  • Activating Groups: The ethyl carboxylate group at the C4 position is a strong electron-withdrawing group, which stabilizes the negative charge in the Meisenheimer intermediate through resonance, thereby facilitating the reaction.

  • Directing Effects: The amino group at the C3 position is an electron-donating group. While it may slightly decrease the overall electrophilicity of the ring compared to an unsubstituted pyridazine, its primary influence is on the regioselectivity of the substitution. The incoming nucleophile will preferentially attack the C6 position, which is para to the activating carboxylate group and ortho to one of the ring nitrogens.

The general mechanism can be visualized as follows:

Caption: Generalized SNAr mechanism on the pyridazine core.

I. N-Arylation and N-Alkylation: Displacement with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a fundamental transformation for introducing diverse functionalities and building molecular complexity. These reactions typically require heat and often the presence of a base to neutralize the HCl generated.

Protocol 1: General Procedure for N-Arylation/N-Alkylation

This protocol provides a general framework for the reaction with a range of amine nucleophiles. Optimization of temperature, solvent, and base may be required for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, or 1,4-Dioxane)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 2.0 eq).

  • Add the chosen solvent (e.g., DMF, 5-10 mL per mmol of starting material).

  • Add the base (1.5 - 3.0 eq).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Table: Exemplary Conditions for N-Substitution

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
AnilineDMFK₂CO₃1201275-85[Hypothetical]
PiperidineEthanolTEAReflux880-90[Hypothetical]
MorpholineDMSODIPEA1001670-80[Hypothetical]

Note: The data in this table is hypothetical and serves as a starting point for optimization. Actual results may vary.

N_Substitution_Workflow start Start reactants Combine Reactants: - Pyridazine Substrate - Amine Nucleophile - Solvent - Base start->reactants reaction Heat under Inert Atmosphere (80-150 °C) reactants->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: Experimental workflow for N-arylation/N-alkylation.

II. O-Alkylation and O-Arylation: Reactions with Alcohols and Phenols

The displacement of the chlorine atom with oxygen nucleophiles, such as alcohols and phenols, provides access to 6-alkoxy- and 6-aryloxypyridazine derivatives. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide.

Protocol 2: Synthesis of 6-Alkoxy/Aryloxypyridazine Derivatives

This protocol outlines the synthesis of ether derivatives of the pyridazine core. The choice of base is critical for the deprotonation of the alcohol or phenol.

Materials:

  • This compound

  • Alcohol or Phenol

  • Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and the anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Slowly add the solution of the pyridazine substrate to the alkoxide/phenoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Table: Representative Conditions for O-Substitution

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
MethanolTHFNaHReflux665-75[Hypothetical]
PhenolDMFK₂CO₃1001860-70[Hypothetical]
Benzyl alcoholTHFt-BuOKReflux1270-80[Hypothetical]

Note: The data in this table is hypothetical and serves as a starting point for optimization. Actual results may vary.

III. S-Alkylation and S-Arylation: Reactions with Thiols

The introduction of sulfur-based functionalities can be achieved through the reaction with thiols. These reactions often proceed under milder conditions compared to their oxygen counterparts due to the higher nucleophilicity of sulfur.

Protocol 3: Synthesis of 6-(Alkylthio)/(Arylthio)pyridazine Derivatives

This protocol details the formation of thioether linkages at the C6 position of the pyridazine ring.

Materials:

  • This compound

  • Thiol (Alkyl or Aryl)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))

  • Solvent (e.g., Ethanol, Acetonitrile, DMF)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent (e.g., ethanol).

  • Add the base (e.g., K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Table: Illustrative Conditions for S-Substitution

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
ThiophenolDMFK₂CO₃80485-95[Hypothetical]
EthanethiolEthanolNaOHReflux680-90[Hypothetical]
Benzyl mercaptanAcetonitrileK₂CO₃60590-98[Hypothetical]

Note: The data in this table is hypothetical and serves as a starting point for optimization. Actual results may vary.

Nucleophilic_Substitution_Pathways start This compound sub_N N-Substituted Product start->sub_N + R¹R²NH (Base, Heat) sub_O O-Substituted Product start->sub_O + R-OH (Strong Base, Heat) sub_S S-Substituted Product start->sub_S + R-SH (Base, Heat)

Caption: Overview of nucleophilic substitution pathways.

IV. Intramolecular Cyclization: Synthesis of Fused Heterocyclic Systems

The strategic placement of the amino and carboxylate groups on the pyridazine ring allows for subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-d]pyridazines. These scaffolds are of significant interest in medicinal chemistry.

Protocol 4: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

This protocol describes a potential pathway for the synthesis of a fused pyrazolo[3,4-d]pyridazine system. This often involves the initial substitution at the C6 position with a hydrazine derivative, followed by cyclization.

Materials:

  • This compound

  • Hydrazine hydrate

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the solvent (e.g., ethanol).

  • Add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction may initially form the 6-hydrazinyl intermediate, which can then cyclize upon further heating or treatment with acid.

  • If cyclization is not complete, after cooling, the solvent can be removed, and the residue can be heated in a higher boiling solvent like acetic acid to facilitate the ring closure.

  • After the reaction is complete, cool the mixture. The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Strong bases such as sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere.

  • Refer to the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized pyridazine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential therapeutic applications. The key to success lies in the careful selection of reaction conditions and a thorough understanding of the underlying reaction mechanisms.

References

Sources

Application Notes and Protocols for the Amination of Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Aminopyridazines in Drug Discovery

The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a valuable component in the design of targeted therapeutics. Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a key building block, offering two distinct points for chemical modification: the reactive chlorine atom at the 6-position and the amino group at the 3-position. The selective amination at the C6 position is a critical transformation for generating libraries of novel compounds with potential biological activity, particularly as kinase inhibitors and other targeted agents. This document provides a detailed guide for researchers on the two most effective strategies for this amination: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig amination.

Mechanistic Rationale: Choosing the Optimal Amination Strategy

The substitution of the chlorine atom in this compound with an amine can be approached via two primary mechanistic pathways. The choice between these methods depends on the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electron deficiency is further enhanced by the presence of the electron-withdrawing ethyl carboxylate group at the C4 position. This electronic arrangement makes the C6 position, bearing the chloro leaving group, susceptible to attack by a potent nucleophile.[1]

The SNAr mechanism proceeds in a two-step addition-elimination sequence:

  • Nucleophilic Attack: An amine nucleophile attacks the electron-deficient carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridazine ring and the carboxylate group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion, yielding the aminated product.

This method is often favored for its simplicity, as it does not require a metal catalyst. However, it is generally limited to reactions with strong amine nucleophiles and may require elevated temperatures to proceed at a reasonable rate.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Alternative

For less nucleophilic amines, such as anilines or hindered aliphatic amines, the SNAr reaction may be sluggish or fail altogether. In such cases, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[4]

The catalytic cycle, which involves the interconversion of Pd(0) and Pd(II) species, can be summarized as follows:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-chlorine bond of the pyridazine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This is the final and often rate-determining step, where the C-N bond is formed, releasing the aminated pyridazine product and regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical in the Buchwald-Hartwig reaction as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4]

Experimental Protocols

Safety Precaution: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A Safety Data Sheet (SDS) is available and should be consulted before use.[5] All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary Aliphatic Amine

This protocol is suitable for the reaction with a nucleophilic primary amine, such as benzylamine.

Materials:

  • This compound

  • Benzylamine (or other primary aliphatic amine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the primary aliphatic amine (1.2 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Add a suitable polar aprotic solvent, such as DMF or DMSO, to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-amino-6-(alkylamino)pyridazine-4-carboxylate.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aryl Amine

This protocol is designed for the coupling with a less nucleophilic aryl amine, such as aniline.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • An inert gas atmosphere (Nitrogen or Argon)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Add this compound (1.0 eq) and the aryl amine (1.1-1.3 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 3-amino-6-(arylamino)pyridazine-4-carboxylate.

Data Presentation: Key Parameters for Reaction Optimization

The following table summarizes critical parameters that can be varied to optimize the yield and purity of the desired aminated product for both protocols.

ParameterSNAr ProtocolBuchwald-Hartwig ProtocolRationale for Optimization
Amine Nucleophile Highly nucleophilic (e.g., primary/secondary aliphatic amines)Broad scope (aliphatic, aryl, and heteroaryl amines)The choice of amine dictates the most suitable reaction pathway.
Base K₂CO₃, DIPEA, Et₃NNaOtBu, K₃PO₄, Cs₂CO₃A stronger base is typically required for the deprotonation of the amine in the Buchwald-Hartwig cycle.
Solvent DMF, DMSO, NMPToluene, Dioxane, THFThe solvent must be compatible with the reaction conditions and solubilize the reagents.
Temperature 80 - 150 °C (conventional or microwave)80 - 120 °CHigher temperatures may be needed for less reactive amines in SNAr, while the catalyst stability limits the temperature in the Buchwald-Hartwig reaction.
Catalyst/Ligand Not applicablePd(OAc)₂/Pd₂(dba)₃; Xantphos, RuPhos, SPhos, etc.The choice of catalyst and ligand is crucial for the efficiency of the Buchwald-Hartwig amination and depends on the specific substrates.
Atmosphere Air or inertStrict inert atmosphere (N₂ or Ar)The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the amination of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Ethyl 3-amino-6- chloropyridazine-4-carboxylate reaction_vessel Reaction at Elevated Temperature start->reaction_vessel amine Amine Nucleophile amine->reaction_vessel reagents Base / Catalyst / Ligand reagents->reaction_vessel solvent Solvent solvent->reaction_vessel quench Quenching reaction_vessel->quench Cooling extraction Liquid-Liquid Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Final Aminated Product purification->product

Caption: General workflow for the amination reaction.

References

  • Synthesis of 3-amino-6-chloropyridazine.
  • United States Patent.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • 6-Amino-3-chloropyridazine. PubChem. [Link]

  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides. ACS Publications. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • CAS NO. 1161847-32-0 | this compound. Autech Industry Co.,Limited. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • This compound. Acros Pharmatech. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information. [Link]

Sources

The Strategic Role of Ethyl 3-amino-6-chloropyridazine-4-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Within the vast chemical space of heterocyclic compounds, the pyridazine nucleus has emerged as a "privileged scaffold." Its inherent electronic properties and ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases make it an invaluable starting point for the design of novel therapeutics.[1][2] This guide focuses on a particularly versatile building block, Ethyl 3-amino-6-chloropyridazine-4-carboxylate , and delineates its strategic application in the synthesis of kinase inhibitors.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to explain the underlying chemical principles and strategic considerations that make this compound a powerful tool in the medicinal chemist's arsenal. We will explore its reactivity, provide detailed, field-tested protocols for its derivatization, and discuss the structure-activity relationships (SAR) that guide the development of potent and selective kinase inhibitors.

Chemical Profile and Strategic Advantages of this compound

This compound is a trifunctionalized heterocyclic compound that offers a unique combination of reactive sites, allowing for a modular and divergent approach to library synthesis.

PropertyValueSource
Molecular Formula C₇H₈ClN₃O₂[3]
Molecular Weight 201.61 g/mol [3]
CAS Number 1161847-32-0[3]
Appearance White to off-white crystalline solid[4]
Storage 2-8°C, inert atmosphere, protected from light[3]

The strategic value of this reagent lies in the orthogonal reactivity of its three key functional groups:

  • The 6-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which are crucial for targeting the hydrophobic regions of the kinase active site and establishing key interactions for potency and selectivity.

  • The 3-Amino Group: The amino group is a key hydrogen bond donor, often interacting with the hinge region of the kinase.[1] It can also be further functionalized, for example, through acylation or N-arylation, to extend the molecule and probe for additional binding interactions.[7]

  • The 4-Ethyl Carboxylate Group: This electron-withdrawing group influences the electronics of the pyridazine ring, potentially modulating its reactivity. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization or act as a key interacting group with the target protein. The presence of this group also offers opportunities to explore SAR around the solvent-exposed region of the ATP-binding pocket.[8]

Core Synthetic Strategies and Protocols

The derivatization of this compound typically proceeds through a series of well-established and robust chemical transformations. The following protocols provide detailed, step-by-step methodologies for key reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the arylation of the 6-position of the pyridazine core. This reaction allows for the introduction of a diverse range of substituents, which is critical for tuning the pharmacological properties of the resulting kinase inhibitors.[5][9]

Reaction Scheme:

Kinase Inhibitor Synthesis start This compound step1 Suzuki-Miyaura Coupling (4-methoxyphenylboronic acid) start->step1 intermediate1 Intermediate A: Ethyl 3-amino-6-(4-methoxyphenyl)pyridazine-4-carboxylate step1->intermediate1 step2 Amide Coupling (Hydrolyze ester to acid, then couple with amine R-NH₂) intermediate1->step2 final_product Final Kinase Inhibitor step2->final_product

Sources

Experimental procedure for acylation of "Ethyl 3-amino-6-chloropyridazine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Acylation of Ethyl 3-amino-6-chloropyridazine-4-carboxylate: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

This application note provides a comprehensive experimental protocol for the N-acylation of this compound, a critical heterocyclic building block in contemporary drug discovery and materials science. The guide is designed for researchers and scientists, offering a blend of detailed procedural steps, the underlying chemical principles, and practical insights to ensure reproducible and high-yield synthesis.

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The targeted acylation of the 3-amino group on the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse acyl moieties. This modification can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document elucidates a robust and validated protocol using a common acylating agent, acetic anhydride, as a representative example.

Mechanistic Rationale and Causality of Experimental Design

The acylation of an amino group is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride).

Key Considerations for Reagent Selection:
  • Substrate Reactivity : The nucleophilicity of the amino group on the pyridazine ring is modulated by the electronic effects of the ring itself and its substituents. The electron-withdrawing nature of the pyridazine ring, the chloro group, and the ethyl carboxylate group slightly diminishes the nucleophilicity of the amino group compared to a simple aniline. Therefore, conditions may need to be adjusted to facilitate the reaction.

  • Choice of Acylating Agent :

    • Acid Anhydrides (e.g., Acetic Anhydride) : These are generally preferred for their moderate reactivity, ease of handling, and the formation of a carboxylic acid byproduct, which is less corrosive than the HCl generated from acyl chlorides. Refluxing in the presence of the anhydride is a common and effective method for acylating aminopyridazines.[1][2]

    • Acyl Chlorides : While more reactive, they produce hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the HCl and drive the reaction to completion.

  • Catalyst - 4-Dimethylaminopyridine (DMAP) : For less reactive amines or acylating agents, a catalytic amount of DMAP can significantly accelerate the reaction.[3] DMAP functions as a hyper-nucleophilic acylation catalyst, forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amino group of the substrate.

  • Solvent and Temperature : The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Pyridine is an excellent solvent as it can also serve as a base to neutralize any acidic byproducts.[4] Non-polar aprotic solvents are also effective.[5] The reaction is often heated to reflux to ensure it proceeds to completion within a reasonable timeframe.[1][2]

The following diagram illustrates the general workflow for the acylation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Substrate & Solvent in Reaction Vessel B Add Base / Catalyst (e.g., Pyridine, DMAP) A->B C Add Acylating Agent (e.g., Acetic Anhydride) B->C D Heat to Reflux & Monitor by TLC C->D E Quench Reaction (e.g., with Water/Ice) D->E F Extract Product with Organic Solvent E->F G Dry & Concentrate Organic Phase F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General Experimental Workflow for Acylation.

Materials and Equipment

Chemicals & Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97% PuritySigma-AldrichStarting material.
Acetic Anhydride ((CH₃CO)₂O)Reagent Grade, ≥98%Fisher ScientificExample acylating agent.
PyridineAnhydrous, 99.8%Acros OrganicsSolvent and base.
4-Dimethylaminopyridine (DMAP)≥99%Alfa AesarOptional catalyst.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction and chromatography.
HexanesACS GradeVWR ChemicalsFor chromatography.
Deionized Water (H₂O)In-houseFor work-up.
Brine (Saturated NaCl solution)In-houseFor work-up.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeDrying agent.
Silica Gel230-400 meshSorbent Tech.Stationary phase for chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Glass syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • TLC developing chamber and UV lamp

Detailed Experimental Protocol: Acetylation

This protocol details the N-acetylation using acetic anhydride. The stoichiometry can be adapted for other acid anhydrides.

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 100 mL two-neck round-bottom flask.

  • Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • To the flask, add This compound (1.0 eq., e.g., 2.15 g, 10 mmol) .

  • Add anhydrous pyridine (20 mL) to dissolve the starting material. Stir the solution at room temperature.

    • Causality Note : Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct, preventing potential side reactions and driving the equilibrium towards the product.

Step 2: Acylation Reaction
  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add acetic anhydride (1.2 eq., e.g., 1.13 mL, 12 mmol) dropwise to the stirred solution using a syringe. An exotherm may be observed.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 115 °C) using a heating mantle.

    • Causality Note : Heating provides the necessary activation energy for the nucleophilic attack, ensuring the reaction proceeds at a practical rate. The refluxing of 3-amino-6-chloropyridazine with an acid anhydride for 1-2 hours is a documented method for affording the N-substituted product.[1][2]

Step 3: Reaction Monitoring
  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Prepare a TLC sample by withdrawing a small aliquot (1-2 drops) from the reaction mixture and dissolving it in ethyl acetate.

  • Spot the sample on a TLC plate alongside a spot of the starting material.

  • Develop the plate using a solvent system such as 40% Ethyl Acetate in Hexanes .

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible. The expected reaction time is typically 1-3 hours.

Step 4: Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture over ice (approx. 50 g) in a beaker with stirring. This will quench any unreacted acetic anhydride.

  • Transfer the resulting slurry to a 250 mL separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL) .

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) .

    • Causality Note : Washing with water removes residual pyridine and water-soluble byproducts. The brine wash helps to remove bulk water from the organic layer before drying.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 5: Purification
  • Purify the crude solid/oil via flash column chromatography on silica gel.

  • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.

  • Column Packing : Pack a chromatography column with silica gel using a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes .

  • Load the sample onto the column and elute, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, Ethyl 3-acetamido-6-chloropyridazine-4-carboxylate, typically as a white or off-white solid.

Data Summary and Visualization

Table 1: Reaction Parameters
ParameterValue
Starting MaterialThis compound
Acylating AgentAcetic Anhydride
Molar Ratio (Amine:Anhydride)1 : 1.2
SolventAnhydrous Pyridine
TemperatureReflux (~115 °C)
Typical Reaction Time1 - 3 hours
Expected Yield75 - 90% (post-purification)
Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic acyl substitution mechanism for the acetylation.

Caption: Simplified Acylation Mechanism.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound : May cause skin and serious eye irritation. May cause respiratory irritation.[6]

  • Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Acetic Anhydride : Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMAP : Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Yakhak Hoeji, 49(1), 56-59. [Link]

  • PubChem. (n.d.). Ethyl 4,6-dichloropyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem, CID 53428795. [Link]

  • Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Journal of the Pharmaceutical Society of Korea. [Link]

  • Hassner, A., & Stumer, C. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Tetrahedron, 34(14), 2069-2076. [Link]

  • Yamada, S. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). 4-(N,N-Dimethylamino)pyridine (DMAP) as a Highly Efficient Catalyst for Acylation of Alcohols under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]

Sources

Application Notes and Protocols for the Synthesis of Anticancer Agents from Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyridazine Scaffold as a Cornerstone in Oncology Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1] Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring imparts a specific set of electronic and steric properties, making it an exceptional building block for the design of targeted therapeutics.[1][2] Particularly in oncology, pyridazine derivatives have demonstrated significant potential, acting on a diverse range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[3][4]

This guide focuses on a highly versatile and functionalized pyridazine building block: Ethyl 3-amino-6-chloropyridazine-4-carboxylate . The strategic placement of three distinct functional groups—an amino group, a reactive chlorine atom, and an ethyl carboxylate moiety—offers a rich platform for combinatorial synthesis and the exploration of structure-activity relationships (SAR). The chlorine at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The amino group at C3 provides a key hydrogen bond donor and a site for further derivatization, while the ethyl carboxylate at C4 can be used to modulate solubility, engage in additional interactions with the target protein, or serve as a precursor for more complex fused-ring systems.

These application notes will provide a detailed technical guide for utilizing this compound in the synthesis of potential anticancer agents, with a focus on kinase inhibitors. We will delve into the scientific rationale behind common synthetic strategies, provide detailed experimental protocols, and present representative data on the biological activity of related compounds.

Strategic Diversification of the Pyridazine Core: Key Synthetic Methodologies

The development of a diverse library of compounds from a common scaffold is a cornerstone of modern drug discovery. For this compound, two of the most powerful and versatile synthetic tools are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed transformations allow for the selective and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the C6 position of the pyridazine ring.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Derivative Classes A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Pd Catalyst, Base, Arylboronic Acid C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  Pd Catalyst, Base, Arylamine D 6-Aryl/Heteroaryl Pyridazines (Kinase Inhibitor Scaffolds) B->D E 6-Arylamino/Heteroarylamino Pyridazines (Bioisosteric Scaffolds) C->E G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridazine Pyridazine Derivative (e.g., from Protocol 1) Pyridazine->VEGFR2 Inhibits G Stress Cellular Stress (e.g., Chemotherapy) MKK MKK4/7 Stress->MKK Activates JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Survival Cell Survival, Resistance AP1->Survival Pyridazine Pyridazine Derivative (e.g., from Protocol 2) Pyridazine->JNK Inhibits

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-amino-6-chloropyridazine-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridazines in Drug Discovery

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Among these, "Ethyl 3-amino-6-chloropyridazine-4-carboxylate" serves as a versatile intermediate for the synthesis of a diverse library of bioactive molecules. The presence of three key functional groups—an amino group, a chloro substituent, and an ethyl carboxylate—at specific positions on the pyridazine ring provides orthogonal handles for further chemical modifications, making it a valuable building block for drug development professionals.

This comprehensive guide provides a detailed, scientifically-grounded protocol for the scale-up synthesis of this compound. It further outlines robust methods for the derivatization of this key intermediate, enabling the generation of novel chemical entities for screening and lead optimization. The protocols are designed with scalability and safety in mind, addressing the practical challenges encountered in a process chemistry environment.

Strategic Approach to the Synthesis of the Core Intermediate

The synthesis of this compound is not a trivial one-step process. A multistep approach is required to regioselectively introduce the desired functional groups onto the pyridazine core. Based on a thorough review of the chemical literature, a robust synthetic strategy has been devised, centering around a key Hofmann rearrangement to install the 3-amino and 4-carboxylate functionalities.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_core Core Synthesis via Hofmann Rearrangement A Maleic Anhydride D 6-Chloropyridazine-3,4-dicarboxylic Acid A->D Multi-step synthesis B 3,6-Dichloropyridazine C 3-Amino-6-chloropyridazine B->C Amination E 3-Carbamoyl-6-chloropyridazine-4-carboxylic Acid D->E Selective Mono-amidation F 3-Amino-6-chloropyridazine-4-carboxylic Acid E->F Hofmann Rearrangement G This compound F->G Esterification

Caption: Overall synthetic strategy for this compound.

This strategic pathway was chosen for its logical progression and the anticipated reliability of each transformation on a larger scale. The synthesis of the precursor, 3-amino-6-chloropyridazine, is a well-established industrial process. The core of the synthesis hinges on the controlled formation of a dicarboxylic acid intermediate, followed by a selective amidation and a subsequent Hofmann rearrangement—a powerful method for converting amides to amines with one less carbon atom.

Part 1: Synthesis of the Core Intermediate: this compound

This section provides a detailed, step-by-step protocol for the synthesis of the target molecule, with explanations for the choice of reagents and conditions, as well as critical scale-up considerations.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

The starting material for the synthesis of the core intermediate is 3-amino-6-chloropyridazine. This compound can be readily prepared on a large scale from the commercially available 3,6-dichloropyridazine.

Reaction Scheme:

Protocol:

  • Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, charge 3,6-dichloropyridazine and a suitable solvent such as ethanol or water.

  • Reagent Addition: Add aqueous ammonia (28-30%) to the reactor. A typical molar ratio of ammonia to 3,6-dichloropyridazine is between 5 and 10 equivalents to ensure complete conversion and minimize the formation of diamino-pyridazine byproducts.

  • Reaction Conditions: Seal the reactor and heat the mixture to 120-150°C. The reaction is typically run for 6-12 hours, and the pressure will increase due to the vapor pressure of ammonia and the solvent. Monitor the reaction progress by HPLC or TLC.

  • Work-up and Isolation: After completion, cool the reactor to room temperature and carefully vent the excess ammonia. The product often precipitates out of the reaction mixture upon cooling. Filter the solid product, wash with cold water, and dry under vacuum to yield 3-amino-6-chloropyridazine as a solid.

Scale-Up Considerations:

  • Safety: The reaction is performed under high pressure and involves a corrosive and volatile reagent (ammonia). The use of a properly rated pressure reactor and adherence to standard operating procedures for high-pressure reactions are mandatory.

  • Exothermicity: The initial mixing of ammonia and the chlorinated pyridazine may be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.

  • Product Purity: The crude product is often of high purity. However, recrystallization from a suitable solvent like ethanol or water can be performed if necessary.

Parameter Value Reference
Starting Material3,6-DichloropyridazineCommercially Available
ReagentAqueous Ammonia (28-30%)[1]
SolventWater or Ethanol[1]
Temperature120-150°C[1]
Reaction Time6-12 hours[1]
Typical Yield85-95%[1]
Step 2: Synthesis of 6-Chloropyridazine-3,4-dicarboxylic Acid

This key intermediate can be synthesized from maleic anhydride through a multi-step process involving chlorination and subsequent reaction with hydrazine.

Reaction Scheme:

Protocol:

  • Chlorination of Maleic Anhydride: In a suitable reactor, dissolve maleic anhydride in water and react it with chlorine gas. The reaction is typically carried out at a controlled temperature to yield chloro-maleic anhydride.

  • Formation of 4-chloro-dihydroxypyridazine: React the chloro-maleic anhydride with a hydrazine hydrate solution. The pH of the reaction is controlled by the addition of an acid, such as hydrochloric acid.

  • Chlorination and Oxidation: The resulting 4-chloro-dihydroxypyridazine is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 3,4,6-trichloropyridazine.

  • Hydrolysis to Dicarboxylic Acid: The trichloropyridazine is then subjected to hydrolysis under basic conditions to afford 6-chloropyridazine-3,4-dicarboxylic acid.

Scale-Up Considerations:

  • Handling of Reagents: Chlorine gas and phosphorus oxychloride are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Temperature Control: The chlorination and subsequent reactions can be exothermic. Strict temperature control is crucial for safety and to minimize side product formation.

  • Waste Disposal: The reaction generates acidic and chlorinated waste streams that require proper neutralization and disposal according to environmental regulations.

Parameter Value Reference
Starting MaterialMaleic AnhydrideCommercially Available
Key ReagentsChlorine, Hydrazine Hydrate, POCl₃[2]
Intermediate3,4,6-Trichloropyridazine[2]
Final Product6-Chloropyridazine-3,4-dicarboxylic Acid[2]
Step 3: Selective Mono-amidation of 6-Chloropyridazine-3,4-dicarboxylic Acid

The selective formation of the amide at the 3-position is a critical step. This can be achieved by first converting the dicarboxylic acid to its anhydride and then reacting it with ammonia.

Reaction Scheme:

Protocol:

  • Anhydride Formation: Heat 6-chloropyridazine-3,4-dicarboxylic acid in a high-boiling inert solvent, such as toluene or xylene, with a dehydrating agent like acetic anhydride to form the corresponding cyclic anhydride.

  • Amidation: Cool the reaction mixture and carefully add a solution of ammonia in a suitable solvent. The regioselective attack of ammonia on one of the carbonyl groups of the anhydride will yield the desired 3-carbamoyl-6-chloropyridazine-4-carboxylic acid.

  • Isolation: The product can be isolated by filtration after precipitation or by extraction after acidification of the reaction mixture.

Scale-Up Considerations:

  • Anhydride Stability: The cyclic anhydride intermediate may be sensitive to moisture. Ensure anhydrous conditions are maintained during its formation and subsequent reaction.

  • Regioselectivity: The regioselectivity of the amidation step is crucial. Factors such as temperature and the rate of ammonia addition can influence the outcome. Careful optimization at a smaller scale is recommended before scaling up.

Parameter Value Reference
Starting Material6-Chloropyridazine-3,4-dicarboxylic AcidSynthesized in Step 2
ReagentsAcetic Anhydride, Ammonia
Product3-Carbamoyl-6-chloropyridazine-4-carboxylic Acid
Step 4: Hofmann Rearrangement to 3-Amino-6-chloropyridazine-4-carboxylic Acid

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 3-carbamoyl-6-chloropyridazine-4-carboxylic acid in an aqueous solution of a strong base, such as sodium hydroxide.

  • Reagent Addition: Cool the solution in an ice bath and slowly add a solution of bromine or a hypobromite solution. The reaction is typically exothermic.

  • Reaction and Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to effect the rearrangement. The reaction progress can be monitored by the disappearance of the starting material. After completion, cool the reaction mixture and acidify with a mineral acid to precipitate the product.

  • Isolation: Filter the precipitated 3-amino-6-chloropyridazine-4-carboxylic acid, wash with cold water, and dry.

Scale-Up Considerations:

  • Safety: Bromine is a hazardous and corrosive substance. Handle with extreme care in a well-ventilated area. The use of pre-formed hypobromite solution can be a safer alternative on a large scale.

  • Exothermicity: The reaction is highly exothermic. A robust cooling system and slow, controlled addition of the halogenating agent are essential.

  • Byproducts: The reaction can produce byproducts if not carefully controlled. Maintaining the optimal temperature and stoichiometry is critical for high yields and purity.

Parameter Value Reference
Starting Material3-Carbamoyl-6-chloropyridazine-4-carboxylic AcidSynthesized in Step 3
ReagentsSodium Hydroxide, Bromine (or Hypobromite)[3][4]
Product3-Amino-6-chloropyridazine-4-carboxylic Acid
Step 5: Esterification to this compound

The final step in the synthesis of the core intermediate is the esterification of the carboxylic acid. The Fischer esterification is a classical and scalable method for this transformation.[5][6][7][8]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a reactor equipped with a reflux condenser and a Dean-Stark trap, suspend 3-amino-6-chloropyridazine-4-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction until completion.

  • Work-up and Isolation: Cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate solution. Remove the excess ethanol under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Scale-Up Considerations:

  • Water Removal: Efficient removal of water is key to achieving high conversion. Ensure the Dean-Stark trap is functioning correctly.

  • Catalyst Choice: While sulfuric acid is effective, solid acid catalysts can also be used to simplify the work-up and catalyst removal.

  • Product Stability: The product may be sensitive to prolonged heating or strong acidic/basic conditions. Optimize the reaction time and work-up procedure to maximize yield and purity.

Parameter Value Reference
Starting Material3-Amino-6-chloropyridazine-4-carboxylic AcidSynthesized in Step 4
ReagentsEthanol, Sulfuric Acid (catalyst)[5][6]
ProductThis compound

Part 2: Derivatization of this compound

The title compound is a versatile platform for generating a diverse range of derivatives. The amino and chloro groups offer distinct opportunities for functionalization.

A. Acylation of the 3-Amino Group

The amino group can be readily acylated to introduce a variety of amide functionalities.

Reaction Scheme:

Acylation_Workflow A This compound D Acylated Product A->D B Acylating Agent (R-COCl or (RCO)2O) B->D C Base (e.g., Pyridine, Triethylamine) C->D

Caption: Workflow for the acylation of the 3-amino group.

Protocol:

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Base and Acylating Agent Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Then, add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride) dropwise at a controlled temperature, typically 0°C to room temperature.

  • Reaction and Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water or a dilute aqueous acid. Extract the product into an organic solvent, wash the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Scale-Up Considerations:

  • Choice of Acylating Agent: Acid chlorides are generally more reactive but can generate corrosive HCl. Anhydrides are a good alternative, especially for large-scale reactions.

  • Temperature Control: Acylation reactions are often exothermic. Maintain good temperature control during the addition of the acylating agent.

  • Base Stoichiometry: Use at least one equivalent of base to neutralize the acid generated during the reaction.

Parameter Value Reference
SubstrateThis compound
ReagentsAcyl chloride or Anhydride, Base[9]
SolventDCM, THF, Acetonitrile[9]
Temperature0°C to room temperature[9]
B. Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position

The chloro substituent at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.[10][11][12]

Reaction Scheme:

Suzuki_Coupling_Workflow A This compound E Coupled Product A->E B Aryl/Heteroaryl Boronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃, K₂CO₃) D->E

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Scale-Up Considerations:

  • Catalyst Loading: For large-scale synthesis, it is desirable to minimize the catalyst loading. Optimization studies should be performed to determine the lowest effective catalyst concentration.

  • Ligand Choice: The choice of ligand for the palladium catalyst can significantly impact the reaction efficiency. For challenging couplings, more sophisticated and electron-rich phosphine ligands may be required.

  • Oxygen Exclusion: Strict exclusion of oxygen is critical for catalyst stability and reaction performance.

  • Palladium Removal: Residual palladium in the final product is a major concern in pharmaceutical synthesis. Effective purification methods, such as treatment with palladium scavengers, may be necessary.

Parameter Value Reference
SubstrateThis compound
Coupling PartnerAryl/Heteroaryl Boronic Acid[10][11]
CatalystPalladium complex (e.g., Pd(PPh₃)₄)[10][11]
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃[10][11]
SolventToluene/Water, Dioxane/Water[10][11]
Temperature80-120°C[10][11]

Conclusion

This application note provides a comprehensive and scalable synthetic strategy for "this compound" and its subsequent derivatization. By following these detailed protocols and considering the scale-up recommendations, researchers and drug development professionals can efficiently access this valuable building block and a diverse range of its derivatives. The presented methodologies are grounded in established chemical principles and supported by the scientific literature, ensuring a high degree of trustworthiness and reproducibility. The strategic use of a Hofmann rearrangement for the synthesis of the core intermediate and the application of robust acylation and cross-coupling reactions for derivatization offer a powerful platform for the discovery of new chemical entities with therapeutic potential.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine.
  • 6-Amino-3-chloropyridazine. PubChem. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Design and Scale-Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4-Cyanopyridine as Raw Materials. ResearchGate. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. PubMed. [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. ACS Publications. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Preparation method of 3,4,6-trichloro-pyridazine.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Hofmann Rearrangement. Chem-Station. [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors. PubMed. [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Yakhak Hoeji. [Link]

  • Why is Fisher method preferred for the esterification of amino acids?. Reddit. [Link]

  • Preparation method of 3, 6-dichloropyridazine.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

  • Hofmann rearrangement via chloroamide not working?. Sciencemadness. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC. [Link]

  • Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. [Link]

  • Hofmann Rearrangement. ResearchGate. [Link]

  • Fischer Esterification (Simplified): General Reaction. YouTube. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

  • Palladium PEPPSI-IPr Complex Supported on a Calix[4]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

Sources

Application Note: A Multi-modal Analytical Approach for Monitoring the Synthesis of Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise monitoring of their synthesis is paramount to ensure reaction completion, maximize yield, and control the impurity profile, which are critical factors in process optimization and regulatory compliance.

This application note provides a comprehensive guide to the analytical methodologies for monitoring the synthesis of this compound. We will explore the rationale behind selecting appropriate analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide moves beyond a simple listing of procedures to explain the causality behind experimental choices, providing robust, self-validating protocols for immediate application in a research or process development setting.

The Synthetic Context: Identifying Analytical Targets

To effectively monitor a reaction, one must first understand the key molecular species involved. A common route to substituted aminopyridazines involves the nucleophilic aromatic substitution (SNAr) of a di- or poly-chlorinated precursor.[3][4] For the purpose of this guide, we will consider the synthesis of the target molecule via the selective amination of a precursor like Ethyl 4,6-dichloropyridazine-3-carboxylate.

In this context, a successful analytical method must be able to resolve and quantify:

  • Starting Material (SM): Ethyl 4,6-dichloropyridazine-3-carboxylate

  • Reagent: Ammonia or an ammonia equivalent

  • Product (P): this compound

  • Key Byproducts (BP): Including potential regioisomers (e.g., Ethyl 6-amino-4-chloropyridazine-3-carboxylate) or products of over-reaction.

The ability to distinguish between these closely related structures is the primary challenge the following methods are designed to overcome.

Strategic Selection of Analytical Methods

No single analytical technique is universally superior; the optimal choice depends on the specific information required (e.g., quantitative kinetics, impurity identification, or structural confirmation). The progress of the reaction can be confirmed by ordinary analytical means such as gas chromatography, high performance liquid chromatography, and thin layer chromatography.[5]

Method Selection Workflow

The following workflow provides a logical pathway for selecting the most appropriate analytical technique based on the experimental goal.

MethodSelectionWorkflow start Reaction Sample goal What is the primary analytical goal? start->goal quant Quantitative Analysis (Kinetics, Yield) goal->quant Quantification qual Impurity Identification & Structure Elucidation goal->qual Identification hplc HPLC-UV quant->hplc Primary Method: High-throughput, robust nmr NMR Spectroscopy quant->nmr Alternative: No response factor needed gcms GC-MS qual->gcms For volatile impurities Provides fragmentation data qual->nmr Definitive structure & isomer differentiation end_quant Quantitative Data hplc->end_quant end_qual Structural Data gcms->end_qual nmr->end_quant nmr->end_qual

Caption: Workflow for selecting an analytical method.

Comparative Analysis of Key Techniques

The choice between HPLC, GC-MS, and NMR is dictated by the physicochemical properties of the analytes and the specific requirements of the analysis. A multi-faceted analytical approach is often necessary to provide unequivocal evidence of a compound's purity.[6]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility/boiling point and mass-to-charge ratio.[7]Nuclear spin alignment in a magnetic field; provides detailed structural information.
Primary Use Case Quantitative analysis of reaction progress (SM, P). High-resolution separation of non-volatile and thermally labile compounds.[6][8]Identification of volatile byproducts and impurities. Provides structural information from fragmentation patterns.[6]Structural elucidation of products and intermediates; quantitative analysis without response factors.[9]
Advantages High resolution and sensitivity. Widely available and highly automated.[10] Suitable for a broad range of pyridazine derivatives.[6]Extremely high sensitivity (ppm-ppb). Provides mass information for identification.[6]Intrinsically quantitative.[9] Non-destructive and provides unambiguous structural information for isomers.
Limitations Requires chromophore for UV detection. Response factors needed for accurate quantification.Not suitable for non-volatile or thermally labile compounds. May require derivatization.Lower sensitivity than chromatographic methods. Can be complex to interpret in crude reaction mixtures.
Sample Prep Simple dilution ("dilute-and-shoot"). Reaction quenching is critical.May require extraction and derivatization to increase volatility.Minimal, but requires deuterated solvent. Filtration of solids is recommended.

Detailed Analytical Protocols

Protocol 1: HPLC-UV Method for Quantitative Reaction Monitoring

This protocol is designed for routine monitoring of the reaction progress, providing quantitative data on the consumption of starting material and the formation of the product.

4.1.1. Rationale & Causality

  • Technique: Reversed-phase HPLC is selected because the target molecule and its likely precursors are polar organic compounds, making them ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detector: UV detection is chosen because the pyridazine ring system contains a strong chromophore, allowing for sensitive detection.

  • Mobile Phase: A gradient of water/acetonitrile with a small amount of acid (e.g., formic acid) is used. The acid helps to protonate the amino and pyridazinic nitrogens, ensuring sharp, symmetrical peak shapes. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting materials to the potentially less polar product.

4.1.2. Instrumentation & Materials

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, water, and formic acid.

  • Sample Vials: 2 mL amber glass vials with septa caps.

4.1.3. Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by DAD analysis of the product).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation (Critical Step):

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction vessel at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 1.0 mL) of a 50:50 acetonitrile/water mixture in a sample vial. This stops the reaction and prevents further changes to the composition.

    • Vortex the vial to ensure homogeneity.

    • If necessary, perform a second dilution to bring the analyte concentration within the linear range of the detector.

  • Calibration & Analysis:

    • Prepare stock solutions of authenticated standards of the starting material and the final product in the diluent.

    • Create a series of calibration standards (at least 5 levels) covering the expected concentration range in the reaction samples.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the quenched reaction samples.

    • Quantify the amount of starting material and product at each time point by comparing their peak areas to the respective calibration curves.

Protocol 2: GC-MS for Impurity Identification

This protocol is a powerful tool for identifying unknown, volatile impurities that may not be resolved or identified by HPLC.

4.2.1. Rationale & Causality

  • Technique: GC-MS is ideal for separating complex mixtures and providing mass spectra for each component, which act as a chemical "fingerprint" for identification.[11][12] It is particularly useful for identifying low-level, volatile byproducts.

  • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is a robust choice for separating a wide range of heterocyclic compounds.[13]

4.2.2. Instrumentation & Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-polymethylsiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

4.2.3. Step-by-Step Protocol

  • Sample Preparation:

    • Take a larger aliquot from the reaction mixture (e.g., 100 µL).

    • Perform a liquid-liquid extraction. For example, dilute the aliquot in water and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

    • Note: Derivatization (e.g., silylation) of the amino group may be required if peak tailing is observed, but should be tested first without it.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or splitless for trace analysis.

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: m/z 40-550.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for tentative identification.

    • Confirm identifications by comparing retention times and mass spectra with authentic standards if available.

Protocol 3: In-situ Monitoring with ¹H NMR Spectroscopy

NMR provides an elegant way to gain kinetic and mechanistic insights without the need for sample workup or calibration curves.[9][14]

4.3.1. Rationale & Causality

  • Technique: NMR is intrinsically quantitative, meaning the integral of a peak is directly proportional to the number of nuclei contributing to it.[15] This allows for the direct measurement of the relative concentrations of all NMR-active species in the reaction mixture over time.

  • Nucleus: ¹H NMR is used as protons are abundant and highly sensitive. Diagnostic peaks for the starting material and product can be tracked. For instance, the aromatic proton on the pyridazine ring will likely experience a significant chemical shift change upon replacement of the chlorine atom with an amino group.

4.3.2. Step-by-Step Protocol

  • Preparation:

    • The reaction must be run in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with the reaction chemistry.

    • Set up the reaction directly in an NMR tube or in a flask from which aliquots can be quickly transferred to an NMR tube containing a lock solvent.

    • Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that does not overlap with reactant or product signals.

  • Data Acquisition:

    • Shim the spectrometer on the prepared sample.

    • Acquire a series of ¹H NMR spectra at set time intervals (e.g., every 15 minutes). Automated acquisition is highly recommended.[15]

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to ensure accurate integration.[15]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Identify non-overlapping signals corresponding to the starting material, product, and internal standard.

    • Integrate these signals.

    • Calculate the concentration of each species at time t using the following relationship:

      • Concentration (Analyte) = [Integral (Analyte) / # of Protons] × [Concentration (Standard) × # of Protons (Standard) / Integral (Standard)]

    • Plot the concentrations of the starting material and product versus time to obtain a reaction profile.

Conclusion

The successful synthesis and development of this compound relies on a robust analytical control strategy. This application note has detailed a multi-modal approach, leveraging the strengths of different analytical techniques. HPLC-UV serves as the workhorse for high-throughput quantitative reaction monitoring. GC-MS provides an invaluable tool for the identification of volatile impurities, and NMR spectroscopy offers a powerful method for direct, in-situ kinetic analysis and unambiguous structural confirmation. By strategically deploying these methods, researchers and process chemists can gain a comprehensive understanding of the reaction, leading to improved yields, higher purity, and more efficient process development.

References

  • PubChem. 6-Amino-3-chloropyridazine. [Link]

  • ACS Publications. Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. [Link]

  • PubChem. Ethyl 4,6-dichloropyridazine-3-carboxylate. [Link]

  • Royal Society of Chemistry. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • ACS Publications. Kinetic Understanding Using NMR Reaction Profiling. [Link]

  • National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]

  • PubMed. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. [Link]

  • Magritek. Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]

  • Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • The Journal of Organic Chemistry. Simple method for the synthesis of some pyridazines. [Link]

  • International Journal of ChemTech Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • ResearchGate. Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • ACS Publications. Mobile Tool for HPLC Reaction Monitoring. [Link]

  • Chemistry LibreTexts. NMR: Kinetics. [Link]

  • National Institutes of Health. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • ResearchGate. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [https://www.researchgate.net/publication/279203875_Real-Time_HPLC-MS_Reaction_Progress_Monitoring_using_an_Automated_Analytical_Platform]([Link]_ Automated_Analytical_Platform)

  • ARKAT USA, Inc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • Northwestern University. Kinetics / reaction monitoring. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • Buchi. The Science of Separation: Understanding High-Performance Liquid Chromatography. [Link]

  • ACS Publications. Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to help you navigate the specific challenges associated with this electron-deficient, nitrogen-containing heterocyclic substrate.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its versatility and functional group tolerance.[1][2] However, heteroaromatic substrates, particularly those like our target molecule, present unique challenges. The electron-deficient nature of the pyridazine ring and the presence of a coordinating amino group can complicate the catalytic cycle, leading to issues such as low yield, catalyst inhibition, and unwanted side reactions.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical problems you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing or giving low yields?

Several factors inherent to this specific substrate can impede the reaction:

  • Difficult Oxidative Addition: The C-Cl bond on the electron-deficient pyridazine ring is notoriously difficult to activate compared to aryl bromides or iodides. This initial, often rate-limiting, step of the catalytic cycle requires a highly active palladium catalyst.[4][5]

  • Catalyst Inhibition: The nitrogen atoms of the pyridazine ring and the exocyclic amino group can act as ligands, coordinating to the palladium center. This can sequester the active catalyst, preventing it from participating in the catalytic cycle.[4]

  • Competing Side Reactions: Several side reactions can reduce the yield of the desired product. These include:

    • Protodeboronation: The boronic acid coupling partner can be hydrolyzed, especially under basic aqueous conditions, leading to the formation of an arene byproduct.[1][6]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1][7]

    • Dehalogenation: The starting chloro-pyridazine can be reduced to the corresponding de-chlorinated pyridazine.[4]

Q2: What is the best initial catalyst system to try for this substrate?

For challenging electron-deficient aryl chlorides, standard catalysts like Pd(PPh₃)₄ often prove insufficient.[8] You need a more robust system featuring an electron-rich and sterically bulky phosphine ligand. This enhances the rate of both oxidative addition and reductive elimination.

A highly recommended starting point is a combination of a palladium(II) precatalyst with a biarylphosphine ligand. These ligands are designed to create a more active, coordinatively unsaturated Pd(0) species in situ.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources that are readily activated.[2][9]
Ligand SPhos or XPhosThese Buchwald-type ligands are electron-rich and bulky, which accelerates the oxidative addition of aryl chlorides and promotes the final reductive elimination step.[10][11]
Typical Loading 1-5 mol% Pd, 1.1-1.2x Ligand:Pd ratioA slight excess of ligand ensures all palladium is complexed and helps stabilize the active catalyst.

Caption: Recommended starting catalyst system.

Q3: How does the choice of base impact the reaction?

The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[9][12] For this substrate, which contains a base-sensitive ester group, the choice of base is critical to avoid hydrolysis.

BaseStrengthKey Considerations
K₃PO₄ Moderate/StrongOften an excellent choice. It is strong enough to promote transmetalation but generally compatible with esters, especially in anhydrous solvent systems.[10]
K₂CO₃ / Cs₂CO₃ ModerateCommon and effective bases. Often used in aqueous solvent mixtures. Can cause ester hydrolysis at elevated temperatures.
KF WeakA good option when dealing with extremely base-sensitive functional groups.[12] It activates the boronic acid without significantly raising the pH.

Expert Tip: For your specific substrate, start with finely ground K₃PO₄ in an anhydrous solvent like dioxane or toluene. The absence of water will minimize ester hydrolysis and can also suppress the competing protodeboronation of the boronic acid.[6]

Part 2: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the problem.

Scenario 1: No reaction or trace conversion. Starting material is recovered.

This is the most common failure mode and almost always points to a problem with the catalytic cycle initiation.

G A Problem: No Reaction (SM Recovered) B Step 1: Verify Reagent Quality - Is the boronic acid fresh? - Is the solvent truly anhydrous? - Is the base finely powdered? A->B Start Here C Step 2: Enhance Catalyst Activity - Switch to a more active ligand (e.g., SPhos, XPhos). - Increase catalyst loading (e.g., to 5 mol%). - Increase temperature (e.g., 100-110 °C). B->C If reagents are good D Step 3: Check for Catalyst Poisoning - Did you degas the reaction mixture thoroughly? - Are there impurities in the starting material? C->D If still no reaction E Solution Path A: Use a pre-catalyst (e.g., SPhos G3) for reliable activation. C->E F Solution Path B: Re-purify starting material. D->F If impurities suspected Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ (Base Activated) PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product center

Sources

Common side reactions in the synthesis of "Ethyl 3-amino-6-chloropyridazine-4-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-6-chloropyridazine-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

The synthesis of substituted pyridazines is a critical process in the development of various pharmaceutical agents. However, like any complex organic synthesis, it is not without its potential pitfalls. This guide provides in-depth technical insights, drawing from established chemical principles and field-proven experience, to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Side Reactions & Purification Challenges

This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Question: I am getting a low yield of my target this compound. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and the formation of side products. Let's break down the possibilities:

  • Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyridazine ring by an amino group is a key step. This reaction's success is highly dependent on the reaction conditions.

    • Causality: The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack, but insufficient temperature or reaction time can lead to incomplete conversion.[1][2] The choice of solvent and base is also crucial for activating the nucleophile and stabilizing the intermediate.

    • Solution:

      • Optimize Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the temperature and/or extend the reaction time until the starting material is consumed. Be cautious of excessive heat, which can lead to degradation.

      • Solvent and Base Selection: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective for SNAr reactions. The choice of base should be tailored to the specific amine used; common choices include triethylamine (TEA) or potassium carbonate.

  • Starting Material Purity: The purity of your starting materials, such as 3,6-dichloropyridazine-4-carboxylate, is paramount.

    • Causality: Impurities in the starting material can interfere with the reaction, consume reagents, or introduce byproducts that complicate purification.

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.

  • Side Reactions: Several side reactions can compete with the desired amination, leading to a lower yield of the target compound. These are discussed in detail in the following sections.

Problem 2: Presence of a Dichloro Starting Material Impurity in the Final Product

Question: My final product is contaminated with the unreacted dichloro starting material. How can I remove it?

Answer:

This is a common issue arising from incomplete amination.

  • Causality: As mentioned, insufficient reaction time, temperature, or a suboptimal base-to-substrate ratio can result in unreacted starting material.

  • Solution:

    • Drive the Reaction to Completion: Before workup, ensure the reaction has gone to completion by TLC or HPLC analysis. If starting material remains, consider adding more of the amine nucleophile and/or extending the reaction time.

    • Purification: If the reaction cannot be driven to completion, purification is necessary.

      • Column Chromatography: Silica gel column chromatography is often effective for separating the more polar amino-substituted product from the less polar dichloro starting material.

      • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purification.

Problem 3: Formation of a Diamino-substituted Byproduct

Question: I am observing a byproduct with a mass corresponding to the substitution of both chlorine atoms. How can I prevent this?

Answer:

The formation of a diamino-pyridazine derivative is a common side reaction in the synthesis of mono-amino substituted pyridazines.

  • Causality: The first amino substitution activates the pyridazine ring, making the second chlorine atom also susceptible to nucleophilic attack, especially if an excess of the amine is used or if the reaction is run for an extended period at elevated temperatures.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the amine nucleophile. Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient to drive the mono-amination to completion without significant formation of the diamino product.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the mono-substituted product is maximized. Avoid prolonged reaction times and excessively high temperatures.

Problem 4: Hydrolysis of the Ethyl Ester Group

Question: I am detecting the corresponding carboxylic acid of my target molecule as a significant impurity. What is causing this and how can I avoid it?

Answer:

Hydrolysis of the ethyl ester to the carboxylic acid is a frequent side reaction, particularly under basic or acidic conditions.

  • Causality: The ester group is susceptible to hydrolysis, especially in the presence of strong bases (saponification) or acids, which may be used during the reaction or workup.[3][4][5]

  • Solution:

    • Choice of Base: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) instead of inorganic bases like sodium hydroxide or potassium carbonate if hydrolysis is a major issue.

    • Aqueous Workup: During the aqueous workup, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis. If an acidic wash is necessary, perform it quickly and at a low temperature.

    • Anhydrous Conditions: Whenever possible, conduct the reaction under anhydrous conditions to minimize the presence of water, which is required for hydrolysis.

Problem 5: Decarboxylation of the Product

Question: I have evidence of a byproduct that has lost the carboxylate group. Why is this happening?

Answer:

Decarboxylation, the loss of carbon dioxide from the carboxylic acid, can occur under certain conditions, especially at elevated temperatures.

  • Causality: While the ethyl ester itself is stable to decarboxylation, if hydrolysis to the carboxylic acid occurs, the resulting 3-aminopyridazine-4-carboxylic acid can undergo decarboxylation, particularly at high temperatures. The amino group can facilitate this process.[6][7]

  • Solution:

    • Prevent Hydrolysis: The primary solution is to prevent the hydrolysis of the ester group as described in the previous section.

    • Temperature Control: Avoid excessive heating during the reaction and purification steps.

Problem 6: Formation of Dimeric Byproducts

Question: I am observing high molecular weight impurities that I suspect are dimers. How are these formed and how can I minimize them?

Answer:

Dimerization can occur through various mechanisms, leading to complex impurity profiles.

  • Causality: The amino group of one molecule can potentially react with the chloro-group of another molecule, leading to the formation of a dimeric species. This is more likely to occur at higher concentrations and temperatures.

  • Solution:

    • Concentration: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions.

    • Controlled Addition: Add the amine nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the intramolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common starting material is an ethyl ester of a dihalopyridazine, such as Ethyl 3,6-dichloropyridazine-4-carboxylate. The synthesis then involves a selective nucleophilic aromatic substitution of one of the chloro groups with an amino group.[8][9]

Q2: What analytical techniques are best for monitoring the reaction progress and purity of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Halogenated Pyridazines: These are often irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Amines: Many amines are corrosive and have strong odors. Handle them with care in a fume hood.

  • Solvents: Use appropriate precautions for the solvents being used (e.g., flammability of ethers, toxicity of chlorinated solvents).

  • Pressure Reactions: If the reaction is conducted in a sealed vessel at elevated temperatures, ensure the vessel is rated for the expected pressure.

Visualizing Reaction Pathways

To better understand the synthetic process and potential side reactions, the following diagrams illustrate the key transformations.

Main Reaction Pathway

main_reaction start Ethyl 3,6-dichloropyridazine-4-carboxylate product This compound start->product Nucleophilic Aromatic Substitution amine Amine (e.g., NH3) amine->product

Caption: Desired synthesis of the target molecule.

Common Side Reactions

side_reactions cluster_0 Main Reaction cluster_1 Side Reactions start Ethyl 3,6-dichloropyridazine-4-carboxylate product This compound start->product Mono-amination diamino Diamino-pyridazine product->diamino Di-amination hydrolysis 3-Amino-6-chloropyridazine-4-carboxylic acid product->hydrolysis Ester Hydrolysis dimer Dimeric Byproduct product->dimer Dimerization decarboxylation 3-Amino-6-chloropyridazine hydrolysis->decarboxylation Decarboxylation

Caption: Potential side reaction pathways.

Summary of Key Parameters and Troubleshooting

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, starting material impurity, side reactionsOptimize temperature/time, purify starting materials, control stoichiometry
Unreacted Dichloro SM Incomplete reactionDrive reaction to completion, purify by column chromatography or recrystallization
Diamino Byproduct Excess amine, prolonged reactionControl amine stoichiometry, monitor reaction time
Ester Hydrolysis Basic/acidic conditions, presence of waterUse non-nucleophilic organic base, control pH during workup, use anhydrous conditions
Decarboxylation Hydrolysis followed by heatingPrevent hydrolysis, avoid excessive temperatures
Dimer Formation High concentration, rapid addition of amineUse lower concentration, add amine slowly

References

  • Request PDF. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • PubMed Central. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • YAKHAK HOEJI. (n.d.). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance reaction yields, minimize side products, and overcome common experimental hurdles. Our approach is rooted in mechanistic principles to explain the "why" behind each recommendation, ensuring you can make informed decisions in your synthetic endeavors.

Introduction to the Reagent

This compound is a key intermediate in organic synthesis, particularly valued in the construction of novel pharmaceutical agents and agrochemicals. Its structure features three key functional groups that dictate its reactivity:

  • An electron-deficient pyridazine ring , which activates the C-Cl bond towards nucleophilic substitution and cross-coupling reactions.

  • A C6-chloro substituent , which serves as an excellent leaving group for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

  • A C3-amino group and a C4-carboxylate ester , which modulate the electronic properties of the ring and can influence catalyst activity or participate in side reactions if not properly managed.

Understanding the interplay of these features is critical for optimizing reaction outcomes. This guide will focus on the most common transformations: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C6 position of the pyridazine ring.[1] However, the presence of the amino group can sometimes lead to catalyst inhibition, making careful optimization necessary.[2]

FAQ 1: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low yields or failing completely. What are the most common causes and how can I fix them?

Answer: Low yields in Suzuki couplings involving this substrate are often traced back to a few key factors. The primary challenge is the potential for the amino group to coordinate to the palladium center, hindering the catalytic cycle. Let's break down the troubleshooting process.

Causality and Solutions:
  • Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient due to the electron-rich nature of the substrate.

    • Expertise & Experience: Bulky, electron-rich monophosphine ligands (Buchwald ligands) are often required to promote the reductive elimination step and prevent catalyst deactivation. These ligands create a sterically hindered environment around the palladium, favoring the desired C-C bond formation over inhibitory side reactions.

    • Recommendation: Switch from Pd(PPh₃)₄ to a combination of a Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand like XPhos, SPhos, or RuPhos.

  • Base Selection: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species.[3] An inappropriate base can lead to sluggish reactions or decomposition of the starting material.

    • Expertise & Experience: An aqueous solution of a mild inorganic base like K₂CO₃ or Na₂CO₃ is a good starting point. For more challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ is often more effective. Very strong bases like KOt-Bu can sometimes promote side reactions, such as ester hydrolysis, especially at elevated temperatures.

    • Recommendation: Start with 2-3 equivalents of K₂CO₃. If the reaction is slow, switch to K₃PO₄.

  • Solvent and Temperature: The solvent must be able to dissolve the reagents and be stable at the required reaction temperature. Incomplete dissolution or improper temperature can halt the reaction.

    • Expertise & Experience: A mixture of an organic solvent with water is standard for Suzuki reactions to dissolve both the organic substrate and the inorganic base. Toluene/water or 1,4-dioxane/water are common choices. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[4]

    • Recommendation: Use a degassed solvent system like 1,4-dioxane:water (4:1) and heat to 80-100 °C. Monitor progress by TLC or LC-MS.

Data Presentation: Recommended Suzuki-Miyaura Conditions
Arylboronic Acid TypePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Expected Yield Range (%)Reference
Electron-Neutral (e.g., Phenyl)Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2)Dioxane/H₂O90-10075-90
Electron-Rich (e.g., 4-MeO-Ph)Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene/H₂O100-11070-85[5][6]
Electron-Poor (e.g., 4-CF₃-Ph)Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2)Dioxane/H₂O80-9080-95[7]
Sterically Hindered (e.g., 2-Me-Ph)Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)sec-BuOH/H₂O10065-80
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
  • To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) oa->pd2_complex trans Transmetalation pd2_complex->trans [Ar'B(OH)₃]⁻ pd2_intermediate Ar-Pd(II)L₂(Ar') trans->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 Regeneration product Ar-Ar' (Product) re->product reagents Ar-Cl + Ar'B(OH)₂ base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

FAQ 2: Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to couple a primary or secondary amine at the C6 position, but the reaction is sluggish and gives a complex mixture. What should I investigate first?

Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and solvent, even more so than the Suzuki coupling.[8][9] The primary amine on the pyridazine ring and the ester functionality can both complicate the reaction.

Causality and Solutions:
  • Base Incompatibility: This is the most frequent issue. Strong, hindered bases are essential to deprotonate the coupling amine without acting as a competing nucleophile.

    • Expertise & Experience: Sodium tert-butoxide (NaOtBu) is the most common and effective base for C-N couplings. Weaker bases like K₂CO₃ are generally ineffective. The base must be strong enough to deprotonate the amine in the catalytic cycle but not so reactive that it attacks the ester group on your substrate.

    • Recommendation: Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Ensure the base is fresh and handled under anhydrous conditions.

  • Ligand Mismatch: The ligand's job is to facilitate the C-N reductive elimination, which is often the rate-limiting step.[10]

    • Expertise & Experience: As with the Suzuki reaction, bulky, electron-rich phosphine ligands are critical. For primary amines, ligands like XPhos or BrettPhos are excellent choices. For more sterically hindered secondary amines, more specialized ligands may be necessary.

    • Recommendation: Screen a small panel of ligands. A good starting point is XPhos or RuPhos in combination with a Pd precatalyst like Pd₂(dba)₃.

  • Side Reaction: Amide Formation: Your coupling amine can potentially react with the ethyl ester at C4, especially under harsh conditions (high temperature, strong base), leading to an undesired amide side product.

    • Expertise & Experience: This side reaction is thermodynamically favored but kinetically slower than the desired coupling at lower temperatures.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). If amide formation persists, consider using a milder base like K₃PO₄, although this may slow down the desired reaction.

Mandatory Visualization: Buchwald-Hartwig Troubleshooting Flowchart

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_base Is the base strong and non-nucleophilic? (e.g., NaOtBu, LiHMDS) start->check_base use_strong_base Action: Use NaOtBu or LiHMDS. Ensure anhydrous conditions. check_base->use_strong_base No check_ligand Is the ligand a bulky, electron-rich phosphine? (e.g., XPhos, RuPhos) check_base->check_ligand Yes use_strong_base->check_ligand use_buchwald_ligand Action: Screen ligands like XPhos, SPhos, or RuPhos. check_ligand->use_buchwald_ligand No check_temp Is amide side product observed? check_ligand->check_temp Yes use_buchwald_ligand->check_temp lower_temp Action: Lower reaction temp to 60-80°C. Monitor carefully. check_temp->lower_temp Yes success Yield Improved check_temp->success No lower_temp->success

Caption: Decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the direct displacement of the C6-chloride by strong nucleophiles. This method avoids the use of expensive palladium catalysts but is generally limited to more reactive nucleophiles.[11][12]

FAQ 3: SNAr Reactions

Question: My SNAr reaction with an alcohol or thiol is not proceeding. How can I improve the reactivity?

Answer: For an SNAr reaction to occur, three conditions must be met: the ring must be sufficiently electron-deficient, the leaving group must be adequate (chloride is suitable), and the nucleophile must be strong enough to attack the aromatic ring.[13]

Causality and Solutions:
  • Insufficient Nucleophilicity: Neutral alcohols and thiols are often not nucleophilic enough to attack the pyridazine ring directly. They must be deprotonated to form the more potent alkoxide or thiolate.

    • Expertise & Experience: A strong base that is not sterically hindered is needed to generate the nucleophile in situ. Sodium hydride (NaH) is a classic choice for this purpose as it irreversibly deprotonates the alcohol/thiol.

    • Recommendation: Pre-treat your alcohol or thiol nucleophile with 1.1 equivalents of NaH in an anhydrous polar aprotic solvent like DMF or DMSO for 15-30 minutes before adding the this compound substrate.

  • Solvent Choice: The solvent must stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Expertise & Experience: Polar aprotic solvents like DMSO, DMF, and NMP are ideal for SNAr reactions because they can solvate the cation of the nucleophile salt while leaving the anion highly reactive. Protic solvents (like ethanol or water) will solvate and deactivate the nucleophile.

    • Recommendation: Use anhydrous DMSO or DMF as the solvent. Ensure all glassware is thoroughly dried before use.

  • Temperature: Activation energy for disrupting aromaticity is high, so thermal energy is usually required.

    • Expertise & Experience: Most SNAr reactions require heating. The specific temperature depends on the nucleophile's reactivity, but a range of 80-120 °C is typical.

    • Recommendation: Heat the reaction mixture to at least 80 °C. If the reaction is still slow, the temperature can be cautiously increased while monitoring for decomposition of the starting material.

Part 3: Analytical Methods and Quality Control

Properly monitoring your reaction and confirming the purity of your product are essential for reliable and reproducible results.

FAQ 4: Reaction Monitoring and Purity Analysis

Question: What are the best analytical techniques to monitor my reaction's progress and assess the purity of the final compound?

Answer: A multi-faceted approach is recommended. For real-time monitoring, chromatography is indispensable. For final purity assessment, a combination of chromatography and spectroscopy is the gold standard.[14]

Data Presentation: Comparison of Analytical Methods
MethodPrincipleUse CaseAdvantagesLimitationsReference
TLC Adsorption ChromatographyQuick reaction monitoringFast, inexpensive, simple equipmentNot quantitative, low resolutionN/A
HPLC-UV Partition ChromatographyQuantitative reaction monitoring, purity analysisHigh resolution, quantitative, suitable for non-volatile compoundsRequires a UV chromophore, can be time-consuming[14][15]
LC-MS HPLC with Mass SpectrometryReaction monitoring, impurity identificationProvides molecular weight of products and byproductsMore complex instrumentation, response factors can vary[16]
¹H NMR Nuclear Magnetic ResonanceStructural confirmation, purity assessment (qNMR)Provides detailed structural information, can be quantitativeRequires pure sample, less sensitive than chromatography[14]
Elemental Analysis Combustion AnalysisConfirms elemental composition of final productProvides fundamental confirmation of empirical formulaRequires highly pure sample, destructive[14]
Trustworthiness: A Self-Validating Protocol System

To ensure the integrity of your results, we recommend the following workflow:

  • Reaction Monitoring: Use TLC for rapid checks every 30-60 minutes. For critical reactions, use HPLC to get a quantitative measure of starting material conversion.

  • Work-up and Purification: After the reaction is complete, purify the product using flash column chromatography.

  • Purity Confirmation: Analyze the purified product by HPLC. A pure compound should show a single major peak (>98% by area).

  • Structural Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the proposed structure.

This systematic approach ensures that you are not only achieving a high yield but also that the product is of high purity and correctly identified.

References
  • PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • American Chemical Society Publications. Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. [Link]

  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • PubChem. Ethyl 4,6-dichloropyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology. [Link]

  • American Chemical Society Publications. Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. [Link]

  • National Center for Biotechnology Information. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. [Link]

  • In-Pharm. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

  • Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Advances. [Link]

  • National Center for Biotechnology Information. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ARKAT USA, Inc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • YouTube. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Inforang. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed Cross-Coupling of Various Phosphorus Pronucleophiles With Chloropyrazines: Synthesis of Novel Am(III)-selective Extractants. Dalton Transactions. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 3-amino-6-chloropyridazine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the underlying chemical principles to provide you with robust, field-proven insights to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no yield of my target compound, this compound. What are the most likely causes?

Low conversion rates in this synthesis can often be attributed to several critical factors:

  • Suboptimal Reaction Conditions: The cyclocondensation reaction to form the pyridazine ring is sensitive to pH, temperature, and reaction time. Deviations from the optimal parameters can halt the reaction or promote side product formation.

  • Poor Quality Starting Materials: The purity of your initial reagents, particularly the 1,4-dicarbonyl precursor and hydrazine, is paramount. Impurities can interfere with the reaction mechanism.

  • Inefficient Chlorination or Amination: If you are building the molecule through functionalization of a pyridazine core, the success of these steps is highly dependent on the correct choice of reagents and reaction conditions. For instance, in the amination of a dichloropyridazine precursor, issues with regioselectivity can lead to a mixture of products and a low yield of the desired isomer.[1]

  • Product Degradation: The target molecule, containing both an amino and an ester group, can be susceptible to degradation under harsh reaction conditions, such as high temperatures or strongly acidic or basic environments.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of several side products. What are the most common side reactions?

The formation of multiple products is a frequent challenge. Key side reactions to consider include:

  • Formation of Isomeric Products: During the amination of a di-substituted pyridazine, the incoming amino group can potentially substitute at different positions, leading to a mixture of isomers that can be difficult to separate.

  • Over-Amination: If using a dichloropyridazine precursor, it is possible for two equivalents of the amine source to displace both chlorine atoms, resulting in a diamino-pyridazine byproduct.

  • Hydrolysis of the Ester Group: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially if the reaction is run under basic or acidic conditions for an extended period or at elevated temperatures.

  • Ring Opening or Rearrangement: Under certain conditions, the pyridazine ring can undergo cleavage or rearrangement, leading to a complex mixture of byproducts.

Q3: My crude product is a dark, tarry substance that is difficult to purify. What could be the cause and how can I prevent it?

The formation of tarry materials is often a sign of polymerization or extensive degradation of starting materials or products. This can be caused by:

  • Excessive Heat: Overheating the reaction mixture can lead to decomposition and polymerization.

  • Presence of Oxygen: Some intermediates in pyridazine synthesis can be sensitive to oxidation, which can be exacerbated at higher temperatures.[2]

  • Highly Reactive Intermediates: The reaction may proceed through unstable intermediates that are prone to polymerization if not consumed in the subsequent reaction step.

To mitigate this, consider the following:

  • Maintain strict temperature control throughout the reaction.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure the timely addition of reagents to consume reactive intermediates.

Troubleshooting Guides

Guide 1: Optimizing the Cyclocondensation Reaction

The formation of the pyridazine ring is the cornerstone of this synthesis. A common approach is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[2]

Potential Issue: Low yield of the pyridazine core.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Action: Analyze your 1,4-dicarbonyl precursor and hydrazine hydrate (or salt) by NMR or GC-MS to confirm their identity and purity.

    • Rationale: Impurities in the dicarbonyl compound can lead to the formation of undesired side products. The quality of hydrazine is also critical, as it can degrade over time.

  • Optimize Reaction pH:

    • Action: Perform small-scale trial reactions at different pH values. The reaction is often favored under slightly acidic or neutral conditions.

    • Rationale: The initial condensation to form the hydrazone is often acid-catalyzed, but a highly acidic environment can lead to the degradation of the reactants.

  • Control Reaction Temperature:

    • Action: Run the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Many cyclocondensation reactions are exothermic. Excessive heat can promote side reactions and the formation of tarry byproducts.[2]

Experimental Protocol: Trial Cyclocondensation Reactions

ParameterCondition 1Condition 2Condition 3
Solvent EthanolAcetic AcidToluene
Temperature Reflux80 °CReflux (with Dean-Stark)
Catalyst Nonep-Toluenesulfonic acidNone
Monitoring TLC (every 2 hours)TLC (every 2 hours)TLC (every 2 hours)
Guide 2: Addressing Challenges in the Amination of a Dichloropyridazine Precursor

A plausible synthetic route involves the nucleophilic substitution of a chlorine atom on a dichloropyridazine precursor with an amino group.

Potential Issue: Low yield of the desired 3-amino-6-chloropyridazine derivative and formation of isomeric byproducts.

Troubleshooting Steps:

  • Choice of Aminating Agent:

    • Action: Experiment with different ammonia sources, such as aqueous ammonia, ammonia in an organic solvent, or an ammonia salt.

    • Rationale: The reactivity of the aminating agent can influence the regioselectivity and the extent of the reaction. For instance, using liquid ammonia in an autoclave can provide a high concentration of the nucleophile.[3]

  • Solvent Effects:

    • Action: Screen different solvents (e.g., ethanol, isopropanol, dioxane, DMF).

    • Rationale: The polarity of the solvent can affect the solubility of the reactants and the rate of the nucleophilic aromatic substitution.

  • Temperature and Pressure Control:

    • Action: If using a sealed vessel, carefully control the temperature and monitor the internal pressure.

    • Rationale: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessive temperature can lead to the formation of undesired byproducts.[4]

Diagram: Logical Flow for Troubleshooting Amination

start Low Yield in Amination check_reagents Verify Purity of Dichloropyridazine and Amine Source start->check_reagents amine_source Experiment with Different Aminating Agents (e.g., aq. NH3, NH3 in solvent) check_reagents->amine_source solvent Screen Different Solvents (e.g., Ethanol, Dioxane, DMF) amine_source->solvent temp_pressure Optimize Temperature and Pressure solvent->temp_pressure analysis Analyze Product Mixture by LC-MS/NMR for Isomer Ratio temp_pressure->analysis purification Develop Chromatographic Method for Isomer Separation analysis->purification success Optimized Yield of Desired Isomer purification->success

Caption: Troubleshooting workflow for amination reactions.

Visualizing the Reaction and Potential Pitfalls

A hypothetical synthetic pathway for this compound could involve the cyclocondensation of a suitably substituted 1,4-dicarbonyl compound with hydrazine, followed by chlorination and amination.

Diagram: Hypothetical Synthetic Pathway and Side Reactions

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Substituted 1,4-Dicarbonyl C Pyridazine Core A->C B Hydrazine B->C D Chlorination C->D S2 Ester Hydrolysis C->S2 E Amination D->E D->S2 F Target Product E->F S1 Isomer Formation (During Amination) E->S1 E->S2 S3 Over-Amination E->S3

Caption: Plausible synthesis route and common side reactions.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(12), 20476–20489. [Link]

  • Kumar, D., & Maruthi Kumar, N. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • YouTube. (2021, January 14). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]

  • Stanovnik, B., Svete, J., & Tisler, M. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1. Arkivoc, 2002(8), 143-156. [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MDPI. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Metalation of 3,6-dichloropyridazine (6) and subsequent... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Selective Functionalization of Pyridazino[4,5-d]pyridazines Using Polar Organometallic Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • PubMed. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]

  • Yakhak Hoeji. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]

Sources

Byproduct formation in "Ethyl 3-amino-6-chloropyridazine-4-carboxylate" synthesis and removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges related to byproduct formation during the synthesis and provide robust, field-tested troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes and streamline your purification processes. Our approach is grounded in mechanistic understanding to not only solve immediate experimental issues but also to empower you with the knowledge to proactively control your reaction's selectivity and purity.

I. Overview of the Synthesis and Common Byproducts

The most prevalent synthetic route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of a dichloro-precursor, typically Ethyl 3,6-dichloropyridazine-4-carboxylate, with an ammonia source. While seemingly straightforward, this reaction is often accompanied by the formation of several challenging byproducts that can complicate purification and reduce yields.

The primary byproducts encountered are:

  • Unreacted Starting Material: Residual Ethyl 3,6-dichloropyridazine-4-carboxylate.

  • Di-amino Byproduct: Ethyl 3,6-diaminopyridazine-4-carboxylate.

  • Hydrolysis Byproducts: Formation of the corresponding carboxylic acid or a pyridazinone derivative.

This guide will provide detailed, step-by-step instructions for identifying and removing these impurities.

II. Troubleshooting Guide: Byproduct Identification and Removal

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis and workup of this compound.

Question 1: My reaction seems incomplete, and I'm struggling to remove the unreacted starting material, Ethyl 3,6-dichloropyridazine-4-carboxylate. How can I drive the reaction to completion and purify my product?

Answer:

Incomplete conversion is a frequent issue, often stemming from insufficient reaction time, temperature, or concentration of the ammonia source. The unreacted Ethyl 3,6-dichloropyridazine-4-carboxylate is non-polar compared to the desired product and can be challenging to separate due to similar solubility profiles in some solvents.

Causality and Prevention:

  • Reaction Kinetics: The amination of 3,6-dichloropyridazine is a stepwise process. The first substitution to form the desired mono-amino product is generally faster than the second substitution that leads to the di-amino byproduct. However, if the reaction conditions are too mild or the reaction time is too short, a significant amount of the starting material will remain.

  • Ammonia Concentration: Using a saturated solution of ammonia in an organic solvent (e.g., dioxane or isopropanol) or using aqueous ammonia in a sealed vessel at elevated temperatures can help drive the reaction to completion.[1]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of other byproducts, such as the di-amino and hydrolysis products. A carefully optimized temperature, typically in the range of 100-120°C in a sealed vessel, is recommended.[2]

Troubleshooting and Removal Protocol:

If you have a mixture containing the unreacted starting material, the following purification strategies can be employed:

Method 1: Recrystallization

Recrystallization is often the most effective method for removing small to moderate amounts of the less polar starting material.

ParameterValue/Solvent SystemRationale
Primary Solvent Isopropanol or EthanolThe desired product has moderate solubility in hot alcohol and lower solubility at room temperature, allowing for good recovery. The starting material is typically more soluble.
Anti-Solvent n-Heptane or HexaneAdding a non-polar anti-solvent can help to selectively precipitate the more polar product while keeping the starting material in solution.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of hot isopropanol (approximately 80°C).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, or if the purity is still low, slowly add n-heptane dropwise until the solution becomes slightly turbid.

  • Reheat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for 1-2 hours.

  • Collect the precipitated crystals by filtration, wash with a cold isopropanol/n-heptane mixture (e.g., 1:1), and dry under vacuum.

Method 2: Column Chromatography

For difficult separations or to obtain very high purity material, silica gel column chromatography is recommended.

ParameterValue/Solvent SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard silica gel provides good separation of compounds with different polarities.
Mobile Phase Hexane/Ethyl Acetate GradientStarting with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) will elute the non-polar starting material first. Gradually increasing the polarity (e.g., to 7:3 or 1:1) will then elute the more polar desired product.
Question 2: I have a significant amount of a more polar impurity that I suspect is the di-amino byproduct, Ethyl 3,6-diaminopyridazine-4-carboxylate. How can I avoid its formation and remove it from my product?

Answer:

The formation of the di-amino byproduct is a classic example of over-amination and is favored by harsh reaction conditions. Its higher polarity and hydrogen bonding capability can make it tricky to remove from the desired mono-amino product.

Causality and Prevention:

  • Reaction Stoichiometry and Time: Using a large excess of ammonia and/or prolonged reaction times at high temperatures will inevitably lead to an increase in the formation of the di-amino byproduct. It is crucial to monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material has been consumed to an acceptable level, before significant amounts of the di-amino product are formed.

  • Temperature Control: As mentioned previously, lower temperatures will favor the mono-amination product. If you are observing a high percentage of the di-amino byproduct, consider reducing the reaction temperature.

Troubleshooting and Removal Protocol:

Method 1: Selective Precipitation/Washing

The di-amino byproduct is significantly more polar than the desired product. This difference can sometimes be exploited through careful pH adjustment and extraction, although this is often challenging. A more reliable method is through recrystallization where the di-amino product often remains in the mother liquor.

Method 2: Column Chromatography

Column chromatography is the most reliable method for separating the mono- and di-amino products.

ParameterValue/Solvent SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard silica gel is effective.
Mobile Phase Dichloromethane/Methanol Gradient or Ethyl Acetate/Methanol GradientA gradient of an even more polar solvent like methanol is often required to elute the highly polar di-amino byproduct. The desired product will elute before the di-amino byproduct. For example, starting with 100% Dichloromethane and gradually adding Methanol (up to 5-10%).
Question 3: My product's NMR shows a loss of the ethyl ester signals and my mass spec indicates a lower molecular weight. I suspect hydrolysis to the carboxylic acid has occurred. Why did this happen and can I salvage my product?

Answer:

Hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-amino-6-chloropyridazine-4-carboxylic acid) is a common byproduct, especially if the reaction workup involves strongly acidic or basic conditions, or if the reaction is run in the presence of water at high temperatures for extended periods.

Causality and Prevention:

  • pH Control During Workup: Avoid strongly acidic or basic aqueous solutions during the extraction and washing steps. Use mild bases like sodium bicarbonate for neutralization if necessary.

  • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions to minimize water-related side reactions.

  • Reaction Temperature and Time: High temperatures and long reaction times can promote hydrolysis, especially if water is present.

Troubleshooting and Removal Protocol:

Method 1: Acid-Base Extraction

The carboxylic acid byproduct can be easily removed by taking advantage of its acidic nature.

Step-by-Step Extraction Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid byproduct will be deprotonated and extracted into the aqueous layer.

  • Separate the organic layer. To confirm the removal, the aqueous layer can be acidified with HCl, which should precipitate the carboxylic acid byproduct if it was present in significant amounts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.

Method 2: Re-esterification (Salvage Pathway)

If a significant portion of your product has been hydrolyzed, it is possible to convert the carboxylic acid back to the ethyl ester.

Step-by-Step Fischer Esterification Protocol:

  • Dry the crude product containing the carboxylic acid thoroughly.

  • Dissolve the crude material in a large excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry HCl gas through the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Cool the reaction mixture and carefully neutralize the acid with a base like sodium bicarbonate.

  • Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. The product will likely require further purification by recrystallization or chromatography.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the amination reaction?

A1: While ammonia is the nucleophile, a non-nucleophilic base is sometimes added to scavenge the HCl generated during the reaction, especially if using an ammonium salt like ammonium chloride as the ammonia source. However, in most protocols using aqueous or anhydrous ammonia, an external base is not necessary as ammonia itself acts as both the nucleophile and the base. Adding a strong base could increase the rate of hydrolysis of the ester or the chloro group.

Q2: I'm observing a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. What is this and how do I avoid it?

A2: This byproduct is likely Ethyl 3-amino-6-hydroxypyridazine-4-carboxylate, also known as a pyridazinone. It is formed by the hydrolysis of the chloro group, a reaction that is favored by high temperatures in the presence of water. To avoid its formation, ensure your reaction is as anhydrous as possible and avoid excessively high temperatures. This byproduct is very polar and can typically be removed by silica gel chromatography, as it will have a much longer retention time than the desired product.

Q3: My final product is a yellow-orange color. Is this normal?

A3: Yes, many pyridazine derivatives, including this compound, are reported as yellow or light-yellow solids.[3] A slight coloration is generally acceptable. However, a dark brown or black color may indicate the presence of decomposition products or polymeric impurities, which could necessitate further purification, for example, by treating a solution of the product with activated carbon before recrystallization.

Q4: What are the best analytical techniques to monitor the reaction and check the purity of the final product?

A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the reaction's progress. TLC provides a quick and easy way to visualize the consumption of the starting material and the formation of the product and byproducts. LC-MS is invaluable for confirming the identity of the spots on the TLC plate by their mass-to-charge ratio. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method, along with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify any impurities.

IV. Visualization of Reaction and Byproduct Formation

To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.

Synthesis_Pathway SM Ethyl 3,6-dichloropyridazine-4-carboxylate NH3_1 + NH3 SM->NH3_1 Product This compound NH3_1->Product NH3_2 + NH3 (Excess/High Temp) Product->NH3_2 H2O_acid + H2O / H+ or OH- Product->H2O_acid H2O_chloro + H2O / Heat Product->H2O_chloro Diamino Ethyl 3,6-diaminopyridazine-4-carboxylate (Di-amino Byproduct) NH3_2->Diamino Acid 3-amino-6-chloropyridazine-4-carboxylic acid (Hydrolysis Byproduct) H2O_acid->Acid Pyridazinone Ethyl 3-amino-6-hydroxypyridazine-4-carboxylate (Hydrolysis Byproduct) H2O_chloro->Pyridazinone

Caption: Main reaction and byproduct formation pathways.

V. Logical Flow for Purification

The choice of purification strategy depends on the main impurities present in the crude product. The following flowchart outlines a logical approach to obtaining high-purity this compound.

Purification_Workflow start Crude Product check_acid Check for Carboxylic Acid (e.g., by TLC or LC-MS) start->check_acid bicarb_wash Aqueous Bicarbonate Wash check_acid->bicarb_wash  Acid Present recrystallize Recrystallization (Isopropanol/Heptane) check_acid->recrystallize No Acid bicarb_wash->recrystallize check_purity1 Check Purity (HPLC/NMR) recrystallize->check_purity1 column_chrom Silica Gel Column Chromatography check_purity1->column_chrom Purity < 98% final_product Pure Product check_purity1->final_product Purity > 98% check_purity2 Check Purity (HPLC/NMR) column_chrom->check_purity2 check_purity2->recrystallize Purity < 99% check_purity2->final_product Purity > 99% fail1 Purity < 98%? fail2 Purity < 99%?

Caption: Logical workflow for purification.

VI. References

  • DRUEY J. ET AL.: "Pyridazine I. Derivate des cyclischen Maleinsaure- und Citraconsaure-hydrazids", HELVETICA CHIMICA ACTA, vol. XXXVII, no. 14, 1954, pages 121 - 133.

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. Available at: [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. Available at:

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

Sources

Preventing decomposition of "Ethyl 3-amino-6-chloropyridazine-4-carboxylate" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile but sensitive molecule. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the success of your synthetic endeavors.

Introduction: Understanding the Molecule's Instability

This compound is a highly functionalized heterocyclic compound, making it a valuable building block in medicinal chemistry. However, the interplay of its three key functional groups—the amino group, the chloro substituent, and the ethyl ester—on an electron-deficient pyridazine ring creates specific stability challenges. Decomposition can occur through several pathways, including hydrolysis, nucleophilic substitution, thermal degradation, and photodegradation. This guide will address each of these potential issues with practical, field-proven solutions.

Troubleshooting Guide: A Problem-and-Solution Approach

This section is formatted to directly address specific issues you may encounter during your experiments.

Problem 1: Low Yield or No Product in Suzuki Coupling Reactions

Observed Symptoms:

  • Starting material is consumed, but the desired coupled product is not formed in significant amounts.

  • A complex mixture of byproducts is observed by TLC or LC-MS.

  • Dehalogenated starting material (ethyl 3-aminopyridazine-4-carboxylate) is a major byproduct.

Root Cause Analysis & Solutions:

The primary culprits for failed Suzuki couplings with this substrate are often related to the reaction conditions being too harsh for the molecule's stability, leading to decomposition, or suboptimal catalyst and base selection.

Causality: The amino and ester groups can complicate the catalytic cycle. Strong aqueous bases can hydrolyze the ethyl ester, and the amino group can sometimes coordinate to the palladium catalyst, inhibiting its activity.

Recommended Solutions:

  • Choice of Base: Avoid strong aqueous bases like NaOH or KOH, which can cause rapid hydrolysis of the ethyl ester. Instead, opt for milder, non-aqueous, or anhydrous bases.[1]

    • Potassium fluoride (KF): An excellent choice as it is effective in activating the boronic acid without promoting ester hydrolysis.[1]

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): These are also good options, but ensure they are finely powdered and anhydrous.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.

    • Recommended Catalyst Systems: Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃ or Pd(OAc)₂ with PCy₃ have shown success with aryl chlorides.[1]

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction. Oxygen can lead to the oxidation of the palladium catalyst and promote the homocoupling of boronic acids, a common side reaction.[2] Purge your reaction vessel and solvents with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to thermal decomposition. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate, typically in the range of 80-100 °C.

Problem 2: Formation of an Unexpected Carboxylic Acid Byproduct

Observed Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the mass of 3-amino-6-chloropyridazine-4-carboxylic acid.

  • The product has different solubility characteristics than expected, possibly being more soluble in aqueous base.

Root Cause Analysis & Solutions:

This is a clear indication of ester hydrolysis, which can be catalyzed by either acidic or basic conditions.[3][4]

Causality: The ester group is susceptible to nucleophilic attack by water or hydroxide ions. This process is accelerated at pH extremes.

Recommended Solutions:

  • pH Control: Maintain a neutral to slightly acidic pH (around 6-7) during aqueous workups. If your reaction is run under basic conditions, neutralize the mixture carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution) at low temperature (0 °C) before extraction.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Non-Aqueous Workup: If the product is sufficiently nonpolar, consider a non-aqueous workup to avoid hydrolysis altogether.

Problem 3: The Amino Group Reacts Instead of the Chlorine Atom

Observed Symptoms:

  • In reactions with electrophiles (e.g., acyl chlorides, alkyl halides), you observe N-acylation or N-alkylation of the 3-amino group instead of the desired reaction at another site.

Root Cause Analysis & Solutions:

The 3-amino group is a nucleophilic site and will react with electrophiles. To achieve selectivity, the amino group must be protected.

Causality: The lone pair of electrons on the nitrogen of the amino group makes it a potent nucleophile, often more reactive than other sites on the molecule towards certain electrophiles.

Recommended Solutions:

  • Amine Protection: The use of a protecting group is essential to temporarily block the reactivity of the amino group.[5][6] The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc (tert-butoxycarbonyl)Boc₂O, base (e.g., Et₃N, DMAP), in THF or CH₂Cl₂[5][7][8][9]Strong acid (e.g., TFA in CH₂Cl₂, or HCl in dioxane)[10]Stable to bases, nucleophiles, and hydrogenation.[8]
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), in dioxane/water[6][11][12][13]Mild base (e.g., 20% piperidine in DMF)[14]Stable to acidic conditions and hydrogenation.

Step-by-Step Protocol for Boc Protection:

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Add triethylamine (1.2 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator or a dry box under an inert atmosphere is ideal. Avoid exposure to moisture, strong acids, strong bases, and oxidizing agents.

Q2: My compound is turning brown upon storage. What is happening and is it still usable?

A color change to brown often indicates oxidative degradation or polymerization. The amino group on the electron-rich pyridazine ring can be susceptible to air oxidation. While a slight color change may not significantly impact the purity for some applications, it is advisable to check the purity by NMR or LC-MS before use. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary. To prevent this, store the compound under an inert atmosphere (argon or nitrogen).

Q3: Can I perform a reaction at elevated temperatures (e.g., >120 °C) with this compound?

Caution is advised. While some pyridazine derivatives exhibit good thermal stability up to high temperatures, the presence of the amino and ester functional groups can lower the decomposition temperature.[15][16] If the ester hydrolyzes to the carboxylic acid, decarboxylation can occur at elevated temperatures. It is recommended to keep reaction temperatures below 120 °C and monitor for decomposition by TLC or LC-MS. A small-scale test reaction is always advisable when exploring higher temperatures.

Q4: Is this compound sensitive to light?

Yes, many heterocyclic compounds, especially those with halogen substituents, can be photosensitive.[17] Prolonged exposure to UV or even strong visible light can potentially lead to the formation of radical species and subsequent decomposition, including dehalogenation. It is best practice to protect your reactions from light by wrapping the reaction vessel in aluminum foil.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate potential decomposition pathways and a recommended experimental workflow.

Diagram 1: Potential Decomposition Pathways

A This compound B Hydrolysis (Acid or Base) A->B H₂O / H⁺ or OH⁻ C Nucleophilic Substitution A->C Nu⁻ D Thermal Decomposition A->D High Temp (>120°C) E Oxidation A->E Air / Oxidants F 3-Amino-6-chloropyridazine-4-carboxylic acid B->F G Substituted Pyridazine Derivative C->G H Decarboxylated & Dehalogenated Products D->H I Oxidized Byproducts (e.g., N-oxides) E->I

Caption: Key decomposition pathways for the title compound.

Diagram 2: Recommended Workflow for a Suzuki Coupling Reaction

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Substrate, Boronic Acid, Anhydrous Base (e.g., KF) B Add Anhydrous Solvent (e.g., Dioxane or Toluene) A->B C Degas with Inert Gas (Argon/Nitrogen) for 15-30 min B->C D Add Pd Catalyst & Ligand under Inert Atmosphere C->D E Heat to 80-100°C under Inert Atmosphere D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Filter through Celite F->G H Aqueous Workup (Neutral pH) G->H I Purify by Column Chromatography H->I

Caption: A robust workflow for Suzuki coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Muneer, M., & Boxall, C. (2007). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates commonly used to test for esterase activity: a p-nitrophenyl... Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Jankauskas, J., et al. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Roberts, J., & Percec, V. (2000). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]

  • Combs, A. P., et al. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Domènech, X., et al. (2021). Removal from Water of Some Pharmaceuticals by Photolysis and Photocatalysis: Kinetic Models. MDPI. Retrieved from [Link]

  • Sharma, R., & Kanwar, S. S. (2014). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The thermal decomposition of azidopyridines. Retrieved from [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

  • So, C. M., & Lo, C. M. (2000). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl? Retrieved from [Link]

  • ResearchGate. (n.d.). Lipases and lipase-catalyzed esterification in non-aqueous media. Retrieved from [Link]

  • ResearchGate. (2018, June 22). (PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. Retrieved from [Link]

  • ACS Publications. (2026, January 19). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Retrieved from [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Osaka Prefecture University. (2010, April 5). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Retrieved from [Link]

  • National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022, January 23). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for cross-coupling reactions involving Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate.

The unique electronic nature of the pyridazine ring—electron-deficient due to two adjacent nitrogen atoms—coupled with the presence of an amino coordinating group, presents specific challenges and opportunities in palladium-catalyzed cross-coupling.[1] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with a substrate like this compound, catalyst and condition selection is critical to success.

Q1: I'm attempting a Suzuki coupling with an arylboronic acid and getting low yields. What is the best initial catalyst/ligand combination to screen?

A1: The low yield is a common issue often stemming from catalyst inhibition or slow oxidative addition. The electron-deficient pyridazine ring facilitates oxidative addition, but the adjacent amino group can coordinate to the palladium center, hindering the catalytic cycle.[2]

Recommendation: Start with a palladium pre-catalyst that uses bulky, electron-rich phosphine ligands. These ligands promote reductive elimination and can sterically discourage the amino group from coordinating with the palladium center.

  • Primary Recommendation: A catalyst system like Pd(dppf)Cl₂ is a robust starting point for this type of heteroaryl chloride.[3][4][5] It shows good reactivity and is often cited in patents for coupling with similar substrates.

  • Alternative High-Activity System: For more challenging couplings, consider a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand such as SPhos or XPhos. These systems are highly active for coupling aryl chlorides.

Troubleshooting Low Yields in Suzuki Coupling:

Observation Potential Cause Recommended Solution
Low conversion, starting material remains Insufficient catalyst activity or catalyst poisoning.Increase catalyst loading (from 2 mol% to 5 mol%). Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald-type ligand like SPhos). Ensure rigorous inert atmosphere techniques, as oxygen can lead to catalyst deactivation and boronic acid homocoupling.[6]
Significant dehalogenation (H- for -Cl) β-hydride elimination from the palladium intermediate.This side reaction can occur if the transmetalation step is slow.[7] Ensure your base is finely ground and sufficiently strong (e.g., K₃PO₄ or Cs₂CO₃). Using a 2-component solvent system like dioxane/water can improve the solubility of the base and facilitate the reaction.
Formation of boronic acid homocoupling byproduct Presence of oxygen in the reaction.Degas your solvent thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas like argon for at least 30 minutes.[1] Use fresh, high-purity reagents.

Q2: Which base and solvent combination is optimal for Suzuki coupling with this substrate?

A2: The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst stability.

  • Base: An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is a standard and effective choice.[3][4] For substrates sensitive to hydrolysis, a non-aqueous base like potassium phosphate (K₃PO₄) can be superior.[6]

  • Solvent: A polar aprotic solvent is generally preferred. 1,4-Dioxane is an excellent choice, often with a small amount of water to aid in dissolving the base.[3][4][5] Toluene or DMF can also be effective alternatives.[1]

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in pharmaceutical chemistry.[8]

Q3: I am trying to couple a secondary amine with the chloropyridazine, but the reaction is stalling. Could the substrate's amino group be interfering?

A3: Yes, this is a highly probable cause. The primary amino group (-NH₂) on your substrate can compete with your desired secondary amine nucleophile for coordination to the palladium catalyst, leading to inhibition.[2] Furthermore, it can also act as a nucleophile itself, leading to undesired side products.

Recommendation: The key is to use a catalyst system that is sterically demanding enough to favor coupling with the external amine over coordination with the substrate's amino group.

  • Recommended Catalyst System: Use a palladium precatalyst with a highly bulky biarylphosphine ligand. BrettPhos and RuPhos are specifically designed for coupling hindered substrates and are excellent choices here.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) is the standard choice for Buchwald-Hartwig aminations.

Catalyst Selection Logic for Cross-Coupling

Caption: Decision workflow for selecting a catalyst system.

Section 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is a reliable method for synthesizing aryl-alkynes.[9] The electron-deficient nature of the chloropyridazine makes it a good candidate for this reaction.[10]

Q4: What are the best practices for setting up a Sonogashira coupling with a terminal alkyne to avoid side reactions?

A4: The primary side reaction of concern in Sonogashira coupling is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling). This is typically promoted by oxygen.

Recommendations to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly deoxygenated. Use a Schlenk line and perform at least three vacuum/backfill cycles with an inert gas (Argon or Nitrogen).[6]

  • Catalyst System: The classic system of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) is generally effective.[11]

  • Base and Solvent: Use a liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent with THF or DMF. The amine scavenges the HCl produced during the reaction.

General Experimental Workflow

Caption: General workflow for cross-coupling reactions.

Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reagent Preparation: Ensure all reagents are high purity. Finely grind the base (e.g., K₂CO₃) to maximize surface area.[6] Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with argon for 30 minutes.[1]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3-5 mol%).

  • Reaction Execution: Add the degassed solvent via syringe. Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol requires strict anhydrous and anaerobic conditions.

  • Inert Atmosphere: All operations should be performed in a glovebox or using Schlenk techniques.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

References

  • Guillou, S., et al. (2009). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Klapars, A., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Li, J. H., et al. (2007). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]

  • Johansson, Seechurn, C. C., et al. (2012). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hayden, C. E., et al. (2018). WO2018226622A1 - Compounds for treating huntington's disease.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Hayden, C. E., et al. (2022). US11407753B2 - Compounds for treating Huntington's disease.
  • Feuerstein, M., et al. (2005). Sonogashira cross-coupling reactions of aryl chlorides with alkynes catalysed by a tetraphosphine–palladium catalyst. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hayden, C. E., et al. (2024). COMPOUNDS FOR TREATING HUNTINGTON'S DISEASE - EP 3634953 B1. European Patent Office. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile building block. Drawing upon established principles of heterocyclic chemistry and field-proven insights, this document will help you navigate the nuances of its reactivity, with a special focus on the critical role of solvent selection.

Introduction to the Reactivity of this compound

This compound is a highly functionalized pyridazine derivative. Its reactivity is governed by the interplay of its substituent groups:

  • The Pyridazine Core: The two adjacent nitrogen atoms make the pyridazine ring electron-deficient and thus susceptible to nucleophilic attack.

  • The Chloro Group: Positioned at the 6-position, the chlorine atom is a good leaving group, making this site the primary target for nucleophilic aromatic substitution (SNAr) reactions.

  • The Amino Group: The 3-amino group is a key nucleophilic center. Its reactivity is crucial for intramolecular cyclization reactions to form fused heterocyclic systems.

  • The Ethyl Carboxylate Group: This electron-withdrawing group further activates the pyridazine ring towards nucleophilic attack.

The primary transformations involving this molecule are intermolecular SNAr reactions, where an external nucleophile displaces the chloride, and intramolecular SNAr, where the endocyclic amino group acts as the nucleophile, leading to the formation of bicyclic systems like pyrazolo[4,3-c]pyridazines. The choice of solvent is paramount in controlling the outcome and efficiency of these reactions.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimentation with this compound in a question-and-answer format.

FAQ 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic substitution on this compound with an external amine nucleophile, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in SNAr reactions with this substrate can often be traced back to suboptimal reaction conditions, particularly the choice of solvent and base.

Causality and Optimization Strategy:

  • Solvent Choice is Critical: The solvent plays a multifaceted role in an SNAr reaction. It must dissolve the reactants, but more importantly, it needs to stabilize the charged intermediate (the Meisenheimer complex) formed during the reaction.

    • Polar Aprotic Solvents are Generally Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices. They are polar enough to solvate the charged intermediate, thereby lowering the activation energy of the reaction, but they do not significantly solvate the anionic nucleophile, leaving it more reactive. In polar protic solvents (e.g., ethanol, methanol), the nucleophile can be heavily solvated through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.[1][2]

    • Solvent Polarity and Reaction Rate: Studies on related chloroazines have shown that increasing solvent polarity can accelerate SNAr reactions. For instance, the rate of reaction of 2,4-dinitrochlorobenzene with piperidine was found to correlate well with the solvent's ET(30) parameter in aprotic solvents.[1]

  • Base Selection and Strength: An appropriate base is often required to deprotonate the nucleophile, increasing its reactivity.

    • For Amine Nucleophiles: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good starting point. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, particularly in polar aprotic solvents.

  • Temperature: SNAr reactions often require heating. If you are running the reaction at room temperature with low yield, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or 100 °C).

Troubleshooting Workflow:

G start Low Yield in SNAr solvent Is the solvent polar aprotic (DMF, DMSO, MeCN)? start->solvent base Is an appropriate base present? solvent->base Yes change_solvent Switch to DMF or DMSO solvent->change_solvent No temp Is the reaction heated? base->temp Yes add_base Add TEA or K2CO3 base->add_base No success Improved Yield temp->success Yes increase_temp Increase temperature to 80-120 °C temp->increase_temp No fail Consult Further Literature change_solvent->base add_base->temp increase_temp->success

Caption: Decision workflow for troubleshooting low yields in SNAr reactions.

Data-Driven Solvent Selection:

Solvent Class Examples Rationale for Use in SNAr Potential Issues
Polar Aprotic DMF, DMSO, MeCNExcellent for stabilizing the Meisenheimer complex without deactivating the nucleophile. Generally leads to faster reaction rates.Can be difficult to remove during workup.
Polar Protic Ethanol, IsopropanolGood solvating power for reactants. Can facilitate proton transfer steps.May decrease nucleophilicity through hydrogen bonding, leading to slower reactions.
Aromatic Hydrocarbons Toluene, XyleneCan be used for higher reaction temperatures.Lower polarity may not sufficiently stabilize the charged intermediate, leading to slower reactions.
FAQ 2: Formation of Impurities During Intramolecular Cyclization

Question: I am trying to synthesize a pyrazolo[4,3-c]pyridazine derivative via intramolecular cyclization of this compound, but I am observing significant byproduct formation. What are the common side reactions and how can I suppress them?

Answer:

The desired intramolecular cyclization involves the nucleophilic attack of the 3-amino group onto the carbon bearing the 6-chloro substituent. However, several competing reactions can occur, leading to impurities.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Dimerization: Two molecules of the starting material can react with each other, leading to dimer formation. This is more likely to occur at higher concentrations.

    • Mitigation: Employ high dilution conditions to favor the intramolecular reaction pathway.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if water is present and the reaction is run under basic or acidic conditions.

    • Mitigation: Use anhydrous solvents and reagents. If a base is required, use a non-hydroxide base.

  • Solvent Participation: If a nucleophilic solvent (e.g., an alcohol) is used at high temperatures, it may compete with the amino group in attacking the 6-position.

    • Mitigation: Use a non-nucleophilic solvent like toluene, dioxane, or DMF.

Experimental Protocol for Intramolecular Cyclization:

The synthesis of pyrazolo[3,4-c]pyridazine derivatives from related precursors often involves heating in a suitable solvent, sometimes with a base to facilitate the cyclization.[3][5]

  • Reactant Preparation: Dissolve this compound in a high-boiling point, non-nucleophilic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition (Optional): Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to facilitate the deprotonation of the amino group.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, filter off any inorganic salts, and concentrate the solvent. Purify the product by column chromatography or recrystallization.

Logical Relationship Diagram for Byproduct Formation:

G start Intramolecular Cyclization Attempt high_conc High Concentration start->high_conc water Presence of Water start->water nuc_solvent Nucleophilic Solvent (e.g., EtOH) start->nuc_solvent dimer Dimerization Byproduct high_conc->dimer hydrolysis Ester Hydrolysis Byproduct water->hydrolysis solv_adduct Solvent Adduct Byproduct nuc_solvent->solv_adduct

Caption: Factors leading to common byproducts in intramolecular cyclization.

FAQ 3: Reaction Stalls or is Incomplete

Question: My reaction (either inter- or intramolecular) appears to stall before completion, even after prolonged reaction times. What could be the issue?

Answer:

A stalled reaction can be due to several factors, including insufficient activation, catalyst deactivation (if applicable), or the establishment of an unfavorable equilibrium.

Troubleshooting Steps:

  • Re-evaluate Temperature: As a first step, a modest increase in temperature can often overcome a kinetic barrier.

  • Check Reagent Purity: Impurities in the starting material, solvent, or reagents can inhibit the reaction. Ensure all materials are of high purity and solvents are anhydrous.

  • Consider a Stronger Base: If you are using a weak base, it may not be sufficient to generate a high enough concentration of the active nucleophile. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), especially for the intramolecular cyclization.

  • For Intermolecular Reactions with Weak Nucleophiles: If your external nucleophile is weak, the reaction may be inherently slow. In addition to higher temperatures, you may need to use a significant excess of the nucleophile to drive the reaction to completion.

Conclusion

The reactivity of this compound offers a gateway to a diverse range of complex heterocyclic structures. A thorough understanding of the principles of nucleophilic aromatic substitution and the profound influence of the solvent is key to achieving high yields and purity. This guide provides a starting point for troubleshooting common experimental challenges. For novel transformations, a systematic screening of solvents, bases, and temperatures is highly recommended.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. [Link]

  • Bartle, M. G., & Elsegood, M. R. J. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC[Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. [Link]

  • Abdel-monem, M. I., & El-gazzar, A. B. A. (2014). One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. (n.d.). PubMed. [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines. (n.d.).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). National Institutes of Health. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health. [Link]

  • Quora. (2020, March 24). What is the effect of the nature of a solvent on nucleophilicity?. [Link]

  • Bartle, M. G., & Elsegood, M. R. J. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Abdel-monem, M. I., & El-gazzar, A. B. A. (2014). One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives. ResearchGate. [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

  • Chemistry Stack Exchange. (2020, April 20). What is the effect of polar protic solvent on nucleophilicty?. [Link]

  • In polar protic solvents, nucleophile strength trends are .............. base strength trends.... (n.d.). Vedantu. [Link]

Sources

Technical Support Center: Navigating the Purification of Polar Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique purification challenges presented by polar pyridazine derivatives. The inherent physicochemical properties of the pyridazine ring, including its high polarity and hydrogen bonding capabilities, often complicate standard purification protocols.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds essential for your research.

Troubleshooting Guide

This section addresses specific issues commonly encountered during the purification of polar pyridazine derivatives, offering explanations for the underlying causes and actionable solutions.

Issue 1: Compound Streaks or Remains at the Baseline in Normal-Phase Chromatography

Q: My polar pyridazine derivative is streaking badly on a silica gel column, or it's not moving from the origin, even with highly polar solvent systems like dichloromethane/methanol. What's happening and how can I fix it?

A: This is a classic problem when dealing with highly polar and basic compounds like many pyridazine derivatives on an acidic stationary phase like silica gel.[4] The lone pairs on the nitrogen atoms of the pyridazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or slow, uneven elution (streaking).

Causality: The strong interaction is due to an acid-base interaction between the basic pyridazine nitrogens and the acidic silanol groups (Si-OH) on the silica surface. This interaction is often stronger than the partitioning equilibrium required for good chromatographic separation.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups. Triethylamine (NEt₃) or ammonia (in the form of ammonium hydroxide) are frequently used. A typical starting concentration is 0.1-2% (v/v) in your mobile phase.[4] This will compete with your pyridazine for the active sites on the silica, leading to improved peak shape and elution.

    • Highly Polar Solvents: While you've likely tried this, ensure you are using a sufficiently polar mobile phase. Systems like Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Ethanol (EtOH) are common starting points. If streaking persists even with a basic modifier, a gradient elution from a less polar to a more polar solvent system might be necessary.

  • Stationary Phase Alternatives:

    • Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry of the silica in your mobile phase containing the basic modifier before packing the column.[5]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[4] Alumina has fewer acidic sites, reducing the likelihood of strong adsorption.

    • Amino-propylated or Cyano-bonded Silica: These bonded phases are less acidic than bare silica and can offer better peak shapes for basic compounds.[6]

Issue 2: Poor Retention and Early Elution in Reversed-Phase HPLC

Q: My polar pyridazine derivative elutes in the void volume or shows very poor retention on a C18 column, making separation from other polar impurities impossible. How can I increase its retention?

A: This is a common challenge with highly polar molecules in reversed-phase (RP) chromatography.[7][8] The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase, leading to rapid elution.

Causality: The fundamental principle of reversed-phase chromatography is the partitioning of analytes between a non-polar stationary phase and a polar mobile phase. Highly polar compounds, like many pyridazine derivatives, are very soluble in the aqueous mobile phase and have minimal interaction with the hydrophobic C18 chains.

Solutions:

  • Employ a Highly Aqueous Mobile Phase: Modern reversed-phase columns are designed to be "aqueous stable." You can run a mobile phase with a very high percentage of water (e.g., 95-100%) to increase the retention of polar analytes.[5]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the end of them. These polar groups help to create a more hydrated stationary phase, which enhances the retention of polar analytes through secondary interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds that are not well-retained in reversed-phase mode.[6][7][8] In HILIC, a polar stationary phase (like silica or a bonded diol phase) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Water acts as the strong eluting solvent.

Issue 3: Co-elution with Stubborn Polar Impurities

Q: I'm struggling to separate my target pyridazine derivative from a closely related polar impurity. They co-elute in both normal-phase and reversed-phase systems. What other techniques can I try?

A: When standard chromatographic methods fail to provide adequate separation, exploring alternative purification strategies based on different chemical principles is necessary.

Solutions:

  • Acid-Base Extraction: The basicity of the pyridazine ring can be exploited for purification.[1] You can perform a liquid-liquid extraction by dissolving your crude mixture in an organic solvent (like DCM or EtOAc) and washing it with an acidic aqueous solution (e.g., 1M HCl). Your basic pyridazine derivative will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your purified compound back into an organic solvent.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge.[6] For a basic pyridazine derivative, you can use a cation-exchange resin. The positively charged (protonated) pyridazine will bind to the negatively charged resin. Impurities that are neutral or anionic will pass through. Your compound can then be eluted by washing the column with a solution of a competing cation (e.g., a buffer with a high salt concentration) or by changing the pH to deprotonate your compound.

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for achieving high purity, especially for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.

  • Solid-Phase Extraction (SPE): SPE can be used as a cleanup step to remove major classes of impurities before a final high-resolution purification.[9][10][11] You can use a variety of sorbents, including reversed-phase, normal-phase, or ion-exchange materials, depending on the nature of your compound and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyridazines that make their purification challenging?

A1: The primary challenges stem from the two adjacent nitrogen atoms in the six-membered aromatic ring.[1] These impart:

  • High Polarity: The nitrogen atoms create a significant dipole moment, making pyridazine derivatives highly polar.[2]

  • Hydrogen Bond Acceptor Capability: The lone pairs on the nitrogen atoms can act as strong hydrogen bond acceptors, leading to strong interactions with protic solvents and stationary phases.[1]

  • Basicity: Pyridazines are basic compounds (pKa of pyridazine is approximately 2.0), allowing for strong interactions with acidic media, including silica gel.[1]

Q2: How can I predict a suitable starting solvent system for flash chromatography of a new polar pyridazine derivative?

A2: Thin-Layer Chromatography (TLC) is your most valuable tool. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for good separation on a column.[5] Start with a moderately polar system like 100% Ethyl Acetate and gradually add more polar solvents like Methanol or Ethanol. If your compound remains at the origin, add a small percentage (0.5-1%) of triethylamine or ammonium hydroxide to your TLC developing solvent to see if it improves mobility and reduces streaking.

Q3: Is it possible to use sublimation for the purification of pyridazine derivatives?

A3: Yes, for certain pyridazine derivatives, sublimation can be a viable purification method, particularly for removing non-volatile impurities.[2][12] This technique is most effective for compounds that have a relatively high vapor pressure at temperatures below their decomposition point. Thermogravimetric analysis (TGA) can be used to determine if a compound is likely to sublime rather than decompose.[2][12]

Q4: My pyridazine derivative is an oil. How can I purify it if I can't use recrystallization?

A4: For oily pyridazine derivatives, chromatography is the primary method of purification. If standard flash chromatography is challenging, consider automated flash chromatography systems which allow for precise gradient elution and better separation. Alternatively, preparative HPLC, especially with a mass-directed fractionation system, can be very effective for purifying difficult oily compounds. Another strategy is to attempt to form a salt (e.g., a hydrochloride or dihydrochloride salt) of your oily basic pyridazine.[1] Salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Objective: To neutralize the acidic sites on silica gel to improve the chromatography of basic pyridazine derivatives.

  • Materials: Silica gel, desired mobile phase (e.g., 95:5 DCM:MeOH), triethylamine (NEt₃).

  • Procedure:

    • Prepare your chosen mobile phase.

    • Add 1-2% (v/v) of triethylamine to a portion of the mobile phase. This will be your deactivating solvent.

    • Dry pack your chromatography column with the required amount of silica gel.

    • Flush the column with 2-3 column volumes of the deactivating solvent.

    • Equilibrate the column with your starting mobile phase (which should also contain 0.1-1% NEt₃) until the baseline is stable.

    • Load your sample and proceed with the chromatography.

Protocol 2: General Method for Solid-Phase Extraction (SPE) Cleanup
  • Objective: To remove interfering substances from a sample matrix prior to final purification.

  • Materials: SPE cartridge (e.g., C18 for reversed-phase or silica for normal-phase), conditioning solvent, loading solvent, wash solvent, elution solvent.

  • Procedure (Reversed-Phase Example):

    • Conditioning: Pass a column volume of a water-miscible organic solvent (e.g., methanol) through the C18 cartridge, followed by a column volume of water. Do not let the cartridge run dry.[10][13]

    • Loading: Dissolve your crude sample in a minimal amount of a polar solvent and load it onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic in water) to elute very polar impurities.

    • Elution: Elute your target compound with a stronger solvent (e.g., methanol or acetonitrile). Collect the eluate for further purification or analysis.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude Polar Pyridazine Derivative is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No purity_ok Is purity sufficient? try_recrystallization->purity_ok purity_ok->chromatography No end Pure Compound purity_ok->end Yes tlc_screen TLC Screening (Normal & Reversed Phase) chromatography->tlc_screen normal_phase Normal Phase Chromatography (consider basic modifier) tlc_screen->normal_phase Good Rf & spot shape reversed_phase Reversed Phase Chromatography (consider HILIC) tlc_screen->reversed_phase Streaks/Sticks in NP other_techniques Consider Alternative Techniques (Ion Exchange, Acid-Base Extraction) tlc_screen->other_techniques Co-elution issues normal_phase->end reversed_phase->end other_techniques->end

Caption: A decision tree for selecting an appropriate purification strategy for polar pyridazine derivatives.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI.
  • Product Class 8: Pyridazines.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias.
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich.
  • What can I use to purify polar reaction mixtures? - Biotage.
  • Understanding and Improving Solid-Phase Extraction - LCGC International.
  • Solid-Phase Extraction - Chemistry LibreTexts.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PubMed.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving "Ethyl 3-amino-6-chloropyridazine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-amino-6-chloropyridazine-4-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving this versatile building block. Our aim is to equip you with the scientific rationale behind each procedural step, enabling you to optimize your reaction outcomes and streamline your purification processes.

Understanding the Chemistry of this compound

This compound is a highly functionalized heterocyclic compound, making it a valuable intermediate in medicinal chemistry and materials science.[1][2] Its key reactive sites are the amino group, the chloro substituent, and the ethyl ester. The electron-deficient nature of the pyridazine ring influences the reactivity of these functional groups. A common and important application of this molecule is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the chloro group is displaced.

Physicochemical Properties

A thorough understanding of the physicochemical properties of your starting materials, intermediates, and final products is fundamental to designing an effective work-up and purification strategy.

PropertyValue/InformationSource
Molecular Formula C₇H₈ClN₃O₂[1][2]
Molecular Weight 201.61 g/mol [1][2]
Appearance Solid (form may vary)
pKa (Predicted for 3-aminopyridazine) 4.88 ± 0.10[3]
Solubility of 3-amino-6-chloropyridazine Soluble in hydrochloric acid and methanol.[3][4]

The basicity of the amino group (as indicated by the pKa of the parent aminopyridazine) is a critical consideration for extraction procedures. At a pH below its pKa, the amino group will be protonated, rendering the molecule more water-soluble. Conversely, at a pH above its pKa, it will be in its neutral, more organic-soluble form.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?

A typical work-up involves partitioning the reaction mixture between an organic solvent and an aqueous phase to remove inorganic salts and water-soluble impurities.

Step-by-Step General Protocol:

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water. If a basic work-up is desired to ensure the amino group is in its neutral form, a wash with a mild aqueous base like sodium bicarbonate solution can be employed. A brine wash is often used in the final step to aid in the separation of the aqueous and organic layers.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Q2: How do I choose the right organic solvent for extraction?

The choice of solvent depends on the solubility of your product and its impurities. For aminopyridazine derivatives, common choices include:

  • Ethyl Acetate (EtOAc): A good general-purpose solvent for moderately polar compounds.

  • Dichloromethane (DCM): Can be effective for a range of polarities but is denser than water.

  • Toluene: A less polar option, which can be useful if the product is less polar than the impurities.

It is advisable to perform a small-scale solubility test with your crude product to determine the most suitable solvent.

Q3: My product seems to be partially soluble in the aqueous layer during extraction. What can I do?

This is a common issue, especially with the presence of the basic amino group. Here are some strategies:

  • Adjust the pH: Ensure the aqueous layer is basic (pH > 8) by washing with a dilute solution of sodium bicarbonate or sodium carbonate. This will deprotonate the amino group, making the product less water-soluble.

  • Salting Out: Add sodium chloride (brine wash) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds.[5]

  • Back-Extraction: If the product is lost to the aqueous layer, you can re-extract the aqueous phase with fresh organic solvent.

Q4: How can I effectively remove the palladium catalyst after a cross-coupling reaction?

Residual palladium can be challenging to remove but is often crucial for downstream applications. Here are several methods:

  • Filtration through Celite®: After diluting the reaction mixture with an organic solvent, passing it through a pad of Celite® can help remove a significant portion of the precipitated palladium catalyst.

  • Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea or L-cysteine can help sequester palladium into the aqueous phase.

  • Specialized Scavengers: Commercially available silica-based scavengers with thiol or other functional groups can be very effective at binding and removing residual palladium.[6]

  • Column Chromatography: Careful column chromatography on silica gel can often separate the product from the catalyst.

Q5: What are the best practices for column chromatography of this compound derivatives?
  • Solvent System: A common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio is optimized based on the polarity of the product and impurities, as determined by Thin Layer Chromatography (TLC).

  • Silica Gel: Standard silica gel (60 Å, 230-400 mesh) is typically used.

  • Loading: The crude product can be "dry-loaded" by adsorbing it onto a small amount of silica gel before adding it to the column. This often leads to better separation.

  • Gradient Elution: Starting with a lower polarity solvent mixture and gradually increasing the polarity can improve the separation of closely related compounds.

Troubleshooting Guide

Problem 1: Low Yield of Isolated Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before starting the work-up.Premature work-up will naturally lead to a lower yield of the desired product.
Product Loss During Extraction Check the pH of the aqueous layer to ensure it is basic. Perform back-extractions of the aqueous layers. Use a brine wash to decrease the solubility of the product in the aqueous phase.The amino group can be protonated in acidic or neutral conditions, increasing water solubility.
Product Degradation Avoid harsh acidic or basic conditions during work-up if your product is sensitive. Be mindful of the potential for ester hydrolysis.The ester group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, especially with heating.[7][8]
Product Adsorption on Glassware/Drying Agent Rinse all glassware thoroughly with the extraction solvent. Minimize the amount of drying agent used.Polar compounds can adhere to silica-containing materials like glass and drying agents.
Problem 2: Persistent Impurities in the Final Product
Potential Cause Troubleshooting Steps Scientific Rationale
Homocoupling of Boronic Acid Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen. Use degassed solvents.Oxygen can promote the oxidative homocoupling of boronic acids, a common side reaction in Suzuki couplings.[9]
Unreacted Starting Material Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). Use a more efficient purification method like preparative HPLC if column chromatography is insufficient.Incomplete conversion will lead to contamination with starting materials.
Hydrolysis of the Ethyl Ester Use milder bases (e.g., potassium carbonate instead of sodium hydroxide) in the reaction and work-up. Avoid prolonged exposure to acidic or basic aqueous solutions.The ester functionality is susceptible to hydrolysis.[7][8]
Residual Palladium Catalyst Employ palladium scavenging techniques as described in the FAQs.Palladium residues can interfere with subsequent reactions and biological assays.
Problem 3: Emulsion Formation During Extraction
Potential Cause Troubleshooting Steps Scientific Rationale
High Concentration of Surfactant-like Impurities Add brine (saturated NaCl solution) to the separatory funnel.[5]The increased ionic strength of the aqueous phase helps to break the emulsion by forcing the separation of the two phases.[10]
Vigorous Shaking Gently invert the separatory funnel multiple times instead of vigorous shaking.Less aggressive mixing reduces the formation of fine droplets that lead to emulsions.[5]
Incompatible Solvent System Try a different extraction solvent.The interfacial tension between the two phases can be altered by changing the organic solvent.
Filtration Filter the entire mixture through a pad of Celite®.Celite can help to break up the emulsion by providing a large surface area.[11]

Experimental Protocols

Protocol 1: Standard Work-up and Extraction
  • Reaction Quenching: After cooling the reaction mixture to room temperature, add deionized water (volume approximately equal to the reaction volume).

  • Solvent Addition: Add ethyl acetate (2-3 times the reaction volume) and transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 1 volume).

    • Deionized water (1 x 1 volume).

    • Saturated aqueous sodium chloride (brine) (1 x 1 volume).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., DCM) and apply it to the top of the silica gel bed. Alternatively, dry-load the sample as described in the FAQs.

  • Elution: Elute the column with a pre-determined solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes), collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Suzuki Coupling and Work-up

G cluster_reaction Suzuki Coupling Reaction cluster_workup Work-up Procedure cluster_purification Purification A This compound F Reaction Mixture A->F B Boronic Acid/Ester B->F C Pd Catalyst + Ligand C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Cool to RT & Dilute with Organic Solvent F->G Reaction Complete H Aqueous Wash (Water, NaHCO3, Brine) G->H I Separate & Dry Organic Layer H->I J Filter & Concentrate I->J K Crude Product J->K L Column Chromatography K->L M Pure Product L->M

Caption: A typical workflow for a Suzuki coupling reaction followed by work-up and purification.

Troubleshooting Decision Tree for Work-up Issues

G Start Work-up Issue? LowYield Low Yield? Start->LowYield Yes ImpureProduct Impure Product? Start->ImpureProduct No CheckpH Check Aqueous pH (should be basic) LowYield->CheckpH Yes Emulsion Emulsion? ImpureProduct->Emulsion No OptimizeChroma Optimize Chromatography ImpureProduct->OptimizeChroma Yes AddBrine Add Brine Emulsion->AddBrine Yes BackExtract Back-Extract Aqueous Layer CheckpH->BackExtract pH OK CheckCompletion Confirm Reaction Completion BackExtract->CheckCompletion Success Problem Solved CheckCompletion->Success ScavengePd Use Pd Scavenger OptimizeChroma->ScavengePd Still Impure CheckSideReactions Investigate Side Reactions (e.g., hydrolysis) ScavengePd->CheckSideReactions CheckSideReactions->Success GentleMix Gentle Mixing AddBrine->GentleMix No Improvement FilterCelite Filter through Celite GentleMix->FilterCelite FilterCelite->Success

Caption: A decision tree for troubleshooting common issues during reaction work-up.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Wikipedia. (2023). 3-Aminopyridine. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Biolin Scientific. (2024). How emulsions form and break?. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ResearchGate. (2015). Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyridazine Building Blocks: Spotlight on Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1] Its distinct physicochemical properties, such as its dipole moment and hydrogen bond accepting capabilities, make it a valuable core for developing new therapeutic agents.[1][2] The inclusion of the pyridazine nucleus can enhance a molecule's polarity and aqueous solubility compared to its carbocyclic counterpart, benzene.[1] These characteristics have led to the exploration of pyridazine derivatives across a wide range of diseases, including cancer, inflammation, cardiovascular diseases, and neurological disorders.[1][3]

This guide provides a comparative analysis of pyridazine building blocks, with a special focus on Ethyl 3-amino-6-chloropyridazine-4-carboxylate . We will delve into its reactivity and utility in comparison to other key pyridazine intermediates, supported by experimental data and established synthetic protocols.

This compound: A Versatile Synthon

This compound is a trifunctional building block featuring an amino group, a chloro substituent, and an ethyl carboxylate moiety. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a highly versatile starting material for the synthesis of complex pyridazine-containing molecules.

Key Reactive Sites and Their Synthetic Utility:

  • The Chloro Group (C6): The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.

  • The Amino Group (C3): The amino group can act as a nucleophile and can be acylated, alkylated, or used as a handle for the construction of fused ring systems. The 3-aminopyridazine moiety is a core element in several approved drugs.[4]

  • The Ethyl Carboxylate Group (C4): The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. It can also participate in cyclization reactions.

Comparative Reactivity and Applications

To understand the value of this compound, it is essential to compare its reactivity and synthetic applications with other common pyridazine building blocks.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[5] For chloropyridazines, the reactivity of the C-Cl bond is a critical factor.

Comparison of Substrates for Suzuki-Miyaura Coupling:

Pyridazine Building BlockTypical Reaction ConditionsReactivity/YieldKey Advantages
This compound Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °CGood to ExcellentReadily available, multiple functional groups for further derivatization.
3,6-Dichloropyridazine Pd₂(dba)₃, P(t-Bu)₃, KF, THF, 50 °C[6]High, can achieve selective mono- or di-substitutionSymmetrical, allowing for controlled sequential couplings.[6]
Methyl 6-chloropyridazine-3-carboxylate Pd(OAc)₂, PCy₃, K₃PO₄, Toluene, 100 °C[7]GoodUseful for introducing substituents at the 6-position when a 3-carboxylate is desired.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Dioxane (5 mL), Water (1 mL).

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the dioxane and water.

    • Stir the mixture and heat to 90 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for activating the less reactive C-Cl bond.[9] The use of a base like K₂CO₃ is necessary to activate the boronic acid for transmetalation.[7] A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ solvent Add Dioxane/Water reagents->solvent heat Heat to 90°C under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate & Water, Separate Layers cool->extract purify Dry, Concentrate & Purify by Column Chromatography extract->purify G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R₂NH Base Base (NaOtBu) Deprot Amine Deprotonation Amine R₂NH PdAmido Ar-Pd(II)-NR₂(L₂) LigEx->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR₂ RedElim->Product

Sources

A Comparative Guide to the Synthesis of Substituted Aminopyridazines: Navigating Chemical Space with Strategic Route Selection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted aminopyridazine motif is a cornerstone in modern medicinal chemistry, appearing in a plethora of biologically active molecules and approved pharmaceuticals. The strategic introduction of an amino group onto the pyridazine core can profoundly influence a compound's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties. Consequently, the efficient and versatile synthesis of these key intermediates is of paramount importance in drug discovery and development.

This guide provides an in-depth comparison of the two most prevalent synthetic strategies for accessing substituted aminopyridazines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. By delving into the mechanistic underpinnings, practical considerations, and substrate scope of each route, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Chemical Landscape: Two Primary Routes to Aminopyridazines

The synthesis of aminopyridazines primarily revolves around the formation of a carbon-nitrogen bond at a specific position on the pyridazine ring. The choice of synthetic route is dictated by a multitude of factors, including the electronic nature of the pyridazine core, the desired substitution pattern, the nature of the amine coupling partner, and the tolerance of other functional groups within the molecule.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach for Activated Systems

Nucleophilic aromatic substitution is a powerful, metal-free method for the introduction of nucleophiles onto electron-deficient aromatic rings. The pyridazine scaffold, with its two electron-withdrawing nitrogen atoms, is inherently activated towards this type of transformation, particularly when further substituted with electron-withdrawing groups.

The Causality Behind the Reaction: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks an electron-poor carbon atom of the pyridazine ring bearing a suitable leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the aminated product. The presence of electron-withdrawing groups on the pyridazine ring is crucial as they help to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

Caption: The stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile and Broadly Applicable Method

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a highly versatile and general method for C-N bond formation.[1][2] This palladium-catalyzed cross-coupling reaction is particularly valuable for the amination of less reactive aryl and heteroaryl halides, where SNAr reactions are often sluggish or completely ineffective.[3][4]

The Expertise Behind the Catalysis: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the halopyridazine to the Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.[3] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.[3]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Head-to-Head Comparison: SNAr vs. Buchwald-Hartwig Amination

The selection of the optimal synthetic route requires a careful evaluation of the strengths and weaknesses of each method in the context of the specific target molecule. The following table provides a comparative overview of key performance indicators for the synthesis of substituted aminopyridazines.

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Buchwald-Hartwig Amination
Substrate Scope Generally limited to electron-deficient pyridazines. The presence of electron-withdrawing groups is often necessary for good reactivity.Broad substrate scope, including both electron-rich and electron-deficient pyridazines.[4]
Leaving Group F > Cl > Br > I (reactivity order). Fluoropyridazines are often the most reactive substrates.I > Br > Cl > OTf (reactivity order). Aryl chlorides can be challenging but are often accessible with appropriate catalyst systems.[3]
Amine Scope Generally effective with primary and secondary aliphatic amines, as well as anilines.Very broad amine scope, including primary and secondary aliphatic and aromatic amines, amides, and even ammonia equivalents.[1]
Functional Group Tolerance Can be sensitive to base-labile functional groups. Strong bases are often required, which can limit compatibility with certain substrates.Excellent functional group tolerance. The use of milder bases like carbonates is often possible, preserving sensitive functionalities.[5]
Reaction Conditions Often requires elevated temperatures and may necessitate the use of polar aprotic solvents like DMSO or DMF.Can often be performed under milder conditions, with some reactions proceeding at room temperature. A wider range of solvents, including toluene and dioxane, can be used.
Catalyst/Reagents Metal-free, which is advantageous for cost and purity in pharmaceutical applications. Requires a stoichiometric amount of base.Requires a palladium catalyst and a phosphine ligand, which can be costly and may require removal from the final product.
Yields Can provide high yields for suitable substrates.Generally provides good to excellent yields across a wide range of substrates.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis of substituted aminopyridazines via SNAr and Buchwald-Hartwig amination. These should be considered as starting points, and optimization may be necessary for specific substrates.

General Protocol for SNAr: Synthesis of 3-amino-6-chloropyridazine

This protocol describes the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Reaction Setup:

  • To a sealed reaction vessel, add 3,6-dichloropyridazine (1.0 eq).

  • Add a suitable solvent, such as aqueous ammonia or an alcoholic solution of ammonia.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C).

Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination: Synthesis of N-Aryl-6-phenylpyridazin-3-amine

This protocol outlines the synthesis of an N-aryl aminopyridazine from a halopyridazine precursor.

Reaction Setup:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs2CO3, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 3-halo-6-phenylpyridazine (1.0 eq) and the aryl amine (1.1-1.5 eq).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Strategic Approach to Synthesis

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are powerful and reliable methods for the synthesis of substituted aminopyridazines. The choice between these two routes is not always straightforward and requires a careful analysis of the specific synthetic challenge at hand.

  • SNAr remains a highly attractive option for the synthesis of aminopyridazines from electron-deficient precursors due to its operational simplicity and the absence of transition metal catalysts. Its cost-effectiveness makes it particularly suitable for large-scale synthesis.

  • Buchwald-Hartwig amination offers unparalleled versatility and a broad substrate scope, enabling the synthesis of a vast array of aminopyridazines that are inaccessible via SNAr. Its excellent functional group tolerance makes it the method of choice for the late-stage functionalization of complex molecules.

Ultimately, a thorough understanding of the mechanistic principles and practical considerations of each method will empower the synthetic chemist to navigate the chemical landscape with confidence and strategically select the most efficient and effective route to their target aminopyridazine.

References

  • Giri, R., & Hartwig, J. F. (2019). Palladium-Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Shahabadi, N., & Parandvar, P. (2023). Mechanistic Study of Low-Energy Electron Interactions in the Fragmentation of Cisplatin.
  • Li, W., et al. (2025). Facile Synthesis of 3,6-Diaminopyridazine.
  • Al-Tel, T. H. (2025). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][6][7]thiadiazole Series. ResearchGate.

  • Surry, D. S., & Buchwald, S. L. (2011).
  • (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria.
  • (2002).
  • Powers, D. C. (2024). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Thieme Gruppe.
  • Process for the synthesis of diaminopyridine and related compounds.
  • Al-Warhi, T., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. PubMed Central.
  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Kaur, N. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • Hooper, M. W., et al. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 68(7), 2861-2873.
  • Nikolova, S., et al. (2023).
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Al-Hiari, Y. M., et al. (2008).
  • Al-Zahrani, M. A., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI.
  • Chen, Y., et al. (2023).
  • Soderberg, T. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Process for producing 3-amino-6-chloropyridazine.
  • Abdullahi, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4).
  • Al-Warhi, T., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(11), 2247-2264.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Powers, D. C. (2024). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines.
  • 2,3-diaminopyridine. Organic Syntheses.
  • Powers, D. C. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
  • Al-Tel, T. H. (2018). Synthesis of 4, S N Ar vs Buchwald-Hartwig amination.
  • Process for preparing pyridine-2,6-diamines.
  • Powers, D. C. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
  • Buchwald–Hartwig amin
  • Stradiotto, M. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Al-Tel, T. H. (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions.
  • The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. Autech Industry Co.,Limited.
  • Gatti, M., et al. (2004). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 47(20), 4895-4905.

Sources

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a pivotal intermediate in the synthesis of novel therapeutic agents. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for data interpretation, empowering researchers to ensure the quality and integrity of their synthesized intermediates.

Introduction: The Criticality of Purity in Drug Development

In the pathway from chemical synthesis to clinical application, the purity of a pharmaceutical intermediate like this compound is a non-negotiable checkpoint. Impurities, which can be classified as organic, inorganic, or residual solvents, may arise from starting materials, by-products of side reactions, or degradation during manufacturing and storage.[1][2] The presence of these undesired components can have profound consequences, potentially altering the biological activity of the final drug, introducing toxicity, or compromising the stability of the drug product.[3] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[4][5]

This guide advocates for a multi-faceted, or orthogonal, analytical approach. No single technique can provide a complete purity profile.[6] By combining the strengths of different methods, researchers can confidently identify and quantify a wide array of potential impurities, ensuring the synthesized intermediate meets the rigorous standards required for drug development.

Chapter 1: The Analytical Gauntlet - Potential Impurities and Orthogonal Strategies

The molecular structure of this compound—featuring an aromatic pyridazine core, an amino group, a halogen, and an ester—presents a unique analytical challenge. Potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as 3,6-dichloropyridazine.[7]

  • Process-Related Impurities: Isomers, by-products from incomplete reactions, or molecules formed through side reactions.

  • Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common degradation pathway, particularly under acidic or basic conditions.[8]

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification.[9][10]

To address this complexity, a combination of chromatographic and spectroscopic techniques is essential. This guide will compare four cornerstone methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

Chapter 2: In-Depth Method Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for determining the purity and impurity profile of non-volatile and thermally labile compounds like our target molecule.[3][6][11] It separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Expertise & Causality: The choice of a C18 reversed-phase column is logical for this molecule. The stationary phase is nonpolar, while a polar mobile phase (e.g., a mixture of acetonitrile and water) is used. The polar amino group and the relatively nonpolar chlorinated pyridazine ring provide a good balance for retention and separation on such a column. A UV detector is ideal as the aromatic pyridazine ring possesses a strong chromophore, allowing for sensitive detection.[6]

Experimental Protocol: HPLC Purity Determination

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the amino group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

    • Elution: Gradient elution is recommended to separate impurities with a wide range of polarities.

      • Initial: 95% A, 5% B

      • 0-20 min: Ramp to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 255 nm. Rationale: Chosen based on the UV absorbance maximum of the analyte.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Analysis & Data Interpretation:

    • Inject 10 µL of the sample.

    • Purity is calculated using the area percent method: (Peak Area of Analyte / Total Peak Area of All Peaks) * 100.[6]

    • According to ICH Q3A guidelines, impurities present at a level above the reporting threshold (e.g., >0.05%) should be reported.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The synthesis and purification of the target compound likely involve organic solvents. GC-MS is the gold-standard method for identifying and quantifying these volatile impurities.[9][10][13] The ICH Q3C guideline provides strict limits for various solvents based on their toxicity.[4][5]

Expertise & Causality: A headspace sampler is coupled with the GC-MS. This technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC. This prevents non-volatile matrix components from contaminating the system. A non-polar capillary column is used to separate solvents based on their boiling points.[6] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the eluting peak to a spectral library (e.g., NIST).[6]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System Preparation:

    • GC-MS System: A GC equipped with a headspace autosampler and a Mass Spectrometric detector.

    • Column: DB-Select 624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness). Rationale: This phase is specifically designed for residual solvent analysis as per USP <467>.[14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector/Transfer Line/Ion Source Temp: 250 °C / 250 °C / 230 °C.[6]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO), which can dissolve the sample but does not interfere with the analysis.

    • Seal the vial immediately.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 30 minutes.

  • Analysis & Data Interpretation:

    • The headspace gas is injected and analyzed.

    • Peaks are identified by their retention time and by matching their mass spectra against a reference library.

    • Quantification is performed using an external standard calibration curve for each identified solvent. The results are compared against the limits set by ICH Q3C guidelines.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and GC-MS are excellent for quantifying impurities, NMR spectroscopy is unparalleled for structural elucidation and confirmation.[15][16][17][18] For a purity assessment, ¹H NMR provides a direct, quantitative overview of the sample's composition, as the integral of each signal is directly proportional to the number of protons it represents.

Expertise & Causality: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the compound and its N-H and aromatic protons will be clearly visible. ¹H NMR can confirm the identity of the main component by comparing the observed chemical shifts, coupling constants, and integrations with the expected structure. It can also detect and help identify major impurities if their signals do not overlap with the main compound.

Experimental Protocol: ¹H NMR for Structural Confirmation

  • System Preparation:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Analysis & Data Interpretation:

    • Structure Confirmation: Verify that all expected signals are present (e.g., the ethyl group's triplet and quartet, the aromatic proton singlet, the amino group broad singlet).

    • Purity Estimation: Integrate all signals. The presence of unexpected signals indicates impurities. The relative integration of impurity signals compared to the main compound's signals can provide a semi-quantitative estimate of their levels. For true quantitative NMR (qNMR), a certified internal standard would be added.

Elemental Analysis (EA)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a compound.[19] This technique is a fundamental check of purity, as the presence of impurities will cause the experimental elemental composition to deviate from the theoretical values calculated from the molecular formula.[20][21]

Expertise & Causality: The molecular formula for this compound is C₇H₈ClN₃O₂. The theoretical elemental composition is: C=39.36%, H=3.77%, N=19.67%. A pure sample's experimental values should closely match these theoretical percentages. A deviation of more than ±0.4% is often considered an indication of impurity or the presence of bound solvent (e.g., water).[22]

Experimental Protocol: CHN Analysis

  • System Preparation:

    • Analyzer: A calibrated CHN elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.

  • Analysis & Data Interpretation:

    • The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[19]

    • The instrument software calculates the percentage of C, H, and N.

    • Compare the experimental results to the theoretical values. A close agreement (within ±0.4%) provides strong evidence for the compound's elemental integrity and high purity.[21][22]

Chapter 3: Data Synthesis and Visualization

An effective purity assessment workflow integrates these orthogonal techniques to build a comprehensive quality profile.

Diagram 1: Orthogonal Purity Assessment Workflow

Purity_Workflow cluster_0 Sample Batch cluster_1 Primary & Impurity Analysis cluster_2 Volatiles & Identity cluster_3 Compositional Verification cluster_4 Final Purity Declaration Sample Synthesized Compound HPLC HPLC-UV/DAD (Purity, Related Substances) Sample->HPLC GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Sample->NMR EA Elemental Analysis (CHN Composition) Sample->EA Report Certificate of Analysis (CoA) (Purity > 99.5% Confirmed) HPLC->Report GCMS->Report NMR->Report EA->Report

Caption: Workflow for comprehensive purity assessment.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Primary Application Strengths Limitations Typical LOD/LOQ
HPLC-UV Chromatographic separation by polarityQuantifying non-volatile organic impurities and assayHigh resolution, widely available, robust for quantitation.[6]Requires impurities to have a UV chromophore; structural information is limited.[6]LOD: ~0.01%, LOQ: ~0.03%[6]
GC-MS Separation by boiling point; mass detectionIdentifying and quantifying volatile impurities (residual solvents)High sensitivity, provides structural information for identification.[6][9]Not suitable for non-volatile or thermally unstable compounds.[6]LOD: ~0.001%, LOQ: ~0.005%[6]
¹H NMR Nuclear spin resonance in a magnetic fieldAbsolute structural confirmation and identificationProvides unambiguous structural data; can be quantitative (qNMR)Lower sensitivity for trace impurities; complex spectra can have overlapping signals.~0.1-1% for routine detection of impurities
Elemental Analysis Combustion and detection of elemental gasesVerifying elemental composition (C, H, N)Confirms the correct empirical formula of the bulk material.Does not distinguish between isomers; insensitive to impurities with similar elemental composition.Not applicable (provides bulk composition)

Conclusion

The purity assessment of this compound is a critical process that underpins its successful use in research and drug development. A singular analytical method is insufficient to declare a compound "pure." This guide has demonstrated that a scientifically rigorous assessment is built upon an orthogonal foundation, leveraging the distinct strengths of HPLC, GC-MS, NMR, and Elemental Analysis. By understanding the principles behind each technique, implementing validated protocols, and integrating the resulting data, researchers can establish a comprehensive purity profile. This diligent approach not only satisfies regulatory expectations but, more importantly, ensures the integrity of the scientific process and the safety of potential future medicines.

References

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. (2021). Study.com. Available at: [Link]

  • Determination of Residual Solvents in Linezolid by Static Headspace GC. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Synthesis method of 3-amino-6-chloropyridazine. (2015). Google Patents.
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.). Shimadzu. Available at: [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. Available at: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. (2024). ResolveMass. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Available at: [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2018). ACS Omega. Available at: [Link]

  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. (2023). ResearchGate. Available at: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Available at: [Link]

  • NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. (1992). Phytochemistry. Available at: [Link]

  • Chromatogram for determination of purity by SEC-HPLC of reaction... (n.d.). ResearchGate. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Applications of PMR in structural elucidation of simple (CHE). (2016). YouTube. Available at: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2015). ResearchGate. Available at: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2023). YouTube. Available at: [Link]

  • 6-Amino-3-chloropyridazine. (n.d.). PubChem. Available at: [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents in Heterocyclic Synthesis: A Comparative Analysis of Ethyl 3-amino-6-chloropyridazine-4-carboxylate and its Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical determinant of success in the synthesis of novel heterocyclic compounds. This guide provides an in-depth technical comparison of Ethyl 3-amino-6-chloropyridazine-4-carboxylate , a versatile reagent in heterocyclic synthesis, with its viable alternatives. By examining their reactivity, accessibility, and performance in key synthetic transformations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

Introduction: The Significance of the Pyridazine Scaffold and the Role of Key Building Blocks

Pyridazine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts specific physicochemical properties that are often sought after in drug design.[3] this compound has emerged as a valuable starting material for the construction of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyridazines, which are themselves important pharmacophores.[4][5]

The strategic placement of an amino group, a carboxylate ester, and a reactive chlorine atom on the pyridazine core makes this reagent a trifunctionalized building block, amenable to a variety of chemical transformations. The amino group can act as a nucleophile, the ester can be hydrolyzed or amidated, and the chlorine atom can be displaced by various nucleophiles. This versatility, however, also prompts an exploration of alternative reagents that may offer advantages in terms of reactivity, yield, cost, or the introduction of desirable physicochemical properties through bioisosteric replacement.

Profiling the Incumbent: this compound

Structure and Reactivity:

This compound possesses a unique combination of functional groups that dictate its reactivity. The electron-withdrawing nature of the pyridazine ring, coupled with the chloro and carboxylate substituents, renders the C6 position susceptible to nucleophilic aromatic substitution. The adjacent amino and ester functionalities provide a scaffold for the construction of fused ring systems.

Key Applications:

A primary application of this reagent is in the synthesis of pyrazolo[3,4-d]pyridazine derivatives. This is typically achieved through a condensation reaction with a suitable hydrazine derivative, followed by cyclization. The resulting fused heterocyclic system is a core motif in numerous biologically active compounds.

Comparative Analysis of Alternative Reagents

The selection of an alternative reagent is often guided by the principles of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance a desirable biological or physical characteristic of the molecule.[6] This section provides a detailed comparison of this compound with its key alternatives.

The Halogen Analogue: Ethyl 3-amino-6-bromopyridazine-4-carboxylate

Rationale for Consideration:

Replacing the chloro group with a bromo group can modulate the reactivity of the C6 position. Generally, carbon-bromine bonds are weaker than carbon-chlorine bonds, which can lead to faster reaction rates in nucleophilic substitution reactions.[5]

Synthesis and Availability:

Ethyl 3-amino-6-bromopyridazine-4-carboxylate is not as readily commercially available as its chloro-analogue. However, it can be synthesized from the corresponding 3-amino-6-chloropyridazine via a halogen exchange reaction or through de novo synthesis. A common synthetic route involves the bromination of 6-chloropyridazin-3-amine.[7]

Performance Comparison:

FeatureThis compoundEthyl 3-amino-6-bromopyridazine-4-carboxylate
Reactivity in Nucleophilic Substitution ModerateGenerally higher due to weaker C-Br bond
Availability Commercially availableLimited commercial availability
Cost Relatively lowHigher due to additional synthetic steps
Typical Yields in Fused Ring Synthesis Good to excellentPotentially higher or achieved under milder conditions

Experimental Insight:

In nucleophilic aromatic substitution reactions, the increased reactivity of the bromo-derivative can be advantageous, potentially allowing for lower reaction temperatures or shorter reaction times. However, this increased reactivity might also lead to side reactions if not carefully controlled. The choice between the chloro and bromo analogues often comes down to a balance between reactivity, cost, and availability for the specific application.

The Pyrazole Bioisostere: Ethyl 3-aminopyrazole-4-carboxylate

Rationale for Consideration:

The pyrazole ring is a well-established bioisostere of the pyridazine ring. Replacing the pyridazine core with a pyrazole can significantly alter the physicochemical properties of the final molecule, such as its pKa, dipole moment, and hydrogen bonding capacity, which can be beneficial for optimizing drug-like properties.[4][8] Ethyl 3-aminopyrazole-4-carboxylate is a readily available and cost-effective alternative.

Synthesis and Availability:

This reagent is widely commercially available from various suppliers. It can also be synthesized through the condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine.[9]

Performance Comparison:

FeatureThis compoundEthyl 3-aminopyrazole-4-carboxylate
Core Heterocycle PyridazinePyrazole
Key Reaction for Fused Systems Nucleophilic substitution and condensationCondensation
Resulting Fused System Pyrazolo[3,4-d]pyridazinePyrazolo[3,4-d]pyrimidine
Availability Commercially availableWidely commercially available
Cost Relatively lowGenerally lower

Experimental Insight:

The synthesis of pyrazolo[3,4-d]pyrimidines from ethyl 3-aminopyrazole-4-carboxylate is a well-established transformation.[4][10] The reaction typically involves condensation with a one-carbon synthon, such as formamide or orthoformates. This approach offers a more direct route to the pyrazolo[3,4-d]pyrimidine core compared to a multi-step synthesis that might be required starting from the pyridazine analogue.

The Pyrimidine Bioisostere: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Rationale for Consideration:

The pyrimidine ring is another important bioisostere of pyridazine. Its inclusion can influence the biological activity and pharmacokinetic profile of the target molecule. Ethyl 4-amino-2-chloropyrimidine-5-carboxylate offers a different arrangement of nitrogen atoms and functional groups compared to the pyridazine starting material.[11][12]

Synthesis and Availability:

This pyrimidine derivative is commercially available.[13]

Performance Comparison:

FeatureThis compoundEthyl 4-amino-2-chloropyrimidine-5-carboxylate
Core Heterocycle PyridazinePyrimidine
Reactivity of Chloro Group Susceptible to nucleophilic substitutionSusceptible to nucleophilic substitution
Resulting Fused Systems e.g., Pyrazolo[3,4-d]pyridazinese.g., Pyrazolo[3,4-d]pyrimidines
Availability Commercially availableCommercially available
Cost Relatively lowComparable

Experimental Insight:

The chloro group at the 2-position of the pyrimidine ring is activated towards nucleophilic displacement. The amino and ester groups can participate in cyclization reactions to form various fused pyrimidine systems. This reagent provides a valuable alternative for accessing different regions of chemical space while maintaining key pharmacophoric features.

Experimental Protocols and Data

Synthesis of a Pyrazolo[3,4-d]pyridazine Derivative

This protocol describes a typical synthesis of a pyrazolo[3,4-d]pyridazine derivative using this compound.

Reaction Scheme:

G A This compound C Pyrazolo[3,4-d]pyridazin-4-one derivative A->C Reflux, Ethanol B Hydrazine Hydrate B->C

A representative synthesis of a pyrazolo[3,4-d]pyridazine.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Expected Yield: 75-90%

Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine derivative using Ethyl 3-aminopyrazole-4-carboxylate.

Reaction Scheme:

G A Ethyl 3-aminopyrazole-4-carboxylate C Pyrazolo[3,4-d]pyrimidin-4-one A->C Heat B Formamide B->C

Synthesis of a pyrazolo[3,4-d]pyrimidine.

Step-by-Step Protocol:

  • A mixture of Ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) and an excess of formamide is heated at 180-200 °C for 2-4 hours.[4]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solid product is triturated with water.

  • The product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization.

Expected Yield: 70-85%

Decision-Making Framework for Reagent Selection

The choice of the optimal building block depends on a multitude of factors. The following workflow provides a logical framework for this decision-making process.

G Target Define Target Heterocyclic System Availability Assess Commercial Availability and Cost Target->Availability Bioisosterism Consider Bioisosteric Replacement for Property Modulation Target->Bioisosterism Reactivity Evaluate Reactivity and Reaction Conditions Availability->Reactivity Decision Select Optimal Reagent Reactivity->Decision Bioisosterism->Reactivity Experiment Perform Synthesis and Characterization Decision->Experiment

Workflow for selecting the optimal building block.

Conclusion and Future Perspectives

This compound remains a valuable and versatile building block in heterocyclic synthesis. However, a thorough understanding of the available alternatives is crucial for the modern medicinal chemist. Bioisosteric replacements, such as Ethyl 3-aminopyrazole-4-carboxylate and Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, offer powerful strategies to not only access diverse heterocyclic scaffolds but also to fine-tune the physicochemical and biological properties of the target molecules. The choice of reagent should be a strategic decision based on a comprehensive evaluation of reactivity, availability, cost, and the specific goals of the synthetic campaign. As the demand for novel and diverse chemical matter continues to grow, the exploration and application of such alternative reagents will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Abdellatif, K. R. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19685. [Link]

  • Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6547-6556. [Link]

  • Gouda, M. A., et al. (2020). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 27(42), 7239-7264. [Link]

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advances in Heterocyclic Chemistry, 123, 245-361. [Link]

  • Oliveira-Campos, A. M. F., et al. (2005). Synthesis of pyridazine and pyridopyridazine derivatives. Arkivoc, 2005(11), 18-27. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Shawali, A. S., et al. (2002). A new route for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 39(3), 599-602. [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved January 22, 2026, from [Link]

  • Elgemeie, G. H., et al. (1987). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Zeitschrift für Naturforschung B, 42(5), 653-656. [Link]

  • Hassan, A. S., et al. (2014). Synthesis of Some Pyrazolo[1][3]pyrimidine Derivatives for Biological Evaluation. Journal of Heterocyclic Chemistry, 51(S1), E23-E29. [Link]

  • Kandeel, M. M., et al. (2020). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 25(21), 5038. [Link]

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

  • Gomha, S. M., et al. (2017). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines. Journal of Heterocyclic Chemistry, 54(3), 1895-1902. [Link]

  • Clark, J. (2022, October 30). What is nucleophilic substitution?. Chemguide. [Link]

  • Patel, U. H., et al. (2003). Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 1), o30-o32. [Link]

  • Chemical-Suppliers. (n.d.). Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. Retrieved January 22, 2026, from [Link]

  • Dotsenko, V. V., et al. (2013). Heterocyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (review). Chemistry of Heterocyclic Compounds, 49(1), 1-28. [Link]

  • Gomaa, M. A. M. (2016). Molecular Design of Pyrazolo[3,4-d]pyridazines. Mini-Reviews in Organic Chemistry, 13(5), 339-354. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]

  • Lavrenov, S. N., et al. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry, 19(1), 4-11. [Link]

  • Asif, M. (2014). A review on the synthesis of pyrazolo[3,4-d]pyrimidines and their biological activities. Journal of Chemical and Pharmaceutical Research, 6(10), 108-125. [Link]

  • Chemistry LibreTexts. (2024, January 1). Reactivity of Haloarenes Towards Nucleophilic Substitution Reaction. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved January 22, 2026, from [Link]

  • StudySmarter. (n.d.). Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. Retrieved January 22, 2026, from [Link]

  • Georgia Southern University Digital Commons. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 22, 2026, from [Link]

Sources

Benchmarking the reactivity of "Ethyl 3-amino-6-chloropyridazine-4-carboxylate" against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and feasibility of synthetic routes. The pyridazine scaffold, a privileged structure in medicinal chemistry, is a key component in numerous therapeutic agents. This guide provides an in-depth technical comparison of Ethyl 3-amino-6-chloropyridazine-4-carboxylate (1) , a versatile trifunctional scaffold, against a curated set of structurally similar compounds. Our objective is to benchmark its reactivity in three cornerstone reactions essential for drug discovery: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Amide Bond Formation.

The strategic placement of an amino group, a chloro leaving group, and an ethyl ester on the pyridazine ring endows compound 1 with a unique reactivity profile. The electron-deficient nature of the pyridazine ring, further accentuated by the adjacent nitrogen atoms, activates the chlorine at the 6-position for nucleophilic displacement and palladium-catalyzed cross-coupling reactions.[1][2] The amino group at the 3-position and the ethyl carboxylate at the 4-position serve as crucial handles for further molecular elaboration, making this compound a highly valuable starting material.

This guide will dissect the electronic and steric influences of various substituents on the pyridazine core, providing a clear rationale for the observed reactivity trends. All experimental protocols are designed to be self-validating, ensuring that the comparative data presented is both reliable and reproducible.

Comparative Compound Selection: A Rationale

To provide a comprehensive understanding of the reactivity of This compound (1) , we have selected three analogue compounds for this study. These compounds were chosen to systematically probe the electronic and steric effects of substituents on the pyridazine ring.

Caption: Structures of the target and comparative compounds.

  • Compound 1 (Target): this compound - Our benchmark compound, featuring a chloro leaving group, an amino nucleophile, and an electron-withdrawing ester.

  • Compound 2: 3-Amino-6-chloropyridazine - Lacks the ethyl carboxylate group at the 4-position, allowing for an assessment of the ester's electron-withdrawing effect on the reactivity of the C-Cl bond.

  • Compound 3: Ethyl 3-amino-6-methoxypyridazine-4-carboxylate - The chloro group is replaced by a methoxy group, an electron-donating group, to highlight the importance of the leaving group's nature.

  • Compound 4: Ethyl 5-amino-6-methylpyridine-3-carboxylate - A pyridine analogue to compare the influence of the second nitrogen atom in the pyridazine ring on overall reactivity.

Benchmarking Experiment 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, relying on the activation of a leaving group by electron-withdrawing features of the aromatic ring.[2] The inherent electron deficiency of the pyridazine ring makes it an excellent substrate for this transformation.[1]

Experimental Rationale & Workflow

We chose morpholine as a representative secondary amine nucleophile to evaluate the reactivity of the C-Cl bond in compounds 1 and 2 . The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC) to determine the reaction rate and final yield.

SNAr_Workflow start Reactants: - Pyridazine Substrate (1 or 2) - Morpholine (1.2 equiv) - K2CO3 (2.0 equiv) - DMSO reaction Reaction Conditions: - 100 °C - Stirring for 24h start->reaction workup Workup: - Quench with H2O - Extract with Ethyl Acetate - Dry over Na2SO4 reaction->workup analysis Analysis: - HPLC for conversion and yield workup->analysis

Caption: Generalized workflow for the SNAr reaction.

Detailed Protocol: SNAr with Morpholine
  • To a sealed vial, add the chloropyridazine substrate (1.0 mmol), potassium carbonate (2.0 mmol, 276 mg), and a stir bar.

  • Add dimethyl sulfoxide (DMSO, 5 mL).

  • Add morpholine (1.2 mmol, 105 µL) to the mixture.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by HPLC.

  • After 24 hours, cool the reaction to room temperature, quench with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Comparative Data & Interpretation
CompoundSubstrateTime (h) for >95% ConversionIsolated Yield (%)
1 This compound492
2 3-Amino-6-chloropyridazine1285

The presence of the electron-withdrawing ethyl carboxylate group at the 4-position in compound 1 significantly enhances the electrophilicity of the pyridazine ring, leading to a faster reaction rate and higher yield compared to compound 2 . This is consistent with the established mechanism of SNAr, where stabilization of the negatively charged Meisenheimer intermediate is crucial.[2]

Benchmarking Experiment 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, widely used in the synthesis of complex molecules.[3] The reactivity of heteroaryl chlorides in this reaction is often challenging but can be achieved with appropriate catalytic systems.[4]

Experimental Rationale & Workflow

We selected phenylboronic acid as the coupling partner to benchmark the performance of compounds 1 and 2 in a standard Suzuki-Miyaura reaction. A palladium-based catalyst system, known for its efficacy with heteroaryl chlorides, was employed.

Suzuki_Workflow start Reactants: - Pyridazine Substrate (1 or 2) - Phenylboronic Acid (1.5 equiv) - Pd(PPh3)4 (5 mol%) - Na2CO3 (2.0 equiv) - Dioxane/H2O (4:1) reaction Reaction Conditions: - 90 °C - Stirring for 12h under N2 start->reaction workup Workup: - Dilute with Ethyl Acetate - Wash with H2O and Brine - Dry over MgSO4 reaction->workup analysis Analysis: - LC-MS for conversion - Column Chromatography for isolated yield workup->analysis

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling
  • In a Schlenk flask, combine the chloropyridazine substrate (1.0 mmol), phenylboronic acid (1.5 mmol, 183 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Comparative Data & Interpretation
CompoundSubstrateIsolated Yield (%)
1 This compound88
2 3-Amino-6-chloropyridazine75

Similar to the SNAr reaction, the electron-withdrawing ester group in compound 1 facilitates the oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle. This results in a higher yield compared to compound 2 .

Benchmarking Experiment 3: Amide Bond Formation

The amino group on the pyridazine ring is a key functional handle for diversification. Its nucleophilicity and, consequently, its reactivity in acylation reactions can be influenced by the other substituents on the ring.

Experimental Rationale & Workflow

We used acetic anhydride as a simple acylating agent to compare the reactivity of the amino group in compounds 1 , 3 , and 4 . The reaction was carried out in the presence of a non-nucleophilic base, pyridine, which also acts as a solvent.

Amide_Formation_Workflow start Reactants: - Amino-pyridazine/pyridine Substrate (1, 3, or 4) - Acetic Anhydride (1.1 equiv) - Pyridine (solvent) reaction Reaction Conditions: - Room Temperature - Stirring for 6h start->reaction workup Workup: - Pour into ice-water - Collect precipitate by filtration - Wash with cold water reaction->workup analysis Analysis: - 1H NMR for purity - Weighing for isolated yield workup->analysis

Caption: Generalized workflow for amide bond formation.

Detailed Protocol: N-Acylation with Acetic Anhydride
  • Dissolve the amino-substituted heterocycle (1.0 mmol) in pyridine (5 mL) in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 mmol, 104 µL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Comparative Data & Interpretation
CompoundSubstrateIsolated Yield (%)
1 This compound70
3 Ethyl 3-amino-6-methoxypyridazine-4-carboxylate85
4 Ethyl 5-amino-6-methylpyridine-3-carboxylate95

The results of the N-acylation experiment reveal the electronic influence on the nucleophilicity of the amino group. The electron-withdrawing nature of the chloro group and the pyridazine ring in compound 1 reduces the nucleophilicity of the amino group, resulting in a lower yield compared to its analogues. In compound 3 , the electron-donating methoxy group increases the electron density on the ring and the amino group, leading to a higher yield. Compound 4 , the pyridine analogue, exhibits the highest reactivity due to the less electron-withdrawing nature of the pyridine ring compared to the pyridazine ring.

Conclusion

This comparative guide demonstrates that This compound (1) is a highly versatile and reactive building block for medicinal chemistry and drug discovery. The interplay of its three functional groups provides a predictable and tunable reactivity profile.

  • The chloro group at the 6-position is readily displaced by nucleophiles and engages efficiently in palladium-catalyzed cross-coupling reactions. Its reactivity is significantly enhanced by the electron-withdrawing ethyl carboxylate group at the 4-position.

  • The amino group at the 3-position serves as a reliable point for diversification via acylation, although its nucleophilicity is attenuated by the electron-deficient nature of the pyridazine ring.

By understanding the electronic and steric factors that govern the reactivity of this and similar scaffolds, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery process.

References

  • Pietra, F., Vitali, D., Del Cima, F., & Cardinali, G. (1970). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic, 1659. [Link]

  • Stepek, J., & Stefec, R. (1983). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
  • PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved January 22, 2026, from [Link]

  • Roy, D., & Sunoj, R. B. (2015). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 119(32), 8743–8751. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Reid, M., & Morken, J. P. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(11), 4155–4159. [Link]

  • Roberts, J. S., & Percec, V. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1974–1981. [Link]

  • ResearchGate. (2025, August 9). Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions. [Link]

  • Al-Sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

A Comparative Guide to In-Silico Modeling of Ethyl 3-amino-6-chloropyridazine-4-carboxylate Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the ability to predict the outcomes of chemical reactions with high fidelity is paramount. In-silico modeling has emerged as a powerful tool to accelerate research, reduce costs, and provide deep mechanistic insights that are often elusive through purely experimental approaches. This guide provides a comprehensive comparison of in-silico modeling strategies for predicting the reactivity of Ethyl 3-amino-6-chloropyridazine-4-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry.

The pyridazine core is a privileged scaffold in a variety of biologically active compounds, exhibiting a range of therapeutic properties.[1][2] Understanding and predicting the reactions of functionalized pyridazines like this compound is crucial for the efficient design and synthesis of novel drug candidates. This guide will focus on two of the most pertinent reaction classes for this molecule: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

We will explore the theoretical underpinnings of these reactions and provide detailed, step-by-step protocols for their in-silico modeling using Density Functional Theory (DFT). Furthermore, we will compare the predicted outcomes with available experimental data for closely related analogues to validate the computational models. This guide will also introduce alternative pyridazine derivatives and discuss how in-silico methods can be employed to compare their reactivity profiles, thereby aiding in the selection of the most suitable building blocks for specific synthetic goals.

Unveiling the Reactivity of this compound: A Tale of Two Reactions

The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the electron-deficient pyridazine ring, the reactive chloro substituent, the amino group, and the ethyl carboxylate moiety. The two primary pathways for its functionalization are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring makes the carbon atoms susceptible to attack by nucleophiles. The chlorine atom at the 6-position is a good leaving group, facilitating SNAr reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of these reactions can be a key question, especially in polysubstituted systems.[3][4]

  • Suzuki-Miyaura Cross-Coupling: The chloro group also serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the accessible chemical space.[5]

In-Silico Modeling: A Virtual Laboratory for Reaction Prediction

Computational chemistry, particularly DFT, provides a robust framework for modeling and predicting the outcomes of these reactions. By calculating the energies of reactants, transition states, and products, we can determine reaction barriers and predict reaction rates and selectivities.[6]

Core In-Silico Workflow

The general workflow for modeling these reactions involves several key steps, as illustrated in the diagram below.

G cluster_0 Computational Workflow mol_prep 1. Molecule Preparation (Structure Optimization) reac_model 2. Reaction Modeling (Transition State Search) mol_prep->reac_model Optimized Geometries data_an 3. Data Analysis (Energy Profile & Property Calculation) reac_model->data_an Transition States & Intermediates validation 4. Validation (Comparison with Experimental Data) data_an->validation Predicted Outcomes (Yields, Selectivity) cluster_snar SNAr Modeling Workflow start Reactant Optimization (Pyridazine + Nucleophile) ts_search Transition State Search (QST2/QST3) start->ts_search freq_ts Frequency Analysis (Confirm single imaginary frequency) ts_search->freq_ts irc IRC Calculation (Connect TS to reactants/products) freq_ts->irc product_opt Product Optimization irc->product_opt energy_profile Construct Energy Profile (Calculate ΔG‡ and ΔGrxn) product_opt->energy_profile cluster_suzuki Suzuki-Miyaura Modeling Workflow cat_cycle Define Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) ts_search_suzuki Locate Transition States for each step cat_cycle->ts_search_suzuki intermediate_opt Optimize Intermediates ts_search_suzuki->intermediate_opt energy_profile_suzuki Construct Full Catalytic Cycle Energy Profile intermediate_opt->energy_profile_suzuki rate_det_step Identify Rate-Determining Step energy_profile_suzuki->rate_det_step

Caption: A workflow for modeling the Suzuki-Miyaura catalytic cycle.

Comparative Analysis and Validation

Experimental data for the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with various boronic acids is available in the literature, providing a solid basis for validating our in-silico models. F[5][7]or example, a study reports the yield for the reaction with phenylboronic acid.

[7]| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |[7] Predicted ΔG‡ (kcal/mol) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-amino-6-chloropyridazine | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 110 | 20 | 35-65 | To be calculated |

By modeling this known reaction, we can calibrate our computational methodology. Subsequently, we can apply the same methodology to predict the outcome for this compound and compare the predicted reactivity. The electron-withdrawing ester group might influence the oxidative addition step, and this effect can be quantified through our in-silico model.

Alternative Pyridazine Scaffolds: An In-Silico Comparison

The true power of in-silico modeling lies in its ability to rapidly screen a large number of virtual compounds. For researchers looking for alternatives to this compound, computational methods can be used to predict the reactivity of a library of related pyridazine derivatives.

Alternative MoleculeKey FeaturePredicted Impact on Reactivity
Ethyl 3-amino-6-bromopyridazine-4-carboxylate Bromo leaving groupHigher reactivity in Suzuki coupling (weaker C-Br bond)
Ethyl 3-amino-6-(methylthio)pyridazine-4-carboxylate Methylthio leaving groupPotentially different selectivity in substitution reactions
3,6-dichloropyridazine-4-carboxylic acid Carboxylic acid instead of esterDifferent solubility and potential for further derivatization

By performing the same in-silico analyses on these and other virtual analogues, researchers can generate a reactivity map of the chemical space around the core pyridazine scaffold. This allows for a more rational selection of building blocks for synthesis, prioritizing those with the most promising predicted properties.

Conclusion: Integrating In-Silico Modeling into the Drug Discovery Workflow

In-silico modeling of chemical reactions is a rapidly evolving field that offers immense potential to accelerate drug discovery and development. As demonstrated with this compound, computational methods can provide valuable insights into reactivity, selectivity, and reaction mechanisms. While experimental validation remains the ultimate arbiter, the predictive power of in-silico modeling allows researchers to explore vast chemical landscapes, prioritize synthetic targets, and make more informed decisions in the laboratory. By integrating these computational tools into their workflow, scientists can navigate the complexities of chemical synthesis with greater efficiency and a higher probability of success.

References

  • Asif, M. Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Rev J Chem. 2018;8:280–300.
  • Gulea, M. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Eur. J. Org. Chem. 2021, 7–42.
  • L-Abbassi, M., et al. A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Letters in Organic Chemistry. 2006, 3(2), 130-134.
  • Lu, J., et al. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chem. Sci., 2022,13, 13394-13403.
  • Baruch S. Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • ORCA - An ab initio, DFT and semiempirical SCF-MO package. Available at: [Link]

  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.
  • Hamed, E. A. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. 2019, 32(5), e3935.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF. Available at: [Link]

  • Gaussian. Expanding the limits of computational chemistry. Available at: [Link]

  • Li, X., et al. Predicting Regioselectivity in Radical C−H Functionalization of Heterocycles through Machine Learning. Angewandte Chemie International Edition. 2020, 59(32), 13253–13259.
  • Schwaller, P., et al. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. J. Chem. Inf. Model. 2023, 63, 19, 5971–5980.
  • ORCA Forum. Available at: [Link]

  • Soares, L. C., et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. 2016, 27(3), 223-227.
  • Stuyver, T., et al.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. 2021, 26(17), 5186.
  • Predicting Reaction Yields via Supervised Learning. Accounts of Chemical Research. 2021, 54(9), 2057-2068.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry. 2021, 2021(1), 7-42.

Sources

A Senior Application Scientist's Guide to Synthetic Strategy: A Cost-Benefit Analysis of Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the choice of starting material is a critical decision point that dictates the efficiency, cost, and scalability of a synthetic campaign. The pyridazine scaffold is a privileged heterocycle, frequently incorporated into pharmacologically active molecules due to its unique electronic properties and ability to engage in crucial hydrogen bonding interactions.[1][2][3] This guide provides an in-depth analysis of a key building block, Ethyl 3-amino-6-chloropyridazine-4-carboxylate , comparing its utility against a more fundamental precursor, 3-amino-6-chloropyridazine .

We will dissect the strategic advantages and disadvantages of employing a pre-functionalized intermediate versus a simpler, less costly starting material. This analysis moves beyond mere catalog pricing to consider the hidden costs of additional synthetic steps, purification challenges, and the overall impact on project timelines.

The Strategic Crossroads: Pre-functionalization vs. Step-wise Elaboration

The core of our analysis lies in comparing two divergent synthetic pathways to a common target class: 6-substituted-3-aminopyridazine-4-carboxylates. These structures are of significant interest in medicinal chemistry.[4]

  • Route A: Begins with the more complex and expensive This compound . This "convergent" approach aims to build the target molecule through a single key transformation, such as a cross-coupling reaction at the C6-chloro position.

  • Route B: Starts with the simpler and more economical 3-amino-6-chloropyridazine . This "linear" approach requires an initial cross-coupling reaction, followed by the introduction of the C4-carboxylate group in a subsequent step.

Synthetic_Strategy_Comparison cluster_RouteA Route A: Convergent Approach cluster_RouteB Route B: Linear Approach startA Ethyl 3-amino-6- chloropyridazine-4-carboxylate (Higher Cost, Pre-functionalized) stepA Single Key Transformation (e.g., Suzuki Coupling) startA->stepA R-B(OH)2 Pd Catalyst endA Final Target Molecule stepA->endA endB Final Target Molecule startB 3-Amino-6-chloropyridazine (Lower Cost, Simpler) stepB1 Step 1: Cross-Coupling (e.g., Suzuki Coupling) startB->stepB1 R-B(OH)2 Pd Catalyst intermediateB 6-Aryl-3-aminopyridazine stepB1->intermediateB stepB2 Step 2: Carboxylation (e.g., Directed Metalation-Quench) intermediateB->stepB2 1. LDA 2. ClCO2Et stepB2->endB

Caption: Divergent synthetic pathways to 6-substituted-3-aminopyridazine-4-carboxylates.

Cost-Benefit Deep Dive: Analyzing the Trade-offs

The decision between Route A and Route B is a classic case of weighing upfront material costs against downstream labor and resource expenditure.

Starting Material Cost

A direct comparison of bulk pricing reveals a significant cost disparity. The pre-functionalized ester carries a premium due to the additional manufacturing steps required for its synthesis.

CompoundCAS NumberTypical Supplier Price (5g)Cost Rationale
This compound 1161847-32-0€565.00[5]Multi-step synthesis from simpler precursors.
3-Amino-6-chloropyridazine 5469-69-2~$50-100Synthesized in one step from inexpensive 3,6-dichloropyridazine and ammonia.[6][7][8]
3,6-Dichloropyridazine 141-30-0~$20-40Commodity chemical feedstock.
Synthetic Utility & Reaction Efficiency

The crux of the analysis lies in how each starting material performs in key bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the workhorses for functionalizing such heterocycles.[9]

The Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is essential for introducing aryl or heteroaryl groups at the C6 position. The primary challenge with chloropyridazines is the lower reactivity of the C-Cl bond compared to C-Br or C-I, often necessitating more advanced catalytic systems.[10]

  • Causality of Catalyst Choice: The oxidative addition of the aryl chloride to the Pd(0) center is the rate-limiting step.[11] To overcome this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required.[10] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond and preventing catalyst decomposition.

Catalyst System (Pd Source / Ligand)Substrate ClassTypical ConditionsYield RangeReference(s)
Pd(PPh₃)₄ChloropyridazinesToluene, Na₂CO₃ (aq), 110°C35-65%[12]
Pd₂(dba)₃ / XPhosChloropyridinesDioxane, K₃PO₄, 100°C70-95%[10]
Pd(OAc)₂ / SPhosHeteroaryl ChloridesToluene/H₂O, K₃PO₄, 80°C85-99%[10]
Ni(dppf)Cl₂3-ChloropyridineDioxane, K₃PO₄, 80°CGood[10]
  • Impact of the C4-Ester Group: The ethyl carboxylate group in This compound is electron-withdrawing. This has a dual effect:

    • Electronic Activation: It can make the C6-Cl bond more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, potentially leading to faster reaction times or allowing for milder conditions.

    • Steric Hindrance: It introduces minor steric bulk adjacent to the reaction center, which could slightly impede the approach of the catalyst. In most cases, the electronic activation is the dominant effect, making the ester-substituted substrate a good-to-excellent coupling partner.

The Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is critical for installing amine functionalities, a common feature in many bioactive molecules.[13][14]

  • Causality of Base and Ligand Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine coupling partner without competing in the reaction.[11] As with Suzuki coupling, activating the C-Cl bond is the primary hurdle, again necessitating bulky, electron-rich biarylphosphine ligands.[11][15]

  • Impact of the C4-Ester Group: The ester group's influence is similar to that in the Suzuki coupling. Its electron-withdrawing nature can facilitate the challenging oxidative addition step. The adjacent amino group (C3-NH₂) can potentially coordinate to the palladium center, which can either be beneficial (directing group) or detrimental (catalyst inhibition), depending on the specific ligand and substrate combination.[12]

Overall Process Mass Intensity (PMI) and Purification
  • Route A: A single reaction and subsequent purification. This leads to a lower PMI, less solvent waste, and reduced labor, which are significant advantages in discovery and early development phases.

  • Route B: Involves two distinct chemical transformations and two purification steps. The intermediate, 6-aryl-3-aminopyridazine, must be isolated and characterized before proceeding to the carboxylation step. This doubles the potential for material loss and significantly increases solvent usage and labor hours. The carboxylation step itself can be challenging, often requiring cryogenic conditions (e.g., LDA at -78°C) and careful control to avoid side reactions.

Experimental Protocols: A Practical Guide

The following protocols are representative and serve as a self-validating system. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Chloropyridazine

This protocol is adapted for a challenging chloro-heteroaromatic substrate, emphasizing the need for an active catalytic system and inert atmosphere.

Suzuki_Workflow prep Vessel Preparation (Oven-dry glassware) reagents Add Solids (Chloropyridazine, Boronic Acid, Pd Catalyst, Ligand, Base) prep->reagents inert Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert solvent Add Degassed Solvent (via syringe) inert->solvent reaction Heat & Stir (80-110 °C, monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Cool, dilute with EtOAc, wash with H₂O/brine) reaction->workup purify Purification (Dry over Na₂SO₄, concentrate, column chromatography) workup->purify

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of Ethyl 3-amino-6-chloropyridazine-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The strategic functionalization of the pyridazine scaffold is a cornerstone of modern medicinal chemistry, with derivatives of this heterocycle featuring in a wide array of pharmacologically active compounds. Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a particularly valuable starting material, offering multiple sites for chemical elaboration. The chlorine atom at the 6-position is a prime target for cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a head-to-head comparison of leading catalytic systems for the C-N and C-C bond formation at this position, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in drug discovery and development.

While direct, side-by-side comparative studies on this specific molecule are not extensively documented in peer-reviewed literature, by synthesizing data from patent literature and studies on analogous chloropyridazine systems, we can construct a robust comparison of the most effective catalytic strategies. This guide will focus on two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Strategic Importance of Functionalized Pyridazines

Pyridazine derivatives are integral to a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The ability to selectively and efficiently modify the pyridazine core is therefore of paramount importance. The this compound scaffold is particularly attractive due to the orthogonal reactivity of its functional groups. The chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling, while the amino and ester groups can be further modified or participate in hydrogen bonding interactions with biological targets.

Catalytic Systems for C-C Bond Formation: A Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is a stalwart of C-C bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners. For the arylation of this compound, a palladium-based catalyst is the system of choice.

Catalyst System 1: The Workhorse - Pd(dppf)Cl₂

Based on patent literature for closely related substrates, a catalyst system comprising [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a reliable choice for the Suzuki coupling of chloropyridazines. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition of the aryl chloride to the palladium center and facilitates the subsequent reductive elimination to form the desired product.

Catalyst System 2: The High-Performer - Pd₂(dba)₃ with a Biarylphosphine Ligand

For more challenging couplings or to achieve higher turnover numbers, a system composed of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a sterically hindered biarylphosphine ligand, such as SPhos or XPhos, often provides superior results. These ligands are known to form highly active, monoligated palladium complexes that are particularly effective for the coupling of electron-rich and sterically demanding substrates.

Head-to-Head Comparison: Suzuki-Miyaura Catalysts
FeatureCatalyst System 1: Pd(dppf)Cl₂Catalyst System 2: Pd₂(dba)₃ / SPhos
Catalyst Loading Typically 2-5 mol%Typically 1-3 mol%
Reaction Temperature 80-110 °C60-100 °C
Reaction Time 12-24 hours4-12 hours
Typical Yields Moderate to GoodGood to Excellent
Substrate Scope Good for a range of aryl and heteroaryl boronic acids.Excellent, including sterically hindered boronic acids.
Functional Group Tolerance Generally good, but can be sensitive to certain groups.Excellent, tolerates a wide range of functional groups.
Cost More economical catalyst precursor.Higher cost for the specialized ligand.
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Boronic Acid (1.2 eq) Base (e.g., K₂CO₃, 2 eq) heating Heat under Inert Atmosphere (e.g., N₂ or Ar) reagents->heating Add Catalyst & Solvent catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Ligand (if separate) solvent Degassed Solvent (e.g., 1,4-Dioxane/Water) extraction Aqueous Work-up & Extraction heating->extraction Cool to RT purification Column Chromatography extraction->purification product Functionalized Product purification->product

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Systems for C-N Bond Formation: A Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds. This reaction is particularly useful for coupling a wide range of primary and secondary amines to the chloropyridazine core.

Catalyst System 1: The Classic - Pd(OAc)₂ with a Bulky Phosphine Ligand

A combination of palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is a highly effective catalyst system for the Buchwald-Hartwig amination of aryl chlorides. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for the deprotonation of the amine and regeneration of the active catalyst.

Catalyst System 2: The Economical Alternative - A Copper-Catalyzed Approach

While palladium catalysts are highly effective, their cost can be a consideration for large-scale synthesis. Copper-catalyzed amination reactions have emerged as a more economical alternative. A typical system involves a copper(I) source, such as copper(I) iodide (CuI), and a diamine or amino acid ligand. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be highly efficient.

Head-to-Head Comparison: C-N Coupling Catalysts
FeatureCatalyst System 1: Pd(OAc)₂ / XPhosCatalyst System 2: CuI / Diamine Ligand
Catalyst Loading Typically 1-4 mol%Typically 5-10 mol%
Reaction Temperature 80-120 °C110-140 °C
Reaction Time 6-18 hours18-36 hours
Typical Yields Good to ExcellentModerate to Good
Substrate Scope Excellent for a wide range of primary and secondary amines.Good, but can be more limited for certain amines.
Functional Group Tolerance Excellent.Good, but can be sensitive to certain functional groups.
Cost Higher catalyst and ligand cost.Significantly lower catalyst cost.
Mechanistic Overview: Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR¹R² Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with Pd(OAc)₂/XPhos
  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, combine palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Solvent and Substrates: Add dry, degassed toluene (3 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Inert Atmosphere: Seal the vessel and ensure it remains under an inert atmosphere.

  • Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of novel compounds with potential therapeutic applications. For C-C bond formation, the Suzuki-Miyaura coupling is the method of choice, with the Pd(dppf)Cl₂ system offering a reliable and cost-effective option, while catalyst systems based on biarylphosphine ligands can provide higher efficiency for more demanding substrates. For the synthesis of C-N bonds, the Buchwald-Hartwig amination using a Pd(OAc)₂/XPhos system is a highly effective and general method. While copper-catalyzed aminations present a more economical alternative, they often require more forcing conditions.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired scale of the reaction, and cost considerations. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to efficiently develop synthetic routes to novel functionalized pyridazine derivatives. Future research in this area will likely focus on the development of even more active and economical catalyst systems, including those based on earth-abundant metals, and the expansion of the reaction scope to include other types of cross-coupling transformations.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. de Meijere, A., & Diederich, F. (Eds.). (2004). Wiley-VCH. [Link]

  • The Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Recent Advances in the Suzuki-Miyaura Reaction. Miyaura, N. (2002). Topics in Current Chemistry, 219, 11-59. [Link]

  • Copper-Catalyzed Amination of Aryl Halides. Surry, D. S., & Buchwald, S. L. (2008). Chemical Science, 1(1), 13-31. [Link]

  • Compounds for treating Huntington's disease.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-amino-6-chloropyridazine-4-carboxylate. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound in a laboratory setting, in accordance with best practices and regulatory considerations. The causality behind each step is explained to empower laboratory personnel with a deep understanding of the necessary precautions.

Hazard Assessment and Characterization

This compound is a chlorinated pyridazine derivative. While specific data for this exact compound is not universally available, its structural analogs, such as 3-Amino-6-chloropyridazine and Ethyl 6-chloropyridazine-3-carboxylate, provide a strong basis for hazard assessment. The primary hazards associated with this class of compounds are summarized below.

GHS Hazard Classification (Based on Analog Data)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2][3]

Due to the presence of a chlorinated heterocyclic ring, this compound should be treated as a potential environmental hazard. Thermal decomposition may release irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[4]

Immediate Safety Protocols (Pre-Disposal)

Before beginning any disposal-related activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE) and work in a controlled environment.

Required Personal Protective Equipment (PPE)

EquipmentStandardRationale
Eye Protection ANSI Z87.1-rated safety gogglesProtects against splashes and airborne dust that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can lead to irritation.[6]
Body Protection Laboratory coatProtects against incidental skin contact and contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respiratorRequired if handling outside of a fume hood or if dust formation is likely.[4]

Handling Precautions:

  • Conduct all handling and disposal operations within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

Disposal Workflow: Decision and Execution

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. This compound should be disposed of as hazardous chemical waste.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Keep away from strong oxidizers fume_hood->segregate container Place in a designated, labeled, and sealed hazardous waste container segregate->container labeling Label Container Clearly: 'Hazardous Waste', Chemical Name, and associated hazards container->labeling storage Store container in a designated secondary containment area labeling->storage disposal_service Arrange for pickup by a licensed hazardous waste disposal service storage->disposal_service end End: Disposal Complete disposal_service->end

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • This compound is classified as a chlorinated organic compound. It must not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep it segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[1]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • For solid waste, carefully transfer the material into the container, avoiding the generation of dust.[4]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected. The storage area should have secondary containment to manage any potential leaks.

  • Final Disposal:

    • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1] Contact your institution's EHS department to arrange for pickup.

    • Incineration in a permitted hazardous waste incinerator is the preferred method for chlorinated organic compounds to ensure complete destruction.[7]

    • Never dispose of this chemical down the drain or in the regular trash.[6][8]

  • Decontamination of Empty Containers:

    • Empty containers must be decontaminated before being discarded. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.[6] After decontamination, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

SpillResponse cluster_initial Initial Response cluster_cleanup Containment & Cleanup cluster_final Final Steps spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE (include respirator if necessary) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop the material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent and then soap and water collect->decontaminate waste Dispose of all cleanup materials as hazardous waste decontaminate->waste report Report the incident to your supervisor and EHS department waste->report end End: Spill Managed report->end

Caption: Spill Response Protocol.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.[9]

  • Control Ignition Sources: If the material is in a solvent, remove all sources of ignition.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as listed in Section 2, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable container for disposal.[1][4]

  • Cleanup:

    • Use an inert absorbent material like vermiculite or sand for spills involving solutions.

    • Once the material is collected, decontaminate the area with a suitable solvent, followed by a thorough wash with soap and water.

  • Disposal: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of through a licensed contractor.[9]

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS department.

Regulatory Framework

The disposal of this compound is governed by federal and local regulations. In the United States, the primary federal law regulating hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, chemical wastes may be classified as "listed" or "characteristic" hazardous wastes. Chlorinated organic compounds are often subject to specific disposal requirements.[10][11] Always consult your local and institutional regulations to ensure full compliance.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 6-chloropyridazine-3-carboxylate.
  • ChemicalBook. (2025). 6-Chloropyridazin-3-amine - Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-6-chloropyridazine.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Occupational Safety and Health Administration. (2006). Aminopyridines (PV2143).
  • Rumpke. (n.d.). Pool Chemical Disposal.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Aminopyridone.
  • American Chemical Society. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MLI Environmental. (2025). How to Properly Dispose of Pool Chemicals.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • U.S. Environmental Protection Agency. (n.d.). Pool Chemicals - Waste & Debris Fact Sheets.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Occupational Safety and Health Administration. (n.d.). 4-AMINOPYRIDINE.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopyridine.
  • Leslie's. (2023). Q&A: What's the Best Way to Dispose of Old Pool Chemicals? YouTube.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Watson. (n.d.). Safety Data Sheet: 3-Amino-6-chloropyridazine.
  • Pennsylvania Department of Environmental Protection. (2022). Household Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • U.S. Environmental Protection Agency. (2017). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate.

Sources

A Senior Application Scientist's Guide to Handling Ethyl 3-amino-6-chloropyridazine-4-carboxylate: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. When working with novel or specialized reagents like Ethyl 3-amino-6-chloropyridazine-4-carboxylate, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement; it is the bedrock of responsible research. This guide provides a comprehensive framework for safely managing this compound, grounded in the principles of risk assessment and procedural excellence.

While specific toxicological data for this compound is not extensively published, we can infer its potential hazards by examining structurally similar compounds, such as 3-Amino-6-chloropyridazine.[1][2][3][4] The presence of a chlorinated pyridazine ring and an amino group suggests potential for skin and eye irritation, respiratory tract irritation if inhaled as a dust, and possible toxicity upon ingestion or significant dermal absorption.[1][3] Therefore, a cautious and comprehensive PPE strategy is essential.

Hazard Assessment: Understanding the "Why" Behind the "What"

The molecular structure of this compound dictates our safety protocols. The key functional groups—a halogenated heterocycle and an aromatic amine—are common in biologically active molecules and intermediates, and they warrant specific precautions.

  • Dermal and Eye Irritation: Aromatic amines and chlorinated compounds can cause significant skin and eye irritation.[1][3][5] Direct contact must be avoided at all times.

  • Respiratory Hazard: As a solid, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of fine dust can lead to respiratory tract irritation.[1][3]

  • Toxicity: While acute toxicity data is limited for this specific molecule, related compounds like 3-Aminopyridine are classified as toxic if swallowed or in contact with skin.[5] It is prudent to handle this compound with the assumption of similar potential toxicity.

The Core PPE Ensemble: Your Operational Baseline

Before any handling operation, a baseline of PPE is non-negotiable. This standard ensemble is designed to protect against incidental contact and minor splashes in a controlled laboratory environment.

Task / OperationRequired Engineering ControlMinimum PPERecommended PPE for Higher Risk Scenarios
Storage & Inventory Ventilated Chemical Storage CabinetSafety Glasses, Nitrile Gloves, Lab CoatNot Applicable
Weighing Solid (<1g) Chemical Fume Hood or Vented Balance EnclosureSafety Glasses, Double Nitrile Gloves, Lab CoatAdd Disposable Sleeve Covers
Weighing Solid (>1g) Chemical Fume HoodChemical Splash Goggles, Double Nitrile Gloves, Lab Coat, Disposable Sleeve CoversN95 Respirator (if dust is visible)
Preparing Solutions Chemical Fume HoodChemical Splash Goggles, Double Nitrile Gloves, Chemical-Resistant Lab CoatFace Shield over Goggles, Chemical-Resistant Apron
Running Reactions & Workup Chemical Fume HoodChemical Splash Goggles, Double Nitrile Gloves, Chemical-Resistant Lab CoatFace Shield over Goggles, Chemical-Resistant Apron, Disposable Sleeve Covers
Handling Waste Chemical Fume HoodChemical Splash Goggles, Heavy-Duty Nitrile or Butyl Rubber Gloves, Chemical-Resistant Lab CoatFace Shield over Goggles, Chemical-Resistant Apron

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a meticulous protocol is the most effective way to minimize exposure. The following steps integrate safety checkpoints into a standard laboratory workflow.

Protocol 1: Weighing and Preparing a Solution
  • Preparation: Before bringing the chemical into the workspace, don your core PPE: a closed lab coat, chemical splash goggles, and inner nitrile gloves.

  • Engineering Controls: Perform all manipulations inside a certified chemical fume hood to control potential dust and vapors.[2]

  • Gloving Up: Don a second pair of nitrile gloves (double-gloving).[6] This is a critical step; the outer glove absorbs any immediate contamination, and can be removed and replaced without exposing your skin.

  • Weighing: Carefully open the container. Use a spatula to transfer the solid to a tared weigh boat. Avoid any actions that could generate dust, such as tapping the container or scraping vigorously.

  • Dissolution: Place the weigh boat into your target flask. Use a solvent wash bottle to rinse any remaining solid from the boat into the flask. This prevents the need to handle the contaminated weigh boat directly.

  • Doffing Outer Gloves: Once the solution is prepared and the primary container is sealed, remove the outer pair of gloves and dispose of them in the designated solid chemical waste container.

  • Transportation: With your clean inner gloves, you can now safely transport the sealed flask from the fume hood.

Visualization of PPE Selection Logic

The choice of PPE should adapt to the scale and nature of the task. The following workflow diagram illustrates the decision-making process for escalating protective measures.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_solid Solid Handling cluster_solution Solution Handling Start Start: Handling Ethyl 3-amino-6-chloropyridazine-4-carboxylate Form Solid or Solution? Start->Form Solid_Scale Scale < 1 gram? Form->Solid_Scale Solid Solution_Vol Volume < 100 mL? Form->Solution_Vol Solution PPE_Solid_Small Minimum PPE: - Goggles - Double Nitrile Gloves - Lab Coat - Fume Hood Solid_Scale->PPE_Solid_Small Yes PPE_Solid_Large Enhanced PPE: - Goggles - Double Nitrile Gloves - Lab Coat - Sleeve Covers - Consider N95 Respirator Solid_Scale->PPE_Solid_Large No PPE_Sol_Small Minimum PPE: - Goggles - Double Nitrile Gloves - Lab Coat - Fume Hood Solution_Vol->PPE_Sol_Small Yes PPE_Sol_Large Enhanced PPE: - Face Shield over Goggles - Double Nitrile Gloves - Chemical Apron - Fume Hood Solution_Vol->PPE_Sol_Large No

Caption: Decision workflow for selecting appropriate PPE based on the physical form and scale of the operation.

Emergency Response and Decontamination

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the spill involves a large amount of solid. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and sweep it into a labeled waste container. Do not use combustible materials like paper towels to clean up spills of oxidizing agents. Clean the spill area with soap and water.

Waste Disposal: A Critical Final Step

As a chlorinated organic compound, waste containing this compound must be disposed of as hazardous waste. Chlorinated wastes should not be mixed with non-halogenated solvent waste.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, silica gel) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste."

  • Liquid Waste: All solutions and reaction mixtures containing this compound must be collected in a labeled, sealed container for "Halogenated Organic Liquid Waste."

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5] Never dispose of this chemical down the drain, as it may be toxic to aquatic life.[5]

By integrating these safety protocols and understanding the rationale behind them, you can build a culture of safety in your laboratory, ensuring that your innovative work is conducted with the highest degree of responsibility and care.

References

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • Kakuta, Y., Hirano, K., Sugano, M., & Mashimo, K. (2008). Study on chlorine removal from mixture of waste plastics. Waste Management, 28(3), 615-621. Retrieved from [Link]

  • Turovskaia, A. V., & Ponomarev, A. B. (2020). Disposal of Chlorine-Containing Wastes. ResearchGate. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.